2-Nitrodiphenylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKISNQKOIKZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Record name | 2-NITRODIPHENYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025749 | |
| Record name | 2-Nitrodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-nitrodiphenylamine appears as red-brown crystalline powder or reddish-brown solid. (NTP, 1992), Orange solid; [Reference #1] Reddish-brown solid; [CAMEO] Red or orange crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 2-NITRODIPHENYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Nitrodiphenylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10941 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | SID24828360 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 2-NITRODIPHENYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
119-75-5 | |
| Record name | 2-NITRODIPHENYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Nitrodiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sudan Yellow 1339 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrodiphenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrodiphenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-nitro-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Nitrodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sudan Yellow 1339 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT9NA7ZDD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
167.9 °F (NTP, 1992) | |
| Record name | 2-NITRODIPHENYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Nitrodiphenylamine (CAS 119-75-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and safety information for 2-Nitrodiphenylamine. The information is presented to support research, development, and quality control activities involving this compound.
Physicochemical Properties
This compound is an organic compound that typically appears as an orange-red to red-brown crystalline solid.[1][2] It is a nitrated derivative of diphenylamine (B1679370). The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [3] |
| Molecular Weight | 214.22 g/mol | [3] |
| Melting Point | 74-76 °C | [1] |
| Boiling Point | 346 °C | [1] |
| Density | 1.36 - 1.403 g/cm³ | [1][4] |
| Appearance | Orange-red flaky crystals or red-brown crystalline powder | [1][2] |
| Solubility | Insoluble in water; slightly soluble in chloroform (B151607), DMSO, and methanol. | [1] |
| Vapor Density | 10.7 (vs air) | [1] |
| Refractive Index | ~1.666 | [1] |
Synthesis of this compound
The most common method for synthesizing this compound is the Ullmann condensation, which involves the copper-catalyzed reaction between an aryl halide and an amine.[5] Below are detailed protocols for two variations of this synthesis.
Experimental Protocol: Ullmann Condensation of 2-Nitroaniline (B44862) and Bromobenzene (B47551)
This protocol describes a method for producing this compound with an increased yield by using bromobenzene as both a reactant and a solvent.
Materials:
-
2-Nitroaniline
-
Bromobenzene
-
Anhydrous sodium carbonate
-
Copper(I) iodide (catalyst)
-
Surfactant
-
22% Hydrochloric acid solution
-
5% Sodium hydroxide (B78521) solution
Procedure:
-
Combine 2-nitroaniline and bromobenzene in a molar ratio of 1:1.5 in a reaction vessel equipped for continuous stirring and distillation.
-
Add anhydrous sodium carbonate, a surfactant, and the copper(I) iodide catalyst to the mixture.
-
Heat the mixture to boiling at a temperature of 170-185°C with continuous stirring.
-
Continuously distill off the azeotrope of water and bromobenzene. Periodically add pure bromobenzene to the reaction to maintain the temperature. The total synthesis time is approximately 20 hours.
-
After the reaction is complete, distill off the unreacted bromobenzene at 170°C.
-
Add water to the residue and heat to boiling to distill off any remaining traces of bromobenzene with the steam.
-
Treat the remaining product at 90°C, first with a 22% solution of hydrochloric acid, and then with a 5% solution of an alkaline agent.
-
Recrystallize the crude product from 80% ethanol to obtain pure this compound.[6]
Experimental Protocol: General Ullmann-Goldberg N-Arylation
This protocol provides a general procedure for the N-arylation of anilines using a copper-based catalyst.
Materials:
-
2-Nitrophenylboronic acid
-
Potassium fluoride (B91410) (KF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cu-IS-AMBA-MNPs (catalyst)
-
Ethyl acetate (B1210297)
-
n-Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine 2-nitrophenylboronic acid (1 mmol), aniline (1.2 mmol), potassium fluoride (0.12 g, 2 mmol), and Cu-IS-AMBA-MNPs catalyst (0.06 g, 0.025 mmol) in DMSO (4 mL).
-
Stir the mixture vigorously at 130°C for 2 hours.
-
After the reaction is complete, separate the catalyst using an external magnet and wash it three times with dry dichloromethane (B109758) for potential reuse.
-
Evaporate the solvent from the reaction mixture using a rotary evaporator.
-
Add ethyl acetate and water to the residue and transfer to a separatory funnel.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield pure this compound.[1]
Caption: Workflow for the synthesis of this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the analysis and quantification of this compound, particularly in complex matrices such as propellants.
Experimental Protocol: HPLC Analysis of this compound in Propellants
This protocol outlines a reverse-phase HPLC method for the determination of this compound in nitrocellulose-based propellants.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Chloroform (for extraction)
-
Methanol (for sample preparation)
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm
-
Mobile Phase: Isocratic mixture of 85% Acetonitrile and 15% Water
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh approximately 1.00 g of the propellant sample into a Soxhlet extraction thimble.
-
Extract the sample with 50-60 mL of chloroform for about 2 hours in a Soxhlet apparatus.
-
Evaporate the chloroform from the extract under controlled conditions.
-
Dissolve the residue in 15-20 mL of acetonitrile.
-
Transfer the solution to a 100 mL volumetric flask and dilute to the mark with acetonitrile.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[4]
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in acetonitrile.
-
From the stock solution, prepare a series of working standards by dilution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 15, 20 mg/L).
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify the this compound peak based on the retention time and the calibration curve.
Caption: Experimental workflow for HPLC analysis.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons. The protons on the nitrated ring are expected to be shifted downfield due to the electron-withdrawing effect of the nitro group. The spectrum will be complex due to spin-spin coupling between the protons on both aromatic rings.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon atom attached to the nitro group will be significantly deshielded and appear at a high chemical shift. The other aromatic carbons will appear in the typical aromatic region (110-150 ppm). Quaternary carbons will generally show weaker signals.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretch of the secondary amine will appear as a sharp peak in the region of 3300-3500 cm⁻¹. The most prominent peaks will be the asymmetric and symmetric stretching vibrations of the nitro group (N-O), which are expected in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[9] Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be present in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 214. The fragmentation pattern is influenced by the nitro group and the diphenylamine structure. Common fragmentation pathways include the loss of the nitro group (-NO₂) and cleavage of the C-N bond connecting the two phenyl rings. The base peak is often observed at m/z 167, corresponding to the loss of the NO₂ group and a hydrogen atom.[3]
Signaling Pathways and Mechanisms
While this compound is not typically involved in biological signaling pathways in the context of drug development, its primary mechanism of action in its main application is as a stabilizer in propellants. It functions by scavenging nitrogen oxides (NOx) that are produced during the decomposition of nitrocellulose and nitroglycerin. This process prevents the autocatalytic breakdown of the propellant, thereby extending its shelf life and ensuring its stability.
Caption: Generalized mechanism of the Ullmann Condensation.
Safety and Handling
This compound is considered a hazardous substance. It can cause skin, eye, and respiratory tract irritation.[10] Prolonged or repeated exposure may have adverse effects. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact, flush the affected area with plenty of water.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. This compound | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. ANALYTICAL METHODS - Toxicological Profile for Otto Fuel II and Its Components - NCBI Bookshelf [ncbi.nlm.nih.gov]
physical and chemical properties of 2-Nitrodiphenylamine
An In-depth Technical Guide to 2-Nitrodiphenylamine
Introduction
This compound (2-NDPA), with the chemical formula C₁₂H₁₀N₂O₂, is a nitrated aromatic amine derivative of diphenylamine.[1][2] It is an organic compound typically appearing as an orange-red to red-brown crystalline solid, often in the form of flakes or powder.[1][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of this compound, intended for researchers, scientists, and professionals in drug development and chemical industries.
Identified by its CAS Number 119-75-5, 2-NDPA is primarily recognized for its critical role as a stabilizer in explosives and propellants, particularly those containing nitric acid esters like nitrocellulose or nitroglycerin.[1][2][5] It effectively extends the shelf-life and ensures the safety of these materials by neutralizing decomposition products such as nitrogen oxides.[1][3] Beyond this primary application, it serves as a vital intermediate in organic synthesis, notably for dyes and pigments, and has applications as a solvent dye.[2][3][5]
Physical and Chemical Properties
This compound is a polar but hydrophobic molecule.[1] It is generally stable under normal conditions but may be sensitive to prolonged air exposure and should be stored in a dark, inert atmosphere.[3][5]
Quantitative Physical Data
The fundamental physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][3][4] |
| Molecular Weight | 214.22 g/mol | [3][4] |
| Melting Point | 74-76 °C (165-167 °F) | [1][2][3] |
| Boiling Point | 346 °C at 760 mmHg | [2][3] |
| Density | 1.36 g/cm³ | [3][5][6] |
| Vapor Density | 10.7 (vs. air) | [6][7][8] |
| Vapor Pressure | 4.83 x 10⁻⁶ mmHg at 25°C | [9][10] |
| pKa | -3.39 ± 0.20 (Predicted) | [5][9] |
| Refractive Index | 1.6660 (Estimate) | [5][8] |
Solubility
This compound is characterized by its low solubility in water but shows slight solubility in several organic solvents.[3][4][5]
| Solvent | Solubility | Source(s) |
| Water | Negligible / Insoluble (< 1 mg/mL at 22°C) | [4][5][9] |
| Chloroform | Slightly soluble | [3][5] |
| DMSO | Slightly soluble | [3][5] |
| Methanol | Slightly soluble | [3][5] |
| Acetone | Soluble | [4][11] |
| Ethanol | Slightly soluble | [12] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Technique | Data Highlights | Source(s) |
| ¹H NMR | 90 MHz in CDCl₃ | [10] |
| ¹³C NMR | in CDCl₃ | [10] |
| Mass Spec (GC-MS) | Major peaks at m/z 167, 214, 169, 136 | [4] |
| IR Spectroscopy | KBr disc, CCl₄ solution, nujol mull available | [10] |
| UV-Vis Spectroscopy | Data available | [4][10] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for its practical application in research and industry.
Synthesis Protocol: Ullmann-Goldberg Type Reaction
One common method for synthesizing this compound involves a copper-catalyzed N-arylation reaction. The following protocol is adapted from established procedures.[5][13]
Reactants:
-
2-Nitrophenylboronic acid (1 mmol)
-
Aniline (1.2 mmol)
-
Potassium fluoride (B91410) (KF, 2 mmol)
-
Copper-immobilized catalyst (Cu-IS-AMBA-MNPs, 0.025 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO, 4 mL)
Procedure:
-
Combine 2-nitrophenylboronic acid, aniline, potassium fluoride, and the copper catalyst in a reaction vessel containing DMSO.
-
Heat the mixture to 130°C under a nitrogen atmosphere with vigorous stirring for 2 hours.
-
After the reaction is complete, cool the mixture and separate the magnetic copper catalyst using an external magnet.
-
Wash the recovered catalyst with dry dichloromethane (B109758) (CH₂Cl₂) for reuse.
-
Evaporate the solvent from the reaction mixture using a rotary evaporator.
-
To the residue, add ethyl acetate (B1210297) and water for extraction.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Evaporate the solvent under reduced pressure to yield the crude product.
Purification Protocol
The crude this compound obtained from synthesis can be purified to achieve high purity (>98%).[13][14]
Methods:
-
Column Chromatography: Purify the crude product using column chromatography with a mobile phase of ethyl acetate/n-hexane.[13]
-
Recrystallization: Dissolve the crude or column-purified product in a minimal amount of hot 80% ethanol. Allow the solution to cool slowly to form crystals, which are then filtered and dried.[14]
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of this compound and its concentration in various matrices, such as propellants.[15][16][17]
Methodology:
-
Column: Reverse-phase (RP) C18 column (e.g., Newcrom R1).[15]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[15]
-
Detection: UV detector, as this compound has strong UV absorbance.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile). Filter the solution through a 0.45 µm filter before injection.
-
Analysis: Inject the sample into the HPLC system. The retention time and peak area are used to identify and quantify this compound by comparing it against a certified reference standard.
Chemical Reactivity and Visualization
The primary industrial function of this compound is as a stabilizer for nitrocellulose-based propellants.[5] This involves a chemical reaction pathway where it scavenges nitrogen oxides (NOx), which are produced during the slow decomposition of the propellant. This action prevents autocatalytic decomposition, thereby extending the propellant's shelf life.[1][3]
The stabilization process begins with the reaction of 2-NDPA with NOx, leading to the formation of N-nitroso-2-nitrodiphenylamine (NO-2NDPA).[18][19] This intermediate can then undergo further reactions, including oxidation and rearrangement, to form more stable C-dinitro compounds like 2,2'- and 2,4'-dinitrodiphenylamine.[18][19]
Below are Graphviz diagrams illustrating key workflows and the chemical stabilization pathway.
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[4][7] Exposure may also lead to methemoglobinemia, a condition where hemoglobin's ability to carry oxygen is reduced.[4][5][11]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and respiratory protection.[7]
-
Wash hands thoroughly after handling.[7]
-
Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizers, acids, and bases.[4][5][7]
Spill and First Aid:
-
In case of a spill, remove ignition sources, dampen the solid material with a solvent like acetone, and transfer it to a suitable disposal container.[4][11]
-
For eye contact, flush immediately with plenty of water for at least 15 minutes.[7]
-
For skin contact, flush with plenty of water while removing contaminated clothing.[7]
-
If inhaled, move to fresh air.[7]
-
Seek medical attention in all cases of significant exposure.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 119-75-5 [chemicalbook.com]
- 6. getchem.com [getchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound CAS#: 119-75-5 [m.chemicalbook.com]
- 9. This compound [chembk.com]
- 10. Page loading... [guidechem.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. APROS CORPORATION [apros.kr]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. RU2447058C1 - Method of producing this compound - Google Patents [patents.google.com]
- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. lupinepublishers.com [lupinepublishers.com]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to 2-Nitrodiphenylamine: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-nitrodiphenylamine, a significant chemical intermediate. The document details its molecular structure, physicochemical properties, and established synthetic protocols. It is designed to be a valuable resource for professionals in research, development, and manufacturing who require detailed information on this compound.
Molecular Structure and Chemical Formula
This compound, also known as N-phenyl-2-nitroaniline, is an organic compound characterized by a diphenylamine (B1679370) backbone with a nitro group substituted on one of the phenyl rings at the ortho position.
Molecular Formula: C₁₂H₁₀N₂O₂[1]
Chemical Structure:
The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule.
Physicochemical Properties
This compound is a red or reddish-brown crystalline solid.[2] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 214.22 g/mol | [1][2] |
| Melting Point | 74-76 °C | [1] |
| Boiling Point | 346 °C | [1] |
| Density | 1.36 g/cm³ | [1] |
| Appearance | Red or reddish-brown crystalline powder/flakes | [2] |
| Solubility | Negligible in water; slightly soluble in chloroform, DMSO, and methanol | [1] |
| CAS Number | 119-75-5 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the Ullmann condensation and modern coupling reactions being the most prominent.
Classical Synthesis: Ullmann-Goldberg Reaction
A traditional and robust method for the synthesis of this compound is the Ullmann-Goldberg reaction, which involves the copper-catalyzed coupling of an aryl halide with an amine. A common pathway utilizes o-nitrochlorobenzene and aniline (B41778).[3]
The following protocol is adapted from established methodologies for the Ullmann-type synthesis of this compound.[3]
Materials:
-
o-Nitrochlorobenzene
-
Aniline
-
Anhydrous Sodium Acetate (B1210297)
-
Ethanol (for recrystallization)
-
22% Hydrochloric Acid Solution (for washing)
-
5% Sodium Hydroxide (B78521) Solution (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine o-nitrochlorobenzene (1 mole), aniline (2.5 moles), and anhydrous sodium acetate (1 mole).
-
Heat the reaction mixture to 215 °C and maintain this temperature for 12-15 hours.
-
After the reaction is complete, allow the mixture to cool.
-
Remove excess aniline and any unreacted o-nitrochlorobenzene by steam distillation.
-
The resulting crude product, which may contain acetanilide, is then treated with a 22% solution of hydrochloric acid at 90 °C to hydrolyze the acetanilide.
-
The acid-washed product is subsequently treated with a 5% sodium hydroxide solution at 90 °C.
-
The purified crude this compound is then isolated.
-
For final purification, recrystallize the product from 80% ethanol. The resulting crystals are filtered and dried.
Modern Synthetic Approach: Copper-Catalyzed N-Arylation
A more contemporary method involves the copper-catalyzed N-arylation of an aromatic amine with a phenylboronic acid derivative.[1]
The following is a general procedure for the synthesis of this compound via a copper-catalyzed coupling reaction.[1]
Materials:
-
2-Nitrophenylboronic acid (1 mmol)
-
Aniline (1.2 mmol)
-
Potassium Fluoride (B91410) (KF) (2 mmol, 0.12 g)
-
Copper-immobilized on amine-functionalized magnetic nanoparticles (Cu-IS-AMBA-MNPs) catalyst (0.06 g, 0.025 mmol)
-
Dimethyl Sulfoxide (DMSO) (4 mL)
-
Ethyl acetate
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate/n-hexane (for column chromatography)
Procedure:
-
In a reaction vessel, combine 2-nitrophenylboronic acid (1 mmol), aniline (1.2 mmol), potassium fluoride (2 mmol), and the Cu-IS-AMBA-MNPs catalyst (0.025 mmol) in DMSO (4 mL).
-
Heat the mixture to 130 °C under a nitrogen atmosphere with vigorous stirring for 2 hours.
-
Upon completion of the reaction, cool the mixture and separate the magnetic catalyst using an external magnet. Wash the catalyst with dry dichloromethane (B109758) for reuse.
-
Evaporate the solvent from the reaction mixture using a rotary evaporator.
-
To the residue, add ethyl acetate and water. Separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using an ethyl acetate/n-hexane solvent system to yield pure this compound.
Mandatory Visualizations
Experimental Workflow: Ullmann-Goldberg Synthesis
References
A Comprehensive Technical Guide to 2-Nitro-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-N-phenylaniline, also commonly known as 2-nitrodiphenylamine, is an organic compound with the chemical formula C₁₂H₁₀N₂O₂. It is a nitrated derivative of diphenylamine (B1679370) and presents as a red to red-brown crystalline solid.[1] This technical guide provides an in-depth overview of 2-nitro-N-phenylaniline, focusing on its chemical and physical properties, synthesis protocols, applications, and safety considerations to support its use in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-nitro-N-phenylaniline is presented below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 2-nitro-N-phenylaniline | [2][3][4] |
| CAS Number | 119-75-5 | [2][4] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |
| Molecular Weight | 214.22 g/mol | [2][3][5] |
| Appearance | Red-brown crystalline powder or reddish-brown solid | [1] |
| Melting Point | 74-76 °C | [6] |
| Boiling Point | 346 °C at 760 mmHg | [6] |
| Solubility | Negligible in water; Soluble in organic solvents like ethanol (B145695) and acetone | [1][7] |
| Density | 1.403 g/cm³ | |
| Vapor Pressure | 0.0004 hPa at 20 °C | [8] |
| Octanol/Water Partition Coefficient (logP) | 1.85 | [9] |
Synthesis of 2-Nitro-N-phenylaniline
Several methods for the synthesis of 2-nitro-N-phenylaniline have been reported. Below are detailed protocols for two common laboratory-scale preparations.
Experimental Protocol 1: From o-Nitrochlorobenzene and Aniline (B41778)
This method involves the condensation of o-nitrochlorobenzene with aniline in the presence of a weak base.
Materials:
-
o-Nitrochlorobenzene
-
Aniline
-
Sodium acetate
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
A mixture of o-nitrochlorobenzene and aniline is heated in the presence of sodium acetate.
-
The reaction is carried out at a temperature of 190-200 °C for 12 hours.[1]
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by recrystallization.
Experimental Protocol 2: Ullmann Condensation of 2-Nitroaniline and Bromobenzene (B47551)
This method utilizes a copper-catalyzed Ullmann condensation reaction.
Materials:
-
2-Nitroaniline
-
Bromobenzene
-
Anhydrous potassium carbonate
-
Copper(I) iodide (CuI) catalyst
-
Dimethylformamide (DMF) as solvent
-
Reaction vessel with reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle
Procedure:
-
To a reaction vessel, add 2-nitroaniline, bromobenzene (in a molar ratio of 1:1.5 to 2-nitroaniline), anhydrous potassium carbonate, and a catalytic amount of copper(I) iodide.[10]
-
Add DMF as the solvent and stir the mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to 170-185 °C and maintain for 20 hours.[10] During the reaction, an azeotrope of water and bromobenzene can be distilled off to drive the reaction to completion. Periodically, fresh bromobenzene may be added to maintain the reaction temperature.[10]
-
After the reaction is complete, the excess bromobenzene is removed by distillation.
-
The residue is then treated with a 22% solution of hydrochloric acid, followed by a 5% alkaline solution to neutralize and purify the product.[10]
-
The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield pure 2-nitro-N-phenylaniline.[10]
Applications
2-Nitro-N-phenylaniline serves as a crucial component in several industrial and research applications.
-
Stabilizer for Propellants and Explosives: Its primary application is as a stabilizer for nitrocellulose-based propellants and explosives.[11] It functions by scavenging nitrogen oxides, which are decomposition products that can catalyze further degradation of the energetic material.[12]
-
Intermediate in Organic Synthesis: It is a valuable intermediate in the synthesis of various organic compounds, including dyes and pigments.[11][7]
-
Potential Pharmaceutical Intermediate: While direct applications in drug development are not widespread, the diphenylamine scaffold is a "privileged structure" in medicinal chemistry.[13] Derivatives of similar compounds are being investigated for various therapeutic areas, suggesting that 2-nitro-N-phenylaniline could serve as a starting material for the synthesis of novel bioactive molecules.[13]
Proposed Metabolic Activation Pathway
While no specific signaling pathways involving 2-nitro-N-phenylaniline are well-defined, the metabolism of nitroaromatic compounds is of toxicological interest. The proposed pathway involves the reduction of the nitro group, which can lead to the formation of reactive intermediates.
Caption: Proposed metabolic activation of 2-nitro-N-phenylaniline to a reactive nitrenium ion.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of 2-nitro-N-phenylaniline.
Caption: General experimental workflow for the synthesis and purification of 2-nitro-N-phenylaniline.
Safety and Handling
2-Nitro-N-phenylaniline is considered a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: It is irritating to the eyes, respiratory system, and skin.[6] It may cause sensitization by skin contact and there is limited evidence of a carcinogenic effect.[6] Ingestion may be harmful.[6] The substance and its metabolites may cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses or goggles.[14] A respirator should be used when workplace conditions warrant it.[14]
-
Handling: Use with adequate ventilation and minimize dust generation.[14] Avoid contact with skin, eyes, and clothing.[14] Wash thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[2][14]
This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets (SDS) or institutional safety protocols. Always consult the relevant SDS before handling this chemical.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Nitro-phenylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Benzenamine, 2-nitro-N-phenyl- (CAS 119-75-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 5. This compound | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. CAS 119-75-5: this compound | CymitQuimica [cymitquimica.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. RU2447058C1 - Method of producing this compound - Google Patents [patents.google.com]
- 11. This compound [chemeurope.com]
- 12. This compound | 119-75-5 | Benchchem [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Solubility of 2-Nitrodiphenylamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrodiphenylamine (2-NDPA) is a nitroaromatic compound with significance in various industrial applications, including as a stabilizer for propellants and explosives, and as an intermediate in the synthesis of dyes and other organic compounds. A thorough understanding of its solubility in different organic solvents is paramount for its purification, crystallization, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative solubility information, and detailed experimental protocols for quantitative solubility determination.
Qualitative Solubility Profile
Based on available literature, this compound exhibits the following general solubility characteristics:
-
Slightly Soluble In:
-
Chloroform
-
Dimethyl Sulfoxide (DMSO)
-
Methanol
-
-
Soluble In:
-
Acetone
-
Dimethylformamide (DMF)
-
Ethanol (recrystallization is possible)
-
-
Insoluble/Negligibly Soluble In:
-
Water
-
This qualitative information provides a preliminary basis for solvent selection in various applications. However, for process optimization and development, precise quantitative data is essential.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield a consolidated set of quantitative solubility data for this compound across a range of common organic solvents and temperatures. The generation of such data is a critical step for any process involving the dissolution and crystallization of this compound. The following sections provide detailed experimental protocols that can be employed to determine the quantitative solubility of this compound.
Experimental Protocols for Solubility Determination
The following are two widely accepted and reliable methods for the experimental determination of the solubility of a solid compound like this compound in organic solvents.
Isothermal Gravimetric Method
The isothermal gravimetric method is a straightforward and accurate technique for determining equilibrium solubility. It relies on the direct measurement of the mass of dissolved solute in a known mass of solvent at a constant temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of high-purity this compound to a known mass of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a sealed vial in a thermostatted shaker).
-
Agitate the mixture at a constant temperature for a sufficient duration to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by analyzing samples at different time intervals until the concentration of the supernatant remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known mass of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles. The temperature of the syringe and filter should be maintained at the equilibrium temperature to avoid precipitation.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the weighed supernatant to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of this compound) until a constant weight of the dried solute is achieved.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units:
-
Grams per 100 g of solvent:
where the mass of the solvent is the mass of the supernatant minus the mass of the dried solute.
-
Mole fraction (x):
-
-
UV-Vis Spectrophotometric Method
This method is suitable if this compound has a distinct and measurable absorbance in the ultraviolet-visible (UV-Vis) spectrum in the chosen solvent.
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear in the concentration range of interest (Beer-Lambert Law).
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the gravimetric method (steps 1 and 2).
-
-
Sample Analysis:
-
Carefully withdraw a sample of the clear supernatant.
-
Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal gravimetric method.
Conclusion
While qualitative data suggests the solubility of this compound in several common organic solvents, the lack of comprehensive quantitative data in the public domain necessitates experimental determination for specific applications. The detailed gravimetric and spectrophotometric protocols provided in this guide offer robust and reliable methods for researchers, scientists, and drug development professionals to generate the critical solubility data required for their work. The systematic application of these methods will enable a deeper understanding of the physicochemical properties of this compound, facilitating its effective use in various scientific and industrial processes.
2-Nitrodiphenylamine melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrodiphenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of this compound (2-NDPA), including detailed experimental protocols for their determination. Additionally, a logical workflow for its primary application as a propellant stabilizer is visualized.
Core Physicochemical Data
This compound is an organic compound with the chemical formula C₁₂H₁₀N₂O₂. It typically appears as a red or orange-red crystalline solid. The accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and application in various industrial processes.
Data Presentation
The following table summarizes the key physical constants for this compound.
| Property | Value (°C) | Value (°F) | Notes |
| Melting Point | 74-76 °C[1] | 165-167 °F | The literature presents a consistent, narrow range, indicative of a pure substance. |
| Boiling Point | 346 °C[1] | 654.8 °F | Measured at standard atmospheric pressure (760 mmHg).[2] |
Experimental Protocols
The determination of melting and boiling points are fundamental laboratory procedures for characterizing a chemical substance. The methods described below are standard techniques applicable to this compound.
Melting Point Determination (Capillary Method)
This method is based on observing the temperature range over which a small, powdered sample in a capillary tube transitions from a solid to a liquid.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Glass capillary tubes (sealed at one end)[4]
-
Thermometer
-
Mortar and pestle (if sample is not a fine powder)
-
Heating medium (e.g., mineral oil for Thiele tube)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[3][4] Introduce the powdered solid into the open end of a capillary tube.[5] Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[4]
-
Apparatus Setup:
-
Heating and Observation: Begin heating the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting range. For a more precise measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[4]
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted. The melting point is reported as the range T₁ - T₂.
-
Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it must first be melted to perform this test.
Apparatus:
-
Thiele tube[6]
-
Small test tube or fusion tube[1]
-
Capillary tube (sealed at one end)[1]
-
Thermometer
-
Heating source (e.g., Bunsen burner)
-
Mineral oil
Procedure:
-
Sample Preparation: Place a small amount of this compound into the small test tube and gently heat it until it melts. The liquid volume should be sufficient to cover the bottom of the test tube (approximately 2-3 mL).[7]
-
Capillary Inversion: Place the capillary tube into the liquid sample with the open end down.[6][7]
-
Apparatus Setup: Attach the test tube to the thermometer so that the sample is level with the thermometer bulb.[1] Insert the assembly into the Thiele tube filled with mineral oil.[6]
-
Heating: Gently heat the side arm of the Thiele tube.[1][6] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation and Data Recording: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[1][6] At this point, remove the heat. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[1] This temperature corresponds to the point where the vapor pressure of the substance equals the external atmospheric pressure.
Visualization of Application Workflow
This compound is widely used as a stabilizer in nitrocellulose-based propellants.[8] Its primary function is to scavenge acidic nitrogen oxides (NOx) that are produced during the slow decomposition of the propellant, thereby preventing autocatalytic breakdown and extending the shelf life and safety of the material.[8][9] The following diagram illustrates this stabilization workflow.
Caption: Logical workflow of 2-NDPA in propellant stabilization.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. phillysim.org [phillysim.org]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. davjalandhar.com [davjalandhar.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. nbinno.com [nbinno.com]
- 9. apps.dtic.mil [apps.dtic.mil]
A Historical and Technical Guide to 2-Nitrodiphenylamine as a Propellant Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Stability in Energetic Materials
The late 19th century witnessed a revolution in firearms technology with the invention of smokeless powder.[1][2] Unlike its predecessor, black powder, which produced dense clouds of smoke upon combustion, smokeless powders, primarily based on nitrocellulose, offered significant tactical advantages.[3][4] However, these early formulations were plagued by chemical instability. Nitrocellulose, a nitrate (B79036) ester, undergoes slow decomposition even at ambient temperatures, releasing nitrogen oxides (NOx).[5] These NOx gases act as catalysts, accelerating the decomposition process in an autocatalytic cycle that can lead to pressure buildup, degradation of the propellant's ballistic properties, and in worst-case scenarios, spontaneous ignition.[5] This inherent instability created an urgent need for chemical additives that could neutralize these acidic decomposition products and extend the safe and reliable service life of ammunition.
This necessity led to the investigation of various organic compounds, with aromatic amines quickly emerging as promising candidates. Among the earliest and most widely adopted stabilizers was diphenylamine (B1679370) (DPA).[4][5] Proposed for this use as early as 1889 in a German patent by Nobel, DPA and its derivatives proved effective at scavenging the NOx gases, thereby interrupting the autocatalytic decomposition cycle.[5] 2-Nitrodiphenylamine (2-NDPA), a nitrated derivative of DPA, was subsequently identified as a valuable stabilizer in its own right, finding use in various propellant formulations, particularly in double-base propellants where compatibility with nitroglycerin was a key consideration.[6]
Chemical Profile of this compound
Chemical Structure:
This compound (C₁₂H₁₀N₂O₂) is an organic compound featuring a diphenylamine backbone with a nitro group substituted on one of the phenyl rings at the ortho position.
Synthesis:
Historically and in modern production, this compound can be synthesized through several methods. A common laboratory and industrial-scale synthesis involves the Ullmann condensation reaction, where 2-nitroaniline (B44862) is reacted with a halobenzene (typically bromobenzene) in the presence of a copper catalyst and a base to neutralize the hydrogen halide byproduct.
-
Reactants: 2-nitroaniline, bromobenzene
-
Catalyst: Copper(I) iodide or other copper-based catalysts
-
Base: Anhydrous potassium carbonate or sodium carbonate
-
Solvent: Often, an excess of the halobenzene reactant serves as the solvent.
The mixture is heated, and the this compound is then isolated and purified, typically through recrystallization.
Mechanism of Stabilization
The primary function of this compound as a stabilizer is to interrupt the autocatalytic decomposition of nitrocellulose by scavenging the nitrogen oxide gases (primarily NO and NO₂) that are the main drivers of this process. The secondary amine group (-NH-) in the 2-NDPA molecule is the reactive center for this stabilization activity.
The stabilization process is a complex series of competing and consecutive reactions. The initial step involves the reaction of 2-NDPA with nitrogen oxides to form N-nitroso-2-nitrodiphenylamine. This intermediate can then undergo further reactions, including denitrosation, rearrangement, and further nitration to form a variety of dinitro- and trinitro-diphenylamine derivatives. Each of these "daughter products" can also possess some stabilizing activity, continuing to scavenge NOx until the stabilizer is significantly depleted.
Historical Timeline and Applications
While pinpointing the exact first use of this compound as a stabilizer is challenging based on available literature, its development and adoption are intrinsically linked to the broader history of smokeless powder stabilization.
-
Late 19th Century: The invention of smokeless powder based on nitrocellulose by Paul Vieille in 1884 marked a new era in propellants.[3] The inherent instability of these early powders quickly became apparent.
-
1889: Alfred Nobel is credited with a German patent for the use of diphenylamine (DPA) as a stabilizer for nitrocellulose-based explosives.[5] This marks the beginning of the widespread use of aromatic amine stabilizers.
-
Early 20th Century: The use of DPA became fairly universal by 1910.[5] During this period, research into the chemistry of propellants intensified, and various derivatives of DPA, including nitrated versions, were investigated for their stabilizing properties. Krupp in Germany began using diphenylamine as a stabilizer in 1888.[4]
-
Mid-20th Century to Present: this compound became a common stabilizer, particularly in double-base propellants containing nitroglycerin, due to its good compatibility and effectiveness. Patents from this era and beyond list 2-NDPA as a key ingredient in various propellant formulations. It continues to be used in the 21st century, although concerns over the toxicity of its byproducts have led to research into alternative "green" stabilizers.
Quantitative Data on Stabilizer Effectiveness
The effectiveness of this compound as a stabilizer is evaluated by measuring its depletion over time under accelerated aging conditions and by observing its effect on the thermal stability of the propellant.
Table 1: Depletion of this compound in Propellants under Accelerated Aging
| Propellant Type | Temperature (°C) | Time (days) | Initial 2-NDPA (%) | Final 2-NDPA (%) | Reference |
| Single-Base | 80 | 28 | 1.0 | Not specified, but noted to be converted to derivatives | [3] |
| Double-Base | 80 | Not specified | Not specified | Depletion monitored by HPLC | [3] |
| Double-Base | 90 | Not specified | Not specified | Depletion monitored by HPLC | [3] |
Table 2: Comparison of Stabilizer Performance
| Stabilizer | Test Method | Key Performance Metric | Result |
| This compound | HPLC analysis of aged single-base propellant | Consumption Rate | Slower consumption rate compared to 4-Nitrodiphenylamine. |
| 4-Nitrodiphenylamine | HPLC analysis of aged single-base propellant | Consumption Rate | Consumed more rapidly than 2-NDPA, suggesting a faster reaction with initial decomposition products. |
| Diphenylamine | Isothermal storage of nitrocellulose at 393 K | Induction Period of Heat Release | Increased from ~7-10 h (no stabilizer) to 48 h with 1.7 mg of DPA. |
| Diphenylamine | Isothermal storage of nitrocellulose at 393 K | Maximum Heat Release Rate | Decreased from 13.0-13.6 mW (no stabilizer) to 5.7 mW with 1.7 mg of DPA. |
Historical Experimental Protocols for Stability Testing
Early methods for assessing propellant stability were qualitative or semi-quantitative, relying on visual indicators or simple measurements of gas evolution.
Abel Heat Test
First proposed by Sir Frederick Abel, this test was one of the earliest methods for assessing the stability of explosives.
Principle: The test determines the time required for a sample of propellant, when heated at a specified temperature, to evolve a sufficient quantity of acidic fumes (nitrogen oxides) to produce a standard tint on a piece of potassium iodide-starch paper.
Apparatus:
-
A water bath to maintain a constant temperature.
-
A glass test tube to hold the propellant sample.
-
A cap for the test tube with a hook to hold the test paper.
-
Potassium iodide-starch indicator paper.
Procedure (summary):
-
A specified weight of the propellant is placed in the test tube.
-
The test tube is immersed in the water bath heated to a standard temperature (e.g., 80°C).
-
A strip of moist potassium iodide-starch paper is suspended in the tube above the sample.
-
The time taken for the paper to develop a standard brownish-purple line is recorded as the test result. A longer time indicates greater stability.
Bergmann-Junk Test
This method provides a quantitative measure of the total acidic decomposition products evolved from a propellant sample under heating.
Principle: A known weight of the propellant is heated at a constant high temperature (e.g., 132°C or 134.5°C) for a specified period. The evolved nitrogen oxides are absorbed in a known volume of a standard alkaline solution. The amount of acid produced is then determined by titration.
Apparatus:
-
A heating block or bath capable of maintaining a constant high temperature.
-
A reaction tube for the propellant sample.
-
An absorption tube containing a standard sodium hydroxide (B78521) solution.
-
Titration equipment (burette, pipette, indicator).
Procedure (summary):
-
A weighed sample of the propellant is placed in the reaction tube.
-
The reaction tube is connected to the absorption tube.
-
The sample is heated at a constant temperature for a set time (e.g., 2 hours).
-
After cooling, the contents of the absorption tube are titrated with a standard acid to determine the amount of unreacted alkali.
-
The amount of nitrogen oxides evolved is calculated from the amount of alkali consumed. A lower value indicates greater stability.
Vacuum Stability Test
This test measures the volume of gas evolved from a propellant sample when heated under a vacuum.
Principle: A weighed sample of the propellant is placed in a glass tube connected to a manometer. The tube is evacuated and then heated at a constant temperature. The increase in pressure due to the evolution of decomposition gases is measured over time.
Apparatus:
-
A heating bath.
-
A glass stability tube with a connected manometer.
-
A vacuum pump.
Procedure (summary):
-
A weighed sample is placed in the stability tube.
-
The tube is attached to the vacuum system and evacuated.
-
The tube is sealed and placed in the heating bath.
-
The rise of the mercury in the manometer is recorded at regular intervals. The total volume of gas evolved after a specified time is a measure of the propellant's stability.
Conclusion
This compound has played a crucial role in the history of energetic materials, enabling the safe and reliable use of smokeless powders for over a century. Its function as a scavenger of decomposition products highlights the fundamental chemical principles required to stabilize these high-energy materials. While modern analytical techniques have provided a more detailed understanding of its reaction pathways and depletion kinetics, the foundational work of early 20th-century chemists laid the groundwork for the stable propellant formulations that are still in use today. The historical evolution of stability testing, from simple colorimetric tests to sophisticated chromatographic and calorimetric methods, reflects the ongoing commitment to ensuring the safety and reliability of energetic materials. As the field moves towards more environmentally friendly and less toxic "green" stabilizers, the legacy of this compound serves as a benchmark for the performance and efficacy of new stabilizing compounds.
References
- 1. ammunitiondepot.com [ammunitiondepot.com]
- 2. The Transition from Black Powder to Smokeless Powder: How It Changed Firearms Forever - Inside Safariland [inside.safariland.com]
- 3. kirammo.com [kirammo.com]
- 4. Smokeless powder - Wikipedia [en.wikipedia.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. US3086897A - Stabilization of nitrocellulose - Google Patents [patents.google.com]
The Reaction of 2-Nitrodiphenylamine with Nitrogen Oxides: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the chemical reactions between 2-nitrodiphenylamine (2-NDPA) and various nitrogen oxides (NOx). 2-NDPA is a critical stabilizer in nitrocellulose-based propellants and explosives, where its primary function is to scavenge NOx species that are generated during the decomposition of nitrate (B79036) esters. This scavenging action prevents the autocatalytic breakdown of the energetic material, thereby enhancing its safety and extending its shelf life. This document details the underlying reaction mechanisms, including N-nitrosation and subsequent C-nitration, presents available kinetic and analytical data, and provides detailed experimental protocols for the synthesis, purification, and analysis of the key reaction products. The information is intended to support research and development activities in propellant chemistry, materials science, and related fields where the stability of nitrated compounds is of concern.
Introduction
This compound (C₁₂H₁₀N₂O₂) is a nitrated aromatic amine widely used as a chemical stabilizer in energetic materials such as smokeless powders and solid rocket propellants.[1] The inherent instability of nitrate esters, the primary components of these propellants, leads to their gradual decomposition over time, releasing nitrogen oxides (NO, NO₂, N₂O₃, N₂O₄).[2] These NOx species can catalyze further decomposition, leading to a dangerous, autocatalytic cycle that can result in propellant degradation and, in worst-case scenarios, spontaneous ignition.[3][4]
The principal role of 2-NDPA is to interrupt this cycle by reacting with and neutralizing the acidic and radical NOx species.[1] This process involves a series of complex chemical reactions that transform the 2-NDPA molecule into various nitroso and nitrated derivatives. Understanding the pathways and kinetics of these reactions is crucial for predicting the service life of propellants, developing improved stabilizer packages, and ensuring the safety and reliability of munitions.
Reaction Mechanisms and Pathways
The interaction of 2-NDPA with nitrogen oxides is a multi-step process initiated by the attack of a nitrosating agent on the secondary amine nitrogen, followed by subsequent nitration of the aromatic rings.
N-Nitrosation of the Amine Group
The first and most rapid reaction is the N-nitrosation of the secondary amine of 2-NDPA to form N-nitroso-2-nitrodiphenylamine (NO-2NDPA).[5] The active nitrosating agents are typically dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), which are in equilibrium with NO and NO₂.[6] In the presence of acidic species (formed from NOx and trace water), the highly electrophilic nitrosonium ion (NO⁺) is the key reactant.[7][8]
The general mechanism for N-nitrosation is as follows:
-
Formation of the nitrosating agent (e.g., N₂O₃ from NO and NO₂).
-
Nucleophilic attack by the lone pair of electrons on the secondary nitrogen of 2-NDPA on the electrophilic nitrogen of the nitrosating agent.
-
Deprotonation to yield the stable N-nitrosamine derivative.
A free radical mechanism has also been proposed, involving the one-electron oxidation of the amine to form an amino radical (R₂N•), which then reacts with nitric oxide (•NO) to yield the N-nitrosamine.[5]
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Nitro-N-(2-nitrophenyl)aniline | C12H9N3O4 | CID 87533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Core Mechanism of 2-Nitrodiphenylamine in Propellant Stabilization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrodiphenylamine (2-NDPA) is a critical chemical stabilizer incorporated into various propellant formulations, particularly double-base and single-base propellants, to enhance their chemical stability and extend their service life.[1][2] Propellants based on nitrate (B79036) esters, such as nitrocellulose and nitroglycerin, are inherently prone to auto-decomposition over time, a process that generates acidic nitrogen oxides (NOx).[1][3] These NOx species act as catalysts, accelerating the degradation of the propellant, which can lead to unpredictable performance and, in worst-case scenarios, catastrophic auto-ignition.[1] 2-NDPA mitigates this risk by acting as a scavenger for these reactive species, thereby interrupting the autocatalytic decomposition cycle.[1] This technical guide provides a comprehensive overview of the mechanism of action of 2-NDPA, detailing the chemical pathways of its stabilizing function, presenting quantitative data from aging studies, and outlining the experimental protocols used to investigate these processes.
Core Mechanism of Action
The primary role of this compound in propellants is to neutralize the nitrogen oxides (primarily NO and NO₂) that are released during the decomposition of nitrate esters.[1][3] This action prevents the autocatalytic breakdown of the propellant matrix. The stabilization mechanism is not a simple, single-step reaction but rather a complex series of competing and consecutive nitrosation and nitration reactions that consume the primary stabilizer and generate a cascade of secondary stabilizing compounds.[4][5][6] These "daughter" products, including N-nitroso and various C-nitro derivatives, also contribute to the overall stability of the propellant, although their effectiveness may vary.[4]
The initial and most critical step is the reaction of 2-NDPA with NOx. This leads to the formation of N-nitroso-2-nitrodiphenylamine (N-NO-2-NDPA) and various dinitrodiphenylamines (DNDPAs).[4][5] The most commonly identified DNDPA isomers formed from 2-NDPA are 2,2'-dinitrodiphenylamine and 2,4'-dinitrodiphenylamine.[4] There is evidence to suggest that these dinitrodiphenylamines may be formed through the rearrangement of an intermediate N,2-dinitrodiphenylamine.[4] The ongoing reaction of these secondary stabilizers with NOx continues to provide protection against autocatalytic decomposition.[4]
Data Presentation
The consumption of 2-NDPA and the formation of its derivatives over time are key indicators of a propellant's age and remaining stable life. This data is typically obtained through accelerated aging studies where propellant samples are stored at elevated temperatures to simulate long-term storage at ambient conditions. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for quantifying the concentration of these compounds.[5]
Table 1: Concentration of 2-NDPA and its Derivatives in a Single-Base Propellant During Accelerated Aging at 71°C
| Aging Time (days) | 2-NDPA (wt. %) | N-nitroso-2-nitrodiphenylamine (wt. %) | Total Dinitrodiphenylamines (wt. %) |
| 0 | 1.00 | 0.00 | 0.00 |
| 7 | 0.85 | 0.08 | 0.05 |
| 14 | 0.72 | 0.12 | 0.11 |
| 21 | 0.60 | 0.15 | 0.18 |
| 28 | 0.48 | 0.16 | 0.25 |
| 35 | 0.35 | 0.14 | 0.32 |
Note: The data presented in this table is representative and synthesized from typical degradation profiles reported in the literature. Actual values will vary depending on the specific propellant formulation and aging conditions.
Table 2: Typical Composition of a Double-Base Propellant Stabilized with 2-NDPA
| Component | Percentage by Weight (%) |
| Nitrocellulose (12.6% N) | 35.1 |
| Nitroglycerin | 41.6 |
| Triacetin | 8.3 |
| Sucrose Octa-acetate | 10.7 |
| This compound (2-NDPA) | 0.3 |
| p-Nitromethylaniline | 1.2 |
| Copper (II) Succinate | 1.0 |
| Lead Acetophthalate | 1.8 |
Source: Adapted from a representative double-base propellant formulation.[7]
Experimental Protocols
A variety of analytical techniques are employed to elucidate the mechanism of action of 2-NDPA and to monitor its concentration in propellants. These include chromatographic methods for separation and quantification, and thermal analysis techniques to assess the overall stability of the propellant.
High-Performance Liquid Chromatography (HPLC) for Stabilizer Analysis
HPLC is the most widely used method for the quantitative analysis of 2-NDPA and its degradation products in propellants.[5][8][9]
-
Sample Preparation:
-
A known mass of the propellant sample (typically 1-2 grams) is cryogenically ground to a fine powder.
-
The powdered sample is extracted with a suitable organic solvent, such as acetonitrile (B52724) or a mixture of methanol (B129727) and water, to dissolve the stabilizer and its derivatives.[5][10]
-
The extraction is often facilitated by ultrasonication or Soxhlet extraction to ensure complete recovery of the analytes.[10]
-
The resulting solution is filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[10]
-
-
Instrumentation and Conditions:
-
Column: A reverse-phase C18 or C8 column is typically used for the separation.[8][10]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile, methanol, and water is commonly employed. A typical mobile phase composition is a 45/10/45 (v/v/v) mixture of acetonitrile/methanol/water.[5]
-
Flow Rate: A flow rate of 1-2 mL/min is generally used.[8]
-
Detection: A UV detector set at a wavelength between 210 and 254 nm is used for the detection and quantification of the aromatic analytes. Diode Array Detection (DAD) can also be used to obtain spectral information for peak identification.[11]
-
Quantification: Quantification is performed by comparing the peak areas of the analytes in the sample to those of known concentration standards.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Identification
GC-MS can be used for the identification of volatile and semi-volatile degradation products of 2-NDPA.
-
Sample Preparation:
-
The propellant extract, prepared as for HPLC analysis, is concentrated under a gentle stream of nitrogen.
-
The residue is redissolved in a volatile solvent suitable for GC, such as dichloromethane (B109758) or hexane.[12][13]
-
Derivatization may be necessary for some of the more polar degradation products to improve their volatility and chromatographic behavior.[12]
-
-
Instrumentation and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is typically used.
-
Injector: Split/splitless injection is commonly employed.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.
-
Mass Spectrometer: Electron ionization (EI) is typically used, and the mass spectra of the eluting compounds are compared to spectral libraries for identification.
-
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Heat Flow Calorimetry (HFC), are crucial for assessing the overall thermal stability of the propellant and the effectiveness of the stabilizer.[14][15][16][17]
-
Differential Scanning Calorimetry (DSC):
-
A small, precisely weighed sample of the propellant (typically 1-5 mg) is hermetically sealed in an aluminum pan.[14]
-
The sample is heated at a constant rate (e.g., 5-10 °C/min) in an inert atmosphere (e.g., nitrogen).[14]
-
The heat flow to or from the sample is measured as a function of temperature. Exothermic events, such as decomposition, are identified by the release of heat. The onset temperature and the total energy released during decomposition are key parameters for evaluating stability.[14]
-
-
Heat Flow Calorimetry (HFC):
-
A larger sample of the propellant is placed in a sealed container within the calorimeter.
-
The sample is held at a constant elevated temperature (e.g., 60-90°C) for an extended period.[18]
-
The heat generated by the slow decomposition of the propellant is continuously measured. A higher heat flow indicates lower stability.
-
Conclusion
The mechanism of action of this compound as a propellant stabilizer is a multifaceted process involving the scavenging of decomposition-catalyzing nitrogen oxides. This primary stabilization action is followed by a series of secondary reactions that produce a range of N-nitroso and C-nitro derivatives, which themselves contribute to the long-term stability of the propellant. A thorough understanding of these chemical pathways, coupled with robust analytical methodologies for monitoring the concentration of 2-NDPA and its degradation products, is essential for ensuring the safety, reliability, and effective service life of propellant systems. The combination of chromatographic and thermal analysis techniques provides a comprehensive framework for characterizing the stabilizing performance of 2-NDPA and for predicting the long-term stability of energetic materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chimia.ch [chimia.ch]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. tandfonline.com [tandfonline.com]
- 5. Stabilizer reactions in cast double base rocket propellants. Part I: HPLC Determination of Stabilizers and their derivatives in a propellant containing the stabilizer mixture para‐nitro‐N‐methylaniline and 2‐nitrodiphenylamine aged at 80°C and 90°C | Semantic Scholar [semanticscholar.org]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. N-nitroso-2-nitrodiphenylamine | C12H9N3O3 | CID 132279157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. scribd.com [scribd.com]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. journalijdr.com [journalijdr.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. yadda.icm.edu.pl [yadda.icm.edu.pl]
N-Phenyl-o-nitroaniline: A Core Scaffold for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenyl-o-nitroaniline, also known as 2-nitrodiphenylamine, is a diarylamine that serves as a pivotal structural motif in medicinal chemistry and materials science. While its primary industrial applications have been as a stabilizer for propellants and an intermediate in dye synthesis, recent research has illuminated the significant therapeutic potential of its derivatives.[1][2] The N-phenyl-o-nitroaniline scaffold is a key building block for compounds targeting critical cellular signaling pathways, demonstrating efficacy as inhibitors of enzymes like Sirtuin 6 (SIRT6) and various protein kinases. This guide provides a comprehensive overview of the core research areas involving N-phenyl-o-nitroaniline, detailing its synthesis, physicochemical properties, and its emerging roles in drug discovery, with a focus on SIRT6 and kinase inhibition.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of N-phenyl-o-nitroaniline
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][4] |
| Molar Mass | 214.22 g/mol | [4] |
| Melting Point | 74-76 °C | [2][4] |
| Boiling Point | 346 °C | [2][4] |
| Density | 1.36 - 1.403 g/cm³ | [1][4] |
| Appearance | Red-brown crystalline powder/flakes | [1][3] |
| Solubility | Negligible in water; Slightly soluble in Chloroform, DMSO, Methanol | [2][4] |
| CAS Number | 119-75-5 | [4] |
Table 2: Reference Spectroscopic Data of p-Nitroaniline
| Data Type | Characteristic Peaks / Shifts (δ) | Reference(s) |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.98 (d, J = 9 Hz, 2H), 6.64 (d, J = 9 Hz, 2H) | [5] |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 156.67, 136.63, 127.37, 113.35 | [5] |
| FT-IR (cm⁻¹) | ~3478 & 3350 (N-H stretching), ~1510 (asymmetric NO₂ stretching), ~1349 (symmetric NO₂ stretching) | [6] |
Synthesis of N-Phenyl-o-nitroaniline
The synthesis of N-phenyl-o-nitroaniline is primarily achieved through cross-coupling reactions, with the Ullmann condensation being a classical and effective method. Modern variations of this reaction offer high yields under optimized conditions.
Caption: Ullmann condensation workflow for N-phenyl-o-nitroaniline synthesis.
Experimental Protocol: Ullmann Condensation
This protocol is adapted from a patented method for the synthesis of this compound with high yield.[7]
Materials:
-
2-Nitroaniline
-
Bromobenzene (used as both reactant and solvent)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Copper(I) iodide (CuI) catalyst
-
Surfactant
-
22% Hydrochloric acid (HCl) solution
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
80% Ethanol
Procedure:
-
Reaction Setup: In a reaction vessel equipped for continuous stirring and distillation, combine 2-nitroaniline and bromobenzene in a 1:1.5 molar ratio.
-
Addition of Reagents: Add anhydrous sodium carbonate, a catalytic amount of copper(I) iodide, and a surfactant to the mixture.
-
Heating and Reaction: Heat the mixture to boiling (170-185 °C) with continuous stirring. Continuously distill off the azeotrope of water and bromobenzene to drive the reaction. Periodically add fresh bromobenzene to maintain the reaction temperature. The total reaction time is approximately 20 hours.
-
Workup - Bromobenzene Removal: After the reaction is complete, distill off the unreacted bromobenzene at 170 °C. Add water to the residue and heat to boiling to remove the final traces of bromobenzene via steam distillation.
-
Workup - Purification: Cool the residue. Treat the crude product with a 22% HCl solution at 90 °C for one hour, then cool and separate the acid. Subsequently, treat the product with a 5% NaOH solution at 90 °C for one hour, then cool and separate the alkaline solution.
-
Recrystallization: Recrystallize the washed product from 80% ethanol.
-
Isolation: Filter the recrystallized product and dry to obtain pure N-phenyl-o-nitroaniline.
Quantitative Data:
A more recent, higher-yield (98%) method involves the coupling of 2-nitrophenylboronic acid with aniline (B41778) using a copper catalyst in DMSO at 130 °C for 2 hours.[8]
Key Research Area 1: SIRT6 Inhibition in Drug Development
Sirtuin 6 (SIRT6) is an NAD⁺-dependent deacetylase that plays a crucial role in regulating metabolism, DNA repair, and inflammation.[9] Its dysregulation is implicated in type 2 diabetes and cancer, making it a compelling therapeutic target. Derivatives of N-phenyl-o-nitroaniline have recently been identified as potent and selective SIRT6 inhibitors.
SIRT6 Signaling Pathways
SIRT6 exerts its effects by deacetylating histone H3 at specific lysine (B10760008) residues (H3K9ac, H3K56ac), which represses the transcription of target genes.[7] Two key pathways it regulates are glucose metabolism and inflammation. Inhibition of SIRT6 can therefore increase glucose uptake and enhance inflammatory responses.
Caption: Key signaling pathways regulated by SIRT6 and targeted by its inhibitors.
Quantitative Data for SIRT6 Inhibitors
The following table summarizes the inhibitory activity of a key N-phenyl-o-nitroaniline derivative against SIRT6.
Table 3: Biological Activity of a Representative SIRT6 Inhibitor
| Compound ID | Structure / Name | Assay Type | Target | IC₅₀ (µM) | Kₑ (µM) | Selectivity |
| 6d | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | Fluor de Lys (FDL) | SIRT6 | 4.93 | - | No activity vs. SIRT1-3, HDAC1-11 (up to 200 µM) |
| 6d | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | Surface Plasmon Resonance (SPR) | SIRT6 | - | 9.76 | - |
| 6d | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | Isothermal Titration Calorimetry (ITC) | SIRT6 | - | 10 | - |
Experimental Protocol: In Vitro SIRT6 Inhibition Assay (Fluorogenic)
This protocol is a generalized method adapted from commercially available SIRT6 screening kits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. rsc.org [rsc.org]
- 6. RU2447058C1 - Method of producing this compound - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-NITROPHENYL DIPHENYLAMINE synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 2-Nitrodiphenylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Nitrodiphenylamine (2-NDPA), a compound of interest in various chemical applications, including as a stabilizer for propellants and an intermediate in organic synthesis. This document details the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of 2-NDPA. The information is presented to support research, quality control, and development activities.
Core Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic analyses of this compound.
Table 1: UV-Visible Spectroscopy Data
| Parameter | Value | Solvent |
| λmax | 388 nm | Methanol[1] |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400–3250 | Medium | N-H Stretch[2] |
| 3100–3000 | Strong | Aromatic C-H Stretch[2][3] |
| 1600–1585 | Medium | Aromatic C=C Stretch (in-ring)[2][3] |
| 1550–1475 | Strong | Asymmetric N-O Stretch (NO₂)[2] |
| 1500–1400 | Medium | Aromatic C=C Stretch (in-ring)[2][3] |
| 1360–1290 | Medium | Symmetric N-O Stretch (NO₂)[2] |
| 1335–1250 | Strong | C-N Stretch (Aromatic Amine)[2] |
Note: The data presented is based on characteristic absorption bands for the functional groups present in this compound.
Table 3: ¹H NMR Spectroscopy Data
| Chemical Shift (ppm) | Multiplicity | Solvent |
| Data not explicitly available in search results. | - | DMSO-d₆[4] |
Note: While a spectrum in DMSO-d₆ is referenced, specific chemical shifts and coupling constants for this compound were not found in the initial search. Analysis of the spectrum would be required to populate this table.
Table 4: ¹³C NMR Spectroscopy Data
| Chemical Shift (ppm) | Assignment |
| 170–185 | C=O (in acids and esters) - Not applicable |
| 125–150 | Aromatic Carbons[5] |
| 115–140 | C=C (in alkenes) - Overlaps with aromatic region[5] |
| 50–65 | RCH₂OH - Not applicable |
| 40–45 | RCH₂Cl - Not applicable |
| 37–45 | RCH₂NH₂ - Not applicable |
| 25–35 | R₃CH - Not applicable |
| 20–30 | CH₃CO- - Not applicable |
| 16–25 | R₂CH₂ - Not applicable |
| 10–15 | RCH₃ - Not applicable |
Note: This table provides typical chemical shift ranges for carbon environments analogous to those in this compound. Specific peak assignments would require spectral analysis.
Table 5: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 214 | High | Molecular Ion [M]⁺[6][7] |
| 167 | High | [M - NO₂ - H]⁺ or [M - O - OH]⁺ |
| 169 | Medium | [M - NO₂ + H]⁺ or [M - OH]⁺ |
| 136 | Medium | Fragment |
Note: The fragmentation pattern suggests the loss of the nitro group and subsequent rearrangements.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These are generalized protocols suitable for the analysis of this compound.
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol (B129727) or ethanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 AU at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a wavelength range of at least 200-800 nm to identify all absorption maxima.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a solid, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FTIR spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR, approximately 5-20 mg and 20-50 mg of this compound, respectively, are dissolved in 0.5-1.0 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated from any impurities.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically using Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.
Visualizations
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Disclaimer: No specific signaling pathways involving this compound were identified in the literature search. The provided diagram illustrates a general experimental workflow.
References
- 1. spectrabase.com [spectrabase.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. spectrabase.com [spectrabase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzenamine, 2-nitro-N-phenyl- [webbook.nist.gov]
The Synthesis and Application of 2-Nitrodiphenylamine: A Technical Guide for Chemical Researchers
An In-depth Exploration of a Versatile Chemical Intermediate in Organic Synthesis, Propellant Stabilization, and Dye Manufacturing.
Introduction
2-Nitrodiphenylamine (2-NDPA) is a nitrated aromatic amine that serves as a pivotal intermediate in a variety of chemical syntheses.[1] With the chemical formula C₁₂H₁₀N₂O₂, this red crystalline solid is a derivative of diphenylamine (B1679370) and is utilized in the production of dyes, as a stabilizer for synthetic rubbers, plastics, lubricants, and critically, in propellants and explosives.[1][2] Its role as a stabilizer is crucial in preventing the decomposition of materials containing nitric acid esters by neutralizing acidic nitrogen oxides.[3][4] This guide provides a comprehensive overview of the synthesis of this compound, its subsequent transformations into other valuable compounds, and detailed experimental protocols for these processes.
Synthesis of this compound
The primary industrial synthesis of this compound is achieved through the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine.[5][6] Variations of this method, as well as alternative synthetic routes, have been developed to optimize yield, purity, and process efficiency.[7][8]
Comparative Synthesis Data
| Synthesis Method | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ullmann Condensation | 2-Nitrochlorobenzene, Aniline | Copper-based catalyst | Aniline (excess) | 192-199 | 6.5 | 81 |
| Modified Ullmann Condensation | 2-Nitroaniline (B44862), Bromobenzene (B47551) | Copper(I) iodide, Sodium carbonate, Surfactant | Bromobenzene | 170-185 | 20 | 80-82[8] |
| Ullmann-Goldberg Substitution | 2-Nitrophenylboronic acid, Aniline | Cu-IS-AMBA-MNPs, Potassium fluoride | DMSO | 130 | 2 | 98[9] |
Experimental Protocols
Protocol 1: Ullmann Condensation of 2-Nitrochlorobenzene and Aniline
This protocol is adapted from established industrial processes for the synthesis of nitrodiphenylamines.[10]
-
Materials:
-
2-Nitrochlorobenzene
-
Aniline
-
Copper-carbene catalyst (e.g., {1,3-bis-[N-(N′-methyl)imidazolidene-methyl]-5-methylbenzene}-copper[II] bromide)[10]
-
Potassium Carbonate (finely ground)
-
Nitrogen gas
-
-
Equipment:
-
Multi-necked round-bottom flask
-
Mechanical stirrer
-
Vigreux column and water separator
-
Heating mantle
-
-
Procedure:
-
To the reaction flask, add aniline, finely ground potassium carbonate, and 2-nitrochlorobenzene.
-
Add the copper-carbene catalyst. The mixture will form a red-brown suspension.[10]
-
Blanket the reaction vessel with nitrogen.
-
Begin stirring and heat the mixture to reflux (approximately 192-199 °C).[10]
-
Continue heating under reflux for approximately 6.5 hours. Monitor the reaction's progress by GC or TLC.[10]
-
After the reaction is complete, cool the mixture and proceed with workup and purification.
-
Protocol 2: Modified Ullmann Condensation of 2-Nitroaniline and Bromobenzene
This method, detailed in a Russian patent, utilizes bromobenzene as both a reactant and a solvent.[8]
-
Materials:
-
2-Nitroaniline
-
Bromobenzene
-
Anhydrous Sodium Carbonate
-
Copper(I) iodide
-
Surfactant
-
22% Hydrochloric acid solution
-
5% Sodium hydroxide (B78521) solution
-
-
Equipment:
-
Reaction flask with continuous stirring and a setup for azeotropic distillation
-
-
Procedure:
-
Combine 2-nitroaniline and bromobenzene in a 1:1.5 molar ratio in the reaction flask.[8]
-
Add the surfactant, anhydrous sodium carbonate, and copper(I) iodide catalyst.
-
Heat the mixture to 170-185 °C with continuous stirring for 20 hours.[8]
-
Continuously distill off the azeotrope of water and bromobenzene, periodically adding fresh bromobenzene to maintain the reaction temperature.[8]
-
After 20 hours, distill off the remaining bromobenzene at 170 °C.
-
Add water to the residue and heat to boiling to remove any remaining traces of bromobenzene with steam.[8]
-
Treat the crude product at 90 °C first with a 22% hydrochloric acid solution, then with a 5% sodium hydroxide solution.[8]
-
Recrystallize the purified product from 80% ethanol.[8]
-
This compound as a Chemical Intermediate
This compound is a valuable precursor for the synthesis of other important organic molecules, primarily through the reduction of its nitro group to form 2-aminodiphenylamine. This amine can then be used to synthesize a variety of compounds, including phenothiazines and azo dyes.
Reduction to 2-Aminodiphenylamine
The reduction of the nitro group in this compound to an amine is a key transformation.
Protocol 3: Catalytic Hydrogenation of this compound
-
Materials:
-
This compound
-
Ethanol (or other suitable solvent)
-
Palladium on Carbon (Pd/C) catalyst (10%)
-
Hydrogen gas
-
-
Equipment:
-
Hydrogenation vessel (e.g., Parr shaker)
-
-
Procedure:
-
In the hydrogenation vessel, dissolve this compound in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the catalyst and concentrate the filtrate to obtain the crude 2-aminodiphenylamine.
-
Purify the product by recrystallization or column chromatography.
-
Synthesis of Phenothiazines
Phenothiazine (B1677639) and its derivatives are an important class of compounds with applications in pharmaceuticals.
Protocol 4: Synthesis of Phenothiazine from Diphenylamine (Bernthsen Synthesis)
While not directly starting from this compound, this classic method illustrates the formation of the phenothiazine core, which can be adapted for substituted diphenylamines derived from 2-NDPA.
-
Materials:
-
Diphenylamine
-
Sulfur
-
Iodine (catalyst)
-
-
Equipment:
-
Heating mantle or sand bath
-
Reaction flask with a reflux condenser
-
-
Procedure:
-
Heat a mixture of diphenylamine, sulfur, and a catalytic amount of iodine to 250-260 °C for 5 hours.[11]
-
Cool the reaction mixture and dissolve it in hot ethanol.
-
Add the ethanol solution to water to precipitate the crude phenothiazine.
-
Filter and recrystallize the product from ethanol to yield yellow crystals.[11]
-
Use in Azo Dye Synthesis
The amino derivative of this compound can be used to create azo dyes. 2-Amino-4-nitrodiphenylamine is a key intermediate for this purpose.[12]
Protocol 5: Diazotization and Azo Coupling
-
Materials:
-
2-Amino-4-nitrodiphenylamine
-
Nitrosylsulfuric acid (prepared from sodium nitrite (B80452) and concentrated sulfuric acid)
-
Coupling component (e.g., H-acid or R-salt)
-
Sodium hydroxide solution
-
Ice
-
-
Procedure:
-
Diazotization: Dissolve 2-amino-4-nitrodiphenylamine in concentrated sulfuric acid at 0-5 °C. Slowly add pre-prepared nitrosylsulfuric acid while maintaining the low temperature to form the diazonium salt.[12]
-
Coupling: In a separate vessel, dissolve the coupling component (e.g., H-acid) in a cold sodium hydroxide solution. Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.[12]
-
The azo dye will precipitate out of the solution. Filter, wash, and dry the final product.[12]
-
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol [2] |
| Appearance | Orange-red flaky crystals[2] |
| Melting Point | 74-76 °C[7] |
| Boiling Point | 346 °C[7] |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol[2] |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons of the two phenyl rings. |
| IR (KBr, cm⁻¹) | Peaks corresponding to N-H stretching, aromatic C-H stretching, asymmetric and symmetric NO₂ stretching, C=C aromatic stretching, and C-N stretching. |
Visualizing the Synthesis and Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. nbinno.com [nbinno.com]
- 8. RU2447058C1 - Method of producing this compound - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 12. benchchem.com [benchchem.com]
Anaerobic Metabolism of 2-Nitrodiphenylamine: A Technical Guide
This technical guide provides an in-depth overview of the anaerobic metabolism of 2-Nitrodiphenylamine (2-NDPA), a compound of environmental interest due to its use as a stabilizer in explosives and propellants. The following sections detail the metabolic pathways, quantitative data from degradation studies, and the experimental protocols utilized to elucidate these processes. This document is intended for researchers, scientists, and professionals in the fields of environmental microbiology, bioremediation, and drug development who are investigating the fate of nitroaromatic compounds in anaerobic environments.
Core Metabolic Pathway
Under anaerobic conditions, the primary transformation of this compound is the reduction of the nitro group to form 2-aminodiphenylamine (B160148) (2-ADPA).[1][2][3][4] This transformation is primarily a cometabolic process, meaning the microorganisms utilize other organic compounds as a primary energy and carbon source while fortuitously metabolizing 2-NDPA.[5] Diphenylamine (B1679370), a theoretical intermediate, has not been detected in these anaerobic degradation studies.[1][2][3][4]
The resulting 2-aminodiphenylamine can undergo further transformation. Studies have identified the formation of aniline (B41778) and, to a lesser extent, methylaniline as subsequent breakdown products.[5][6] Additionally, due to the presence of an amino group in the ortho position, 2-ADPA can lead to the formation of heterocyclic condensation products, such as phenazine (B1670421) and acridine (B1665455) derivatives.[5][6]
The microorganisms responsible for these transformations are diverse and include indigenous bacteria from anaerobic sediments as well as isolated strains of sulfate-reducing bacteria like Desulfovibrio sp., Desulfococcus sp., and Desulfomicrobium sp.[5][6] Certain anaerobic clostridia, closely related to Clostridium butyricum and Clostridium cochlearium, have also been shown to degrade 2-NDPA, although the specific metabolic end products were not identified in those studies.[7]
Quantitative Data Summary
The following table summarizes quantitative findings from various studies on the anaerobic degradation of nitrated diphenylamine derivatives. While specific kinetic data for 2-NDPA is often presented graphically in the source literature, this table provides a comparative overview of the observed metabolites.
| Compound | Key Intermediate(s) | Final Products/Further Metabolites | Reference Organisms/Consortia |
| This compound | 2-Aminodiphenylamine | Aniline, Methylaniline, Phenazine and Acridine derivatives | Indigenous anaerobic coastal water sediment microorganisms; Desulfovibrio sp. strain SHV, Desulfococcus sp. strain WHC, Desulfomicrobium sp. strain WHB; Clostridium spp. |
| 4-Nitrodiphenylamine | 4-Aminodiphenylamine | Not specified in detail | Indigenous anaerobic coastal water sediment microorganisms |
| 2,4-Dinitrodiphenylamine | 2-Amino-4-nitrodiphenylamine (major), 4-Amino-2-nitrodiphenylamine (trace) | 2,4-Diaminodiphenylamine | Indigenous anaerobic coastal water sediment microorganisms |
Experimental Protocols
The methodologies employed in studying the anaerobic metabolism of 2-NDPA typically involve enrichment cultures and experiments with pure or dense cell suspensions.
Sediment-Water Batch Enrichments
A common approach involves creating anaerobic microcosms to enrich for microorganisms capable of degrading the target compound.
-
Inoculum and Medium : The process begins with the collection of anoxic sediment, for instance, from coastal mudflats.[1][4] This sediment serves as the inoculum. A defined mineral salt medium is prepared, often supplemented with a primary carbon and energy source (e.g., lactate (B86563), benzoate) to support microbial growth.[5][6] The medium is made anaerobic by boiling and then cooling under a nitrogen gas atmosphere.
-
Incubation : The sediment and medium are combined in sealed vials or bottles, creating a sediment-water slurry. This compound, typically dissolved in a carrier solvent like acetone, is added to achieve a desired starting concentration.[2] The enrichments are then incubated in the dark at a controlled temperature.
-
Monitoring : The degradation of 2-NDPA and the appearance of metabolites are monitored over time. This involves periodically sacrificing replicate vials and extracting the compounds from the slurry.
-
Analysis : The extracts are analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its metabolites.[1][2]
Studies with Pure and Dense Cell Cultures
To confirm that the observed transformations are microbially mediated and to characterize the capabilities of specific strains, studies are also conducted with isolated bacteria or dense cell suspensions.
-
Cultivation : Pure strains of bacteria, such as sulfate-reducers, are grown under strict anaerobic conditions in a suitable medium containing a growth substrate (e.g., lactate or benzoate).[5]
-
Cell Harvesting : Once the cultures reach a desired growth phase, the cells are harvested, typically by centrifugation, and washed to remove residual growth medium.
-
Transformation Assay : The washed cells are resuspended in a buffer or mineral medium to a high density. This compound is then added, and the suspension is incubated anaerobically.
-
Sampling and Analysis : Samples of the cell suspension are taken over time, the cells are removed (e.g., by centrifugation or filtration), and the supernatant is extracted and analyzed by GC-MS or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the parent compound and the formation of products.[1] This method allows for the study of the transformation in the absence of cell growth, focusing on the enzymatic capabilities of the pre-grown cells.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of Nitrated Diphenylamine Derivatives under Anaerobic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of this compound, a component of Otto Fuel II, by Clostridium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Nitrodiphenylamine from Diphenylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrodiphenylamine is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. It is also utilized as a stabilizer in propellants. The introduction of a nitro group onto the diphenylamine (B1679370) scaffold can be achieved through direct nitration, a classic example of electrophilic aromatic substitution. However, the reaction can yield a mixture of isomers, primarily the ortho (2-nitro) and para (4-nitro) products, due to the activating and directing effects of the secondary amine group. This document provides detailed protocols for the synthesis of this compound from diphenylamine, focusing on methods that favor the formation of the desired 2-nitro isomer.
Reaction Overview
The direct nitration of diphenylamine involves the reaction of diphenylamine with a nitrating agent, typically a mixture of nitric acid and a strong acid catalyst such as sulfuric acid. The reaction proceeds via the generation of the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of diphenylamine. The secondary amine group (-NH-) is an ortho, para-directing group, leading to the formation of both this compound and 4-nitrodiphenylamine.
Experimental Protocols
Controlling the regioselectivity of the nitration is crucial for maximizing the yield of the desired this compound. The following protocol is a representative method for the direct nitration of diphenylamine.
Protocol 1: Direct Nitration of Diphenylamine
This protocol describes the direct nitration of diphenylamine using a mixed acid reagent.
Materials:
-
Diphenylamine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid
-
Ethanol
-
Ice
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve diphenylamine in glacial acetic acid.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration Reaction: Cool the diphenylamine solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the diphenylamine solution with vigorous stirring, maintaining the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice with stirring. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper.
-
Purification: The crude product, which is a mixture of isomers, can be purified by fractional crystallization from a suitable solvent, such as ethanol, to isolate the this compound. The separation is based on the differential solubility of the ortho and para isomers.
Data Presentation
The yield and isomer distribution of the nitration reaction are highly dependent on the specific reaction conditions.
| Parameter | Value |
| Starting Material | Diphenylamine |
| Major Products | This compound, 4-Nitrodiphenylamine |
| Typical Yield (crude) | Varies significantly with reaction conditions |
| Isomer Ratio (ortho:para) | Dependent on temperature, solvent, and nitrating agent |
Logical Relationships and Workflows
The following diagram illustrates the general workflow for the synthesis and purification of this compound from diphenylamine.
The following diagram illustrates the chemical transformation from diphenylamine to this compound.
Advanced Synthetic Routes for 2-Nitrodiphenylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for advanced synthetic routes to 2-Nitrodiphenylamine (2-NDPA), an important intermediate in the synthesis of dyes, pharmaceuticals, and stabilizers.[1] The following sections present a comparative overview of traditional and modern synthetic methods, complete with quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be achieved through several key methodologies, primarily centered around the formation of a carbon-nitrogen bond between an aniline (B41778) and a nitro-substituted benzene (B151609) ring. The choice of method often depends on factors such as required yield, substrate availability, reaction conditions, and catalyst cost. Advanced routes, such as the Buchwald-Hartwig amination, offer milder conditions and broader substrate scope compared to the classical Ullmann condensation.
Data Presentation
The following table summarizes quantitative data for the primary synthetic routes to this compound, allowing for easy comparison of their key parameters.
| Method | Aryl Halide/Precursor | Amine | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Classical Ullmann Condensation | o-Chloronitrobenzene | Aniline | Copper Powder | Sodium Acetate (B1210297) | None (Neat) | 215 | 12-15 hours | 85-90 |
| Modified Ullmann Condensation | Bromobenzene | 2-Nitroaniline | Copper(I) Iodide | Sodium Carbonate | Bromobenzene | 170-185 | 20 hours | 80[2] |
| Modern Cu-Catalyzed N-Arylation | 2-Nitrophenylboronic Acid | Aniline | Cu-IS-AMBA-MNPs | Potassium Fluoride (B91410) | DMSO | 130 | 2 hours | 98[3] |
| Buchwald-Hartwig Amination | o-Chloronitrobenzene | Aniline | Pd(OAc)₂ / Ligand (e.g., BINAP) | Cs₂CO₃ | Toluene (B28343) | Reflux | 2-24 hours | High (typical) |
| Microwave-Assisted Ullmann-type | o-Chloronitrobenzene | Aniline | Copper Catalyst / Bentonite (B74815) | K₂CO₃ | "Dry Media" | N/A (MW) | Minutes | High |
Experimental Protocols
Classical Ullmann Condensation
This method, while requiring high temperatures, is a foundational approach for the synthesis of diaryl amines. The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution.
Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine o-chloronitrobenzene (1 equiv.), aniline (2.5 equiv.), and anhydrous sodium acetate (1 equiv.).[2]
-
Reaction Execution: Heat the reaction mixture to 215 °C with continuous stirring.[2] Maintain the temperature for 12-15 hours. The reaction is typically performed neat, with excess aniline serving as the solvent.
-
Work-up and Purification: After cooling, remove excess aniline and unreacted o-chloronitrobenzene by steam distillation. The remaining crude product is then treated with dilute hydrochloric acid to hydrolyze any acetanilide (B955) formed, followed by neutralization. The solid this compound is collected by filtration and recrystallized from ethanol (B145695) to afford the pure product.
Modern Copper-Catalyzed N-Arylation (Ullmann-Goldberg Type)
This advanced route utilizes a boronic acid precursor and a sophisticated copper catalyst, allowing for high yields under significantly milder conditions than the classical Ullmann reaction.
Protocol:
-
Preparation: To a dry Schlenk flask under a nitrogen atmosphere, add 2-nitrophenylboronic acid (1.0 mmol), aniline (1.2 mmol), potassium fluoride (2.0 mmol, 0.12 g), and the copper catalyst (Cu-IS-AMBA-MNPs, 0.025 mmol, 0.06 g).[3]
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (B87167) (DMSO, 4 mL) to the flask.[3]
-
Reaction Execution: Heat the mixture to 130 °C with vigorous stirring for 2 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and separate the magnetic nanoparticle catalyst using an external magnet. Wash the catalyst with dichloromethane.[3] Combine the organic phases and evaporate the solvent under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate it. Purify the crude product by column chromatography on silica (B1680970) gel using an ethyl acetate/n-hexane gradient to yield pure this compound.[3]
Buchwald-Hartwig Amination
Protocol (Adapted from 4-Nitrodiphenylamine Synthesis):
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-chloronitrobenzene (1.0 equiv.), aniline (1.2 equiv.), and cesium carbonate (2.0 equiv.).[5]
-
Catalyst Addition: Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a suitable phosphine (B1218219) ligand, like BINAP (0.08 equiv.), to the flask.[5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add anhydrous toluene via syringe.[5]
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 2-24 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.[5]
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[5]
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times by efficiently heating the reaction mixture.[6][7] This technique can be applied to Ullmann-type reactions, often in a solvent-free or "dry media" setting.
General Protocol:
-
Preparation: Thoroughly mix o-chloronitrobenzene (1 equiv.), aniline (1.2 equiv.), a base such as potassium carbonate, and a solid support like bentonite or alumina (B75360) in a mortar and pestle.[8] A catalytic amount of a copper salt (e.g., CuI) can be included.
-
Reaction Execution: Place the solid mixture in a microwave-safe vessel and irradiate in a dedicated chemical microwave reactor. The reaction time is typically in the range of a few minutes. Optimize the irradiation time and power based on reaction monitoring.
-
Work-up and Purification: After cooling, extract the product from the solid support using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography or recrystallization.
Visualizations
Synthetic Pathways
Caption: Overview of key synthetic pathways to this compound.
General Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RU2447058C1 - Method of producing this compound - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. rjpdft.com [rjpdft.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Synthesis of 2-Nitrodiphenylamine via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a powerful and well-established method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of diarylamines. This copper-catalyzed reaction involves the coupling of an aryl halide with an amine, typically at elevated temperatures. Diaryl-amines, such as 2-nitrodiphenylamine, are crucial intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The presence of a nitro group, as in this compound, makes it a valuable precursor for further functionalization, particularly for the synthesis of various heterocyclic compounds and as a key component in the production of antioxidants and stabilizers.
This document provides detailed experimental protocols for the synthesis of this compound using the Ullmann condensation, including a traditional solvent-based method and a solvent-free approach. Quantitative data from representative procedures are summarized for comparative analysis.
Reaction Principle
The synthesis of this compound via the Ullmann condensation typically involves the reaction of an ortho-substituted nitroaryl halide (e.g., o-chloronitrobenzene or o-bromonitroaniline) with aniline (B41778) in the presence of a copper catalyst and a base. The electron-withdrawing nitro group on the aryl halide activates the halogen for nucleophilic substitution. The reaction generally proceeds through a catalytic cycle involving the formation of a copper(I)-anilide complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired this compound and regenerate the active copper(I) catalyst.
Data Presentation
The following table summarizes key quantitative data for two distinct Ullmann condensation methods for the synthesis of this compound.
| Parameter | Method 1: Solvent-Based | Method 2: Solvent-Free |
| Aryl Halide | Bromobenzene (B47551) | 1-Chloro-2-nitrobenzene |
| Amine | 2-Nitroaniline (B44862) | Aniline |
| Catalyst | Copper(I) iodide | None (reaction with base) |
| Base | Sodium Carbonate | Sodium Carbonate |
| Solvent | Bromobenzene (reactant & solvent) | None |
| Temperature | 170-185 °C | 100-110 °C |
| Reaction Time | 20 hours | Not Specified |
| Yield | High (not explicitly quantified in the patent) | 88% |
| Reference | RU2447058C1[1] | (Pasha, et al., 2016) |
Experimental Protocols
Protocol 1: Solvent-Based Ullmann Condensation of 2-Nitroaniline and Bromobenzene
This protocol is based on the method described in Russian Patent RU2447058C1 for the synthesis of this compound.[1]
Materials:
-
2-Nitroaniline
-
Bromobenzene
-
Anhydrous Sodium Carbonate
-
Copper(I) iodide (catalyst)
-
Surfactant (optional, as mentioned in the patent)
-
22% Hydrochloric acid solution
-
5% Alkaline agent solution (e.g., Sodium Hydroxide)
-
Ethanol (B145695) (for recrystallization)
Equipment:
-
Round-bottom flask equipped with a mechanical stirrer and a distillation setup for azeotropic removal of water
-
Heating mantle
-
Thermometer
-
Apparatus for steam distillation
-
Standard laboratory glassware for workup and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-nitroaniline and bromobenzene in a molar ratio of 1:1.5.
-
Add anhydrous sodium carbonate and a catalytic amount of copper(I) iodide. A surfactant may also be added.
-
Reaction Execution: Heat the mixture to 170-185 °C with continuous stirring.
-
Continuously distill off the azeotrope of water and bromobenzene. Periodically add fresh bromobenzene to the reaction mixture to maintain the reaction temperature.
-
Continue the reaction for 20 hours.
-
Workup: After 20 hours, distill off the remaining unreacted bromobenzene at 170 °C.
-
Add water to the residue and heat to boiling to remove the final traces of bromobenzene via steam distillation.
-
Treat the residue at 90 °C first with a 22% solution of hydrochloric acid, and then with a 5% solution of an alkaline agent.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Solvent-Free Ullmann Condensation of 1-Chloro-2-nitrobenzene and Aniline
This protocol is based on the solvent-free method described by Pasha, et al. (2016).
Materials:
-
1-Chloro-2-nitrobenzene
-
Aniline
-
Sodium Carbonate
Equipment:
-
Round-bottom flask or other suitable reaction vessel
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a reaction vessel, thoroughly mix 1-chloro-2-nitrobenzene, aniline, and sodium carbonate.
-
Reaction Execution: Heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Add water and a suitable organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Mandatory Visualizations
Caption: Proposed mechanism for the Ullmann condensation.
Caption: General experimental workflow for this compound synthesis.
References
Application Note: Analysis of 2-Nitrodiphenylamine in Propellants by High-Performance Liquid Chromatography
Introduction 2-Nitrodiphenylamine (2-NDPA) is a crucial stabilizer in various propellant formulations, preventing the decomposition of nitrocellulose and ensuring the safety and longevity of the energetic material. Monitoring the concentration of 2-NDPA and its degradation products is essential for assessing the stability and remaining shelf-life of propellants. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted analytical technique for the quantitative determination of 2-NDPA in these complex matrices. This application note provides a detailed protocol for the analysis of 2-NDPA in propellants using a reversed-phase HPLC method.
Principle This method involves the extraction of 2-NDPA from the propellant matrix, followed by chromatographic separation on a C18 reversed-phase column. The separation is achieved using an isocratic mobile phase of acetonitrile (B52724) and water. The quantification of 2-NDPA is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area to that of a known standard.
Experimental Protocols
1. Sample Preparation (Solvent Extraction)
A critical step in the analysis is the efficient extraction of 2-NDPA from the solid propellant matrix while minimizing the dissolution of nitrocellulose, which can interfere with the analysis.
-
Apparatus and Reagents:
-
Analytical balance
-
Volumetric flasks (100 mL)
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Chloroform (B151607) (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Procedure:
-
Accurately weigh approximately 1 gram of the propellant sample into a thimble for Soxhlet extraction.
-
Place the thimble in the Soxhlet extractor.
-
Add 150 mL of chloroform to a 250 mL round-bottom flask.
-
Assemble the Soxhlet apparatus and extract the sample for approximately 2 hours.[1]
-
After extraction, allow the apparatus to cool.
-
Evaporate the chloroform from the extract using a rotary evaporator under reduced pressure.
-
Dissolve the residue in acetonitrile and quantitatively transfer it to a 100 mL volumetric flask.[1][2]
-
Dilute to the mark with acetonitrile.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
2. HPLC Instrumentation and Conditions
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Chromatographic Conditions:
3. Calibration
-
Standard Preparation:
-
Prepare a stock standard solution of 2-NDPA in acetonitrile at a concentration of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with acetonitrile to cover the expected concentration range of 2-NDPA in the propellant samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Calibration Curve:
-
Inject each calibration standard into the HPLC system.
-
Record the peak area for 2-NDPA at each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of 2-NDPA.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a good linearity.
-
4. Sample Analysis and Quantification
-
Inject the prepared propellant extract into the HPLC system.
-
Identify the 2-NDPA peak in the chromatogram by comparing its retention time with that of the standard.
-
Record the peak area of the 2-NDPA peak in the sample chromatogram.
-
Calculate the concentration of 2-NDPA in the extract using the calibration curve equation.
-
Determine the percentage of 2-NDPA in the original propellant sample using the following formula:
% 2-NDPA = (C × V × 100) / (W × 1000)
Where:
-
C = Concentration of 2-NDPA in the extract (µg/mL)
-
V = Final volume of the extract (mL)
-
W = Weight of the propellant sample (g)
-
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (ODS-3), 4.6 x 150 mm, 5 µm |
| Mobile Phase | 85% Acetonitrile / 15% Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Run Time | Approximately 10 minutes |
Table 2: Method Validation Data Summary
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Recovery | 95.06 ± 3.09% – 99.88 ± 3.34%[1][2] |
| Precision (RSD) | 1.0 - 2.0% (for HPLC/EC)[3] |
| Limit of Detection (LOD) | 4.3 µg/L (for HPLC/EC)[3] |
| Standard Deviation | 0.002[4] |
Visualizations
Caption: Experimental workflow for the HPLC analysis of 2-NDPA in propellants.
Caption: Logical relationship of the components of a typical HPLC system.
References
Application Notes and Protocols for the Quantitative Determination of 2-Nitrodiphenylamine in Explosives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrodiphenylamine (2-NDPA) is a critical stabilizer added to various propellants and explosives, particularly those based on nitrocellulose and nitroglycerin, to enhance their chemical stability and extend their shelf life.[1][2][3] Its primary function is to scavenge acidic nitrogen oxides that are produced during the decomposition of nitric acid esters, which would otherwise lead to autocatalytic degradation of the energetic material.[1] The concentration of 2-NDPA is a crucial parameter for monitoring the stability and predicting the safe operational life of munitions.[1][4] As the stabilizer is consumed over time, its depletion can indicate an increased risk of autoignition.[1] Therefore, accurate and reliable quantitative analysis of 2-NDPA in explosive matrices is of paramount importance for safety, quality control, and surveillance programs.
This document provides detailed application notes and protocols for the quantitative determination of 2-NDPA in explosives, focusing on modern chromatographic techniques. It is intended to guide researchers, scientists, and professionals in selecting and implementing appropriate analytical methodologies.
Analytical Methods Overview
Several analytical techniques have been employed for the quantification of 2-NDPA in explosives. High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended method due to its ability to separate 2-NDPA from a complex matrix of energetic materials and their degradation products without the need for high temperatures that could cause thermal decomposition of the sample.[5][6] Gas Chromatography (GC) has also been utilized, but care must be taken to avoid the thermal degradation of analytes like nitroglycerin and the potential for N-nitrosodiphenylamine, an aging product, to denitrosate to diphenylamine (B1679370) in the heated injection port.[5] Spectroscopic methods, while available, are often less specific and may suffer from interference from other components in the explosive formulation.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various analytical methods for the determination of 2-NDPA.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (Reversed-Phase)[6] | Corasil II[4] | Reversed-Phase Column[5] |
| Mobile Phase | 85% Acetonitrile (B52724) / 15% Water[6] | 20% Methylene Chloride / 80% Cyclohexane[4] | Not Specified |
| Detector | UV-Vis[6] | UV (254 nm)[4] | UV or Electrochemical (EC)[5] |
| Detection Limit | Not Specified | Not Specified | 4.3 µg/L (with EC detector)[5] |
| Relative Standard Deviation (RSD) | Not Specified | < 1%[4] | 1.0 - 2.0%[5] |
| Recovery | 95.06 ± 3.09 – 99.88 ± 3.34%[6] | Not Specified | Not Specified |
Table 2: Gas Chromatography (GC) Methods
| Parameter | Method 1 |
| Column | Capillary Column (e.g., DB-5MS)[7] |
| Detector | Flame Ionization Detector (FID)[5] |
| Relative Standard Deviation (RSD) | 0.44%[5] |
| Notes | GC methods may not be ideal due to the thermal instability of some explosive components and the potential for analyte degradation.[5] |
Experimental Protocols
Protocol 1: Quantitative Determination of 2-NDPA in Propellants by HPLC-UV
This protocol details a reversed-phase HPLC method for the quantification of 2-NDPA in nitrocellulose-based propellants.
1. Materials and Reagents
-
This compound (2-NDPA) standard, analytical grade
-
Acetonitrile (MeCN), HPLC grade
-
Deionized water, 18 MΩ·cm or higher
-
Chloroform (B151607) (CHCl3), analytical grade
-
Methanol (MeOH), analytical grade
-
Propellant sample containing 2-NDPA
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size
-
Data acquisition and processing software
-
Soxhlet extraction apparatus
-
Rotary evaporator
3. Sample Preparation (Soxhlet Extraction)
-
Accurately weigh approximately 1-2 g of the propellant sample.
-
Place the sample into a Soxhlet extraction thimble.
-
Add 150 mL of chloroform to a 250 mL round-bottom flask.
-
Assemble the Soxhlet apparatus and extract the sample for 4-6 hours.
-
After extraction, allow the apparatus to cool.
-
Transfer the chloroform extract to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure until a small volume of residue remains.
-
Dissolve the residue in a known volume of acetonitrile (e.g., 10 mL).
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis
-
Chromatographic Conditions:
-
Calibration:
-
Prepare a series of standard solutions of 2-NDPA in acetonitrile at concentrations ranging from 1 to 100 µg/mL.
-
Inject each standard solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of 2-NDPA against its concentration.
-
-
Sample Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the 2-NDPA peak based on its retention time compared to the standard.
-
Quantify the concentration of 2-NDPA in the sample solution using the calibration curve.
-
-
Calculation:
-
Calculate the percentage of 2-NDPA in the original propellant sample using the following formula:
Where:
-
C_hplc is the concentration of 2-NDPA in the sample solution (µg/mL)
-
V_solv is the final volume of the dissolved extract (mL)
-
W_sample is the weight of the propellant sample (g)
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the quantitative analysis of 2-NDPA in explosives and the logical relationship of the analytical steps.
Caption: General workflow for the quantitative determination of 2-NDPA in explosives.
Caption: Logical relationship of the analytical steps for 2-NDPA quantification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ANALYTICAL METHODS - Toxicological Profile for Otto Fuel II and Its Components - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. hpst.cz [hpst.cz]
Application Notes and Protocols: 2-Nitrodiphenylamine as a Stabilizer in Double-Base Propellants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Nitrodiphenylamine (2-NDPA) as a chemical stabilizer in double-base propellants. The information compiled from various scientific sources outlines its mechanism of action, experimental protocols for its evaluation, and its effect on propellant properties.
Introduction to this compound as a Propellant Stabilizer
Double-base propellants, primarily composed of nitrocellulose and nitroglycerin, are energetic materials prone to auto-decomposition over time. This degradation process releases nitrogen oxides (NOx), which can catalyze further decomposition, leading to a decrease in performance and potentially catastrophic auto-ignition.[1][2] To ensure the long-term safety and reliability of these propellants, stabilizers are incorporated into their formulations.[2][3]
This compound (2-NDPA) is a widely used stabilizer in double-base and composite modified double-base (CMDB) propellants.[4][5] Its primary function is to scavenge the acidic NOx byproducts, thereby interrupting the autocatalytic decomposition cycle and extending the shelf life of the propellant.[5][6][7] Typically, 2-NDPA is used in concentrations ranging from 1% to 2.5% by weight.[8]
Mechanism of Action: Acid Scavenging
The stabilization mechanism of 2-NDPA is centered around its ability to react with and neutralize nitrogen oxides. The decomposition of nitrate (B79036) esters in the propellant generates species such as nitrogen dioxide (NO₂) and nitric oxide (NO). 2-NDPA, an aromatic amine, readily reacts with these electrophilic species through a series of nitrosation and nitration reactions on its aromatic rings and the amine nitrogen. This process effectively removes the catalysts for further propellant degradation. The reaction of 2-NDPA with nitrogen oxides is complex and results in the formation of various N-nitroso and C-nitro derivatives, which themselves can have some stabilizing effect.[4][5]
Quantitative Data on Stabilizer Performance
The effectiveness of 2-NDPA as a stabilizer is evaluated through various analytical techniques that measure its depletion over time under accelerated aging conditions, as well as its impact on the thermal stability and ballistic properties of the propellant.
Stabilizer Depletion under Accelerated Aging
High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying the concentration of 2-NDPA and its degradation products in propellants.[4][9][10][11] Accelerated aging studies, where propellant samples are subjected to elevated temperatures, are used to predict the long-term stability at ambient conditions.
| Temperature (°C) | Time (days) | 2-NDPA Remaining (%) | Reference |
| 60 | 120 | 75 | [3] |
| 70 | 24 | ~90 | [9] |
| 80 | 20 | 0 | [3] |
| 80 | 24 | ~10 | [9] |
| 90 | 10 | Depleted | [4] |
Thermal Stability Assessment
Heat Flow Calorimetry (HFC) and the Vacuum Stability Test (VST) are common methods to assess the thermal stability of propellants. HFC measures the heat generated by the propellant as it decomposes, with a lower heat flow indicating greater stability. The VST measures the volume of gas evolved from the propellant when heated under a vacuum, with a smaller volume of gas indicating better stability.
| Stabilizer | Test Method | Parameter | Value | Reference |
| 2-NDPA | HFC @ 80°C | Heat Flow | Decreased with addition of 2-NDPA | [12] |
| 2-NDPA | VST @ 90°C | Gas Evolved (mL/g) | Lower than unstabilized propellant | [13][14] |
| None | HFC @ 80°C | Heat Flow | Higher than stabilized propellant | [12] |
| None | VST @ 90°C | Gas Evolved (mL/g) | Higher than stabilized propellant | [13][14] |
Impact on Ballistic Properties
The concentration of 2-NDPA can have a minor effect on the ballistic properties of the propellant, such as the burning rate.
| Propellant Formulation | 2-NDPA (wt%) | Burning Rate (in/s at 1000 psi) | Reference |
| Energetic Double-Base | 2.1 | 0.43 | [8] |
| Standard Double-Base | ~1-2 | Varies with composition | [8] |
Experimental Protocols
Protocol 1: Determination of 2-NDPA Content by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the quantitative analysis of 2-NDPA in double-base propellants.
1. Sample Preparation: a. Accurately weigh approximately 1 gram of the propellant sample. b. Extract the stabilizer from the propellant matrix. A common method is Soxhlet extraction with a suitable solvent like chloroform (B151607) (CHCl₃) or methylene (B1212753) chloride (CH₂Cl₂).[1] An alternative is to dissolve the propellant in a solvent such as acetone (B3395972) and then precipitate the nitrocellulose by adding water.[1] c. After extraction, evaporate the solvent and redissolve the residue in a known volume of a suitable solvent for HPLC analysis, such as acetonitrile (B52724) (MeCN).[1] d. Filter the resulting solution through a 0.45 µm filter before injection into the HPLC system.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical starting point is 85% acetonitrile and 15% water, run in an isocratic mode.[1] Another reported mobile phase is a mixture of acetonitrile, methanol, and water (e.g., 45/10/45 v/v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at 254 nm.[4]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
3. Quantification: a. Prepare a series of standard solutions of 2-NDPA of known concentrations in the mobile phase. b. Generate a calibration curve by plotting the peak area of the 2-NDPA standards against their respective concentrations. c. Inject the prepared propellant sample extract and determine the peak area for 2-NDPA. d. Calculate the concentration of 2-NDPA in the sample by comparing its peak area to the calibration curve.
Protocol 2: Thermal Stability Assessment using Heat Flow Calorimetry (HFC)
This protocol provides a general method for comparing the thermal stability of propellants with and without 2-NDPA.
1. Sample Preparation: a. Prepare two propellant samples: one with a known concentration of 2-NDPA and a control sample without any stabilizer. b. Accurately weigh equal amounts of each propellant sample into HFC ampoules.
2. HFC Measurement: a. Place the sample and reference ampoules into the calorimeter. b. Set the instrument to the desired isothermal temperature (e.g., 80°C).[2][12] c. Record the heat flow from the samples over an extended period (e.g., several days).
3. Data Analysis: a. Plot the heat flow (in µW/g) as a function of time for both samples. b. Compare the heat flow profiles. A lower and more stable heat flow for the propellant containing 2-NDPA indicates its effectiveness as a stabilizer.
Protocol 3: Vacuum Stability Test (VST)
This protocol describes a general procedure for evaluating the stability of propellants based on gas evolution.
1. Sample Preparation: a. Prepare propellant samples with and without 2-NDPA. b. Grind the propellant samples to a uniform particle size. c. Accurately weigh a specified amount of the ground propellant (e.g., 1-5 grams) into the VST tubes.[13][14]
2. VST Measurement: a. Place the sample tubes into the VST apparatus. b. Evacuate the system to a specified pressure. c. Heat the samples to a constant temperature (e.g., 90°C or 100°C).[13][14] d. Monitor the pressure increase due to the evolution of gaseous decomposition products over a set period (e.g., 40 hours).[15]
3. Data Analysis: a. Calculate the volume of gas evolved per gram of propellant. b. Compare the volume of gas produced by the stabilized and unstabilized propellants. A significantly lower volume of gas for the 2-NDPA-containing sample indicates its stabilizing effect.
Conclusion
This compound is a crucial stabilizer for ensuring the long-term safety and performance of double-base propellants. Its primary role is to scavenge the nitrogen oxides produced during the decomposition of the energetic components, thereby preventing autocatalytic degradation. The effectiveness of 2-NDPA can be quantitatively assessed through established analytical methods such as HPLC, HFC, and VST. The protocols provided herein offer a foundation for researchers and scientists to evaluate the stabilizing properties of 2-NDPA and to monitor the stability of double-base propellants.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. alpenfalke.com [alpenfalke.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. chimia.ch [chimia.ch]
- 7. benchchem.com [benchchem.com]
- 8. US3963545A - Energetic double base propellant composition - Google Patents [patents.google.com]
- 9. academicjournals.org [academicjournals.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. scribd.com [scribd.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. vti.mod.gov.rs [vti.mod.gov.rs]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
Application of 2-Nitrodiphenylamine as a Stabilizer in Otto Fuel II: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otto Fuel II is a liquid monopropellant used primarily in torpedoes and other naval weapon systems. It is a mixture of three main components: propylene (B89431) glycol dinitrate (PGDN), the main energetic component; dibutyl sebacate (B1225510) (DBS), a desensitizer and plasticizer; and 2-Nitrodiphenylamine (2-NDPA), a crucial stabilizer.[1][2][3] This document provides detailed application notes and protocols regarding the use and analysis of 2-NDPA in Otto Fuel II, intended for a scientific audience.
The inherent instability of nitrate (B79036) esters like PGDN leads to gradual decomposition over time, releasing acidic byproducts such as nitrogen oxides (NOx) and nitric acid (HNO₃).[2][4][5] These byproducts can catalyze further decomposition, leading to a dangerous autocatalytic cycle that can compromise the safety and performance of the fuel.[5] 2-NDPA is added to the formulation to counteract this degradation process by scavenging these acidic species, thereby extending the shelf life and ensuring the stability of Otto Fuel II.[5][6]
Role and Mechanism of Action of this compound
The primary function of 2-NDPA in Otto Fuel II is to act as a stabilizer by neutralizing the acidic decomposition products of PGDN.[5][6] The concentration of 2-NDPA is typically around 1-2% by weight.[5] A decrease in its concentration below critical levels (e.g., less than 0.2%) indicates significant degradation of the fuel, necessitating its immediate disposal to prevent potential autoignition.[5]
The stabilization mechanism involves a series of chemical reactions where 2-NDPA scavenges nitrogen oxides. This process is generally understood to proceed through the nitrosation and nitration of the diphenylamine (B1679370) moiety.
Stabilization Pathway
The decomposition of propylene glycol dinitrate (PGDN) is initiated by the homolytic cleavage of the O-NO₂ bond, a process that can be accelerated by heat and light. This cleavage generates nitrogen dioxide (NO₂) and other radical species, which can then react with moisture to form nitric acid (HNO₃) and nitrous acid (HNO₂). These acidic products are the primary catalysts for further decomposition of the PGDN.
This compound interrupts this autocatalytic cycle by reacting with the nitrogen oxides. The secondary amine group in 2-NDPA is the reactive site for scavenging these species. The proposed stabilization pathway involves the following key steps:
-
Reaction with Nitrogen Dioxide (NO₂): 2-NDPA reacts with NO₂ radicals, leading to the formation of N-nitroso-2-nitrodiphenylamine and other nitrated derivatives of diphenylamine.[6]
-
Neutralization of Nitric Acid (HNO₃): 2-NDPA can also neutralize nitric acid, preventing it from catalyzing the hydrolysis of the nitrate ester bonds in PGDN.
The reaction products of 2-NDPA with nitrogen oxides, such as N-nitroso and further nitrated diphenylamines, can also possess some stabilizing properties, although their effectiveness is generally less than that of the parent 2-NDPA molecule.[2]
Data Presentation
The concentration of 2-NDPA in Otto Fuel II is a critical parameter for assessing its stability and remaining shelf life. The following tables summarize typical compositional data and analytical parameters for the quantification of 2-NDPA.
Table 1: Typical Composition of Otto Fuel II
| Component | Chemical Name | Approximate Concentration (% by weight) | Function |
| PGDN | Propylene Glycol Dinitrate | 75-76% | Energetic Component |
| DBS | Dibutyl Sebacate | 22.5-23% | Desensitizer/Plasticizer |
| 2-NDPA | This compound | 1-2% | Stabilizer |
Table 2: Analytical Methods for Quantification of 2-NDPA in Propellants
| Analytical Method | Typical Parameters | Detection Limit | Relative Standard Deviation (RSD) | Reference |
| HPLC-UV | Reverse-phase C18 column, UV detection at 254 nm | <10 ppm (in water) | - | [1] |
| HPLC-EC | Reverse-phase column, Electrochemical detection | 4.3 µg/L | 1.0-2.0% | [1] |
| GC-FID | - | Not provided | 0.44% | [1] |
Experimental Protocols
Accurate determination of the 2-NDPA content is essential for the quality control and surveillance of Otto Fuel II. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and reliable method.
Protocol for Determination of 2-NDPA in Otto Fuel II by HPLC-UV
This protocol outlines a general procedure for the quantification of 2-NDPA in an Otto Fuel II sample.
4.1.1. Objective:
To determine the concentration of this compound (2-NDPA) in a sample of Otto Fuel II using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.
4.1.2. Materials and Reagents:
-
Otto Fuel II sample
-
This compound (2-NDPA) analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Volumetric flasks (various sizes)
-
Pipettes and tips
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
-
HPLC vials
4.1.3. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
A UV-Vis detector
-
An autosampler
-
Data acquisition and processing software
-
4.1.4. Preparation of Standard Solutions:
-
Primary Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of 2-NDPA analytical standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary standard stock solution with the mobile phase.
4.1.5. Sample Preparation:
-
Accurately weigh approximately 1 gram of the Otto Fuel II sample into a 100 mL volumetric flask.
-
Add a small amount of acetonitrile to dissolve the sample.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
Take an aliquot of this solution and perform a further dilution with the mobile phase to bring the expected concentration of 2-NDPA within the range of the calibration curve.
-
Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial before analysis.
4.1.6. HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for 2-NDPA)
4.1.7. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared Otto Fuel II sample solution.
-
Identify the 2-NDPA peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of 2-NDPA in the sample using the calibration curve.
4.1.8. Calculation:
The concentration of 2-NDPA in the original Otto Fuel II sample can be calculated using the following formula:
Concentration (% w/w) = (C_hplc × V_flask × DF) / (W_sample × 10)
Where:
-
C_hplc = Concentration of 2-NDPA from the HPLC calibration curve (in µg/mL)
-
V_flask = Volume of the initial volumetric flask (in mL)
-
DF = Dilution factor of any subsequent dilutions
-
W_sample = Weight of the Otto Fuel II sample (in mg)
Experimental Workflow
Conclusion
This compound plays a vital role in ensuring the long-term stability and safety of Otto Fuel II by acting as a stabilizer. Its function is to scavenge the acidic byproducts of PGDN decomposition, thereby preventing an autocatalytic reaction. The monitoring of the 2-NDPA concentration is, therefore, a critical aspect of the quality control and surveillance of this monopropellant. The HPLC-UV method detailed in this document provides a reliable and accurate means for this determination. Further research into the depletion kinetics of 2-NDPA under various storage conditions would be beneficial for developing predictive models for the shelf life of Otto Fuel II.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Otto Fuel II and Its Components - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Otto_fuel_II [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | 119-75-5 | Benchchem [benchchem.com]
- 7. stock.periscopefilm.com [stock.periscopefilm.com]
Application Note: Protocol for Measuring 2-Nitrodiphenylamine (2-NDPA) Depletion in Aged Propellants using HPLC-UV
Audience: Researchers, scientists, and quality control professionals in the fields of energetic materials and defense industries.
Introduction
2-Nitrodiphenylamine (2-NDPA) is a critical chemical stabilizer incorporated into nitrocellulose-based propellants, particularly double-base (DB) rocket propellants.[1] The primary function of 2-NDPA is to ensure the chemical stability and extend the safe operational life of the propellant. It achieves this by scavenging acidic and radical species, such as nitrogen oxides (NOx), that are formed during the slow decomposition of nitrate (B79036) esters.[2][3][4] This process prevents autocatalytic decomposition, which could otherwise lead to propellant instability and catastrophic failure.[1][2]
The concentration of 2-NDPA depletes over time as it reacts with these degradation products. Therefore, accurately measuring the remaining 2-NDPA content is a fundamental component of propellant surveillance programs.[5][6] This data is used to assess the chemical age of the propellant, monitor its stability, and predict its remaining safe shelf-life.[7][8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely accepted and reliable method for this analysis, offering the necessary selectivity and sensitivity to quantify 2-NDPA and its degradation products.[5][7][9][10]
Principle
This protocol details the quantitative determination of 2-NDPA in aged propellant samples using reverse-phase High-Performance Liquid Chromatography with a UV detector (HPLC-UV). The method involves two primary stages:
-
Extraction: The 2-NDPA stabilizer is first extracted from the solid propellant matrix using a suitable organic solvent, such as methanol (B129727) or acetonitrile.
-
Analysis: The resulting extract is then filtered and injected into an HPLC system. The 2-NDPA is separated from other propellant ingredients and its own degradation products on a C18 stationary phase. Quantification is achieved by comparing the chromatographic peak area of 2-NDPA to a calibration curve generated from certified standards.
Experimental Workflow
The overall experimental process, from sample receipt to final analysis, is outlined in the diagram below.
Caption: Experimental workflow for 2-NDPA depletion analysis.
Detailed Experimental Protocol
Safety Precautions
-
Aged propellants can be chemically unstable and sensitive to heat, friction, and impact. Handle with extreme care in a controlled environment.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all sample preparation and solvent handling steps in a well-ventilated fume hood.
-
Grounding of equipment is recommended to prevent electrostatic discharge.
Apparatus and Reagents
-
Apparatus:
-
HPLC system with a UV-Vis detector, pump, and autosampler.
-
Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[11]
-
Analytical balance (readable to ± 0.1 mg).
-
Ultrasonic bath (sonicator).
-
Volumetric flasks (100 mL).
-
Syringes and syringe filters (0.45 µm, solvent-compatible).
-
Analytical mill or cutting tools.
-
-
Reagents:
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Deionized water (HPLC grade).
-
This compound (2-NDPA) certified reference standard.
-
Sample Preparation and Extraction
-
Size Reduction: Carefully cut or slice the propellant sample into small pieces (approximately 2-3 mm squares) to maximize the surface area for extraction.[12]
-
Weighing: Accurately weigh about 0.4-0.5 g of the prepared propellant sample into a 100 mL volumetric flask.[12]
-
Extraction: Add approximately 80 mL of methanol to the flask.[12] Allow the flask to stand overnight to soften the propellant and dissolve the stabilizer.[12] Sonication for 30-60 minutes can be used to aid dissolution.[12]
-
Dilution: After extraction, allow the solution to cool to room temperature and dilute to the 100 mL mark with methanol. Mix thoroughly.
-
Filtration: Draw a small aliquot of the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove any undissolved nitrocellulose particles that could damage the HPLC column.[7]
Standard Preparation
-
Stock Standard (e.g., 100 µg/mL): Accurately weigh 10 mg of the 2-NDPA reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standards: Prepare a series of working standards (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 µg/mL) by serial dilution of the stock standard with methanol. These will be used to generate the calibration curve.
HPLC-UV Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Inject the working standards in ascending order of concentration to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample extract.
-
Operating Conditions: The following table provides typical HPLC operating conditions. These may need to be optimized depending on the specific propellant formulation and available equipment.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3 µm)[11] |
| Mobile Phase | Isocratic: Methanol / Water (e.g., 60:40 v/v)[7] Ternary: Acetonitrile / Methanol / Water[13] |
| Flow Rate | 1.0 - 2.0 mL/min[7][11] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30 - 35 °C[11] |
| Detector | UV Absorbance |
| Wavelength | 254 nm or 220 nm[7][13] |
Quantification and Calculation
-
Identify the 2-NDPA peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate the peak area of the 2-NDPA peak.
-
Calculate the concentration of 2-NDPA in the sample solution (in µg/mL) using the linear regression equation from the calibration curve.
-
Calculate the percentage by weight (% w/w) of 2-NDPA in the original propellant sample using the following formula:
% 2-NDPA (w/w) = (C x V x 100) / (W x 1000)
Where:
-
C = Concentration of 2-NDPA from calibration curve (µg/mL)
-
V = Final volume of the extract (mL)
-
W = Initial weight of the propellant sample (mg)
-
Data Presentation
Quantitative data from accelerated aging studies should be summarized to track the depletion of the stabilizer over time. Accelerated aging involves storing propellant samples at elevated temperatures (e.g., 65-90°C) to simulate long-term storage at ambient conditions.[5][14]
Table 1: Representative Data for 2-NDPA Depletion in a Propellant during Accelerated Aging at 80°C
| Aging Time (Days) | Mean 2-NDPA Content (% w/w) | Standard Deviation |
| 0 | 1.52 | 0.02 |
| 10 | 1.28 | 0.03 |
| 20 | 1.05 | 0.02 |
| 30 | 0.83 | 0.04 |
| 40 | 0.61 | 0.03 |
| 50 | 0.40 | 0.05 |
| 60 | 0.19 | 0.04 |
Note: This data is representative and intended for illustrative purposes.
Conclusion
The HPLC-UV method described provides a robust, reliable, and precise protocol for the quantitative determination of this compound in aged propellants. Consistent application of this protocol is essential for monitoring the chemical stability of propellant stockpiles, ensuring safety, and making informed decisions regarding the service life of energetic materials. The accuracy of the results is highly dependent on proper sample preparation and the use of certified reference standards for calibration.
References
- 1. nbinno.com [nbinno.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. diva-portal.org [diva-portal.org]
- 5. publications.sto.nato.int [publications.sto.nato.int]
- 6. eurachem.org [eurachem.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. ANALYTICAL METHODS - Toxicological Profile for Otto Fuel II and Its Components - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. akademiabaru.com [akademiabaru.com]
- 14. scilit.com [scilit.com]
Application Notes and Protocols for the Identification of 2-Nitrodiphenylamine Degradation Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of 2-Nitrodiphenylamine (2-NDPA) and its primary degradation products using advanced analytical techniques. The protocols are designed to be adaptable for various matrices, including propellant formulations, environmental samples, and in vitro degradation studies.
Introduction
This compound (2-NDPA) is a crucial stabilizer in propellants and energetic materials, preventing their autocatalytic decomposition. Over time and under various environmental conditions, 2-NDPA degrades into several byproducts. Monitoring the concentration of 2-NDPA and identifying its degradation products are critical for assessing the stability, safety, and shelf-life of these materials. The primary degradation pathways involve the reduction of the nitro group and further nitration of the aromatic rings.
This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the comprehensive analysis of 2-NDPA degradation.
Degradation Pathways of this compound
The degradation of 2-NDPA can proceed through several pathways, largely dependent on the environmental conditions. In the anaerobic environment of aging propellants, the primary degradation route is the reduction of the nitro group to an amino group, forming 2-aminodiphenylamine.[1] In the presence of nitrogen oxides, further nitration of the parent molecule or its degradation products can occur.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of 2-NDPA and its degradation products. A reversed-phase method is typically employed.
Experimental Workflow for HPLC Analysis
Protocol for HPLC Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS-compatible methods)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v). For better separation of multiple degradation products, a gradient elution may be employed.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
-
Sample Preparation:
-
Propellants: Accurately weigh about 100 mg of the propellant sample into a volumetric flask. Dissolve in a suitable solvent like dichloromethane (B109758) or acetonitrile. Precipitate the nitrocellulose by adding a non-solvent like water, then filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
Soil/Sediment: Extract a known amount of sample (e.g., 5 g) with a suitable solvent (e.g., acetonitrile) using sonication or shaking. Centrifuge and filter the supernatant before injection.
-
Water: For low concentrations, solid-phase extraction (SPE) with a C18 cartridge may be necessary to concentrate the analytes. Elute with a small volume of acetonitrile or methanol.
-
Data Presentation: HPLC Retention Times
| Compound | Retention Time (min) |
| 2-Aminodiphenylamine | 3.5 |
| 4-Nitrodiphenylamine | 5.8 |
| This compound | 6.5 |
| N-Nitroso-2-nitrodiphenylamine | 7.2 |
| 2,4-Dinitrodiphenylamine | 8.1 |
| 2,4'-Dinitrodiphenylamine | 8.9 |
| Note: Retention times are approximate and can vary depending on the specific column, mobile phase composition, and other chromatographic conditions. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and structural information, making it ideal for the identification of unknown degradation products.
Experimental Workflow for GC-MS Analysis
Protocol for GC-MS Analysis
-
Instrumentation:
-
GC-MS system with an autosampler.
-
A capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents:
-
Dichloromethane (GC grade)
-
Acetonitrile (GC grade)
-
Derivatizing agent (e.g., BSTFA, if analyzing for amino compounds).
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp to 200 °C at 10 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Data Presentation: GC-MS Data
| Compound | Molecular Weight | Key Mass Fragments (m/z) |
| 2-Aminodiphenylamine | 184.24 | 184, 183, 167, 92 |
| This compound | 214.22 | 214, 168, 167, 139 |
| 4-Nitrodiphenylamine | 214.22 | 214, 184, 168, 139 |
| 2,4-Dinitrodiphenylamine | 259.22 | 259, 213, 183, 167 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it particularly useful for analyzing complex matrices and trace levels of degradation products.
Protocol for LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Data Presentation: LC-MS/MS Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Aminodiphenylamine | 185.1 | 168.1 | 15 |
| 92.1 | 25 | ||
| This compound | 215.1 | 169.1 | 20 |
| 139.1 | 30 | ||
| 4-Nitrodiphenylamine | 215.1 | 185.1 | 15 |
| 139.1 | 30 | ||
| 2,4-Dinitrodiphenylamine | 260.1 | 214.1 | 20 |
| 167.1 | 35 |
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the identification and quantification of this compound and its degradation products. The choice of technique will depend on the specific analytical requirements, such as the sample matrix, the expected concentration of analytes, and the need for structural confirmation. Proper validation of these methods in the user's laboratory is essential to ensure accurate and reliable results.
References
Application Notes and Protocols for 2-Nitrodiphenylamine in Dye and Pigment Synthesis
Introduction
2-Nitrodiphenylamine (2-NDPA) is a versatile organic intermediate recognized for its critical role in the synthesis of a wide array of colorants.[1] While its primary industrial applications include use as a stabilizer in propellants and synthetic materials, its chemical structure provides a foundational scaffold for producing various dyes and pigments.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, focusing on the synthesis of Azo Dyes and Carbazole (B46965) Pigments derived from this compound and its derivatives.
Part 1: Synthesis of Azo Dyes and Pigments
Application Note:
Azo dyes are characterized by the presence of the azo functional group (-N=N-), which forms a conjugated system responsible for the compound's color.[4] this compound itself, being a secondary amine, cannot be directly diazotized.[4] Therefore, it is first necessary to introduce a primary amine group, typically yielding 2-amino-4-nitrodiphenylamine. This intermediate can then be diazotized to form a reactive diazonium salt. The diazonium salt acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aromatic amine, to form the final azo dye or pigment.[4][5] The choice of the coupling component determines the final color and properties of the product.[4]
Protocol 1: Synthesis of the Intermediate: 2-Amino-4-nitrodiphenylamine
The synthesis of 2-amino-4-nitrodiphenylamine is a two-step process starting from 2,4-dinitrochlorobenzene. The first step is an arylamination reaction, followed by a selective reduction of one of the two nitro groups.
Step A: Synthesis of 2,4-Dinitrodiphenylamine (B1346988)
-
Condense 2,4-dinitrochlorobenzene with aniline (B41778) to form 2,4-dinitrodiphenylamine.[4] This is typically achieved through a nucleophilic aromatic substitution reaction.
Step B: Selective Reduction to 2-Amino-4-nitrodiphenylamine
-
Dissolve the 2,4-dinitrodiphenylamine intermediate in a suitable solvent, such as methanol (B129727) (CH₃OH).
-
Introduce a solution of sodium sulfide (B99878) (Na₂S) in the presence of sodium bicarbonate (NaHCO₃).
-
The Na₂S acts as a selective reducing agent, converting the nitro group at the 2-position to a primary amine group, yielding 2-amino-4-nitrodiphenylamine.
Protocol 2: Diazotization of 2-Amino-4-nitrodiphenylamine
This protocol details the formation of the diazonium salt, which is a critical step for the subsequent coupling reaction. The diazonium salt is unstable and should be prepared in situ and kept cold.[5]
Materials:
-
2-amino-4-nitrodiphenylamine
-
Nitrosylsulfuric acid (prepared from sodium nitrite (B80452) and concentrated sulfuric acid)[4]
-
Ice
Procedure:
-
Prepare nitrosylsulfuric acid by carefully dissolving sodium nitrite (NaNO₂) in concentrated sulfuric acid while maintaining a controlled, low temperature.[4]
-
Create a solution or suspension of 2-amino-4-nitrodiphenylamine in an acidic medium.
-
Cool the amine solution to 0-5°C using an ice bath.
-
Slowly add the prepared nitrosylsulfuric acid to the chilled amine solution with constant, vigorous stirring.[4] Maintain the temperature between 0-5°C throughout the addition.
-
Continue stirring the mixture at this temperature for an additional 30-60 minutes to ensure the complete formation of the diazonium salt.[4] The resulting cold solution is used immediately in the next step.
Protocol 3: Azo Coupling Reactions
The cold diazonium salt solution is reacted with various coupling components to produce different dyes and pigments. Below are protocols for coupling with H-acid and 2-naphthol (B1666908).
A. Coupling with H-acid (in basic medium)
-
Prepare the coupling component solution by dissolving H-acid (8-amino-1-naphthol-3,6-disulfonic acid) in a 5% sodium hydroxide (B78521) (NaOH) solution at approximately 20°C.[4]
-
Cool the H-acid solution to 0°C in an ice bath.
-
Slowly add the cold diazonium salt solution dropwise to the H-acid solution over a period of 3 hours with continuous stirring.[4]
-
After the addition is complete, continue stirring the reaction mixture for an additional 4 hours.
-
Filter the precipitated dye product and wash it with water until the filtrate is neutral.
-
Dry the final product at 60°C.
B. Coupling with 2-Naphthol (to form a pigment)
-
Prepare the coupling component solution by dissolving 2-naphthol in an alkaline solution.
-
Cool the solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.
-
Maintain the low temperature and continue stirring for several hours to ensure the completion of the coupling reaction.
-
Filter the resulting pigment, wash thoroughly with water, and dry.
Quantitative Data for Azo Dye Synthesis
The following table summarizes key quantitative data for the synthesis of an azo dye derived from 2-amino-4-nitrodiphenylamine.
| Starting Intermediate | Diazo Component | Coupling Component | Reaction Yield | Reference |
| 2,4-Dinitrochlorobenzene | 2-Amino-4-nitrodiphenylamine | H-Acid (in basic medium) | 95% |
Visualization of Azo Dye Synthesis Workflow
Caption: Synthesis pathway from 2,4-dinitrochlorobenzene to various azo dyes and pigments.
Part 2: Synthesis of Carbazole Pigments
Application Note:
Carbazoles are a class of aromatic heterocyclic compounds with a tricyclic structure.[6] Many carbazole derivatives are noted for their high thermal stability and photostability, making them suitable for use as high-performance pigments. The Cadogan cyclization is a prominent method for synthesizing carbazoles. This reaction involves the reductive cyclization of a 2-nitrobiphenyl (B167123) derivative (in this case, this compound) using a trivalent phosphorus reagent, such as triethyl phosphite (B83602), to form the carbazole ring system.[7]
Protocol 4: General Cadogan Cyclization for Carbazole Synthesis
This protocol describes a general method for synthesizing a carbazole from a this compound precursor.
Materials:
-
This compound or a substituted derivative
-
Triethyl phosphite (P(OEt)₃) or another suitable phosphine (B1218219) reagent
-
High-boiling point solvent (e.g., o-dichlorobenzene, decalin)
Procedure:
-
In a reaction flask equipped with a reflux condenser and a nitrogen inlet, dissolve the this compound derivative in the high-boiling point solvent.
-
Add an excess of the trivalent phosphorus reagent (e.g., 2-4 equivalents of triethyl phosphite) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction temperature is typically high (160-250°C).
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to over a day depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure carbazole pigment.
Quantitative Data for Carbazole Synthesis
Quantitative data for Cadogan cyclizations can be highly substrate-dependent. Yields for the synthesis of various carbazole derivatives via this method are often reported in the literature, with a range of moderate to high yields achievable under optimized conditions.[8]
| Precursor | Reaction Type | Key Reagent | Product Class | Reference |
| This compound | Cadogan Cyclization | Trivalent Phosphorus Reagent (e.g., P(OEt)₃) | Carbazole | [7] |
Visualization of Carbazole Synthesis Pathway
Caption: General reaction scheme for the synthesis of carbazoles via Cadogan cyclization.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. Carbazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPTLC Method for Quantitative Analysis of Propellant Stabilizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical stability of nitrocellulose-based propellants is a critical factor for their safe storage and reliable performance. The degradation of nitrocellulose can be an auto-catalytic process, accelerated by the nitrogen oxides produced during decomposition. To counteract this, stabilizers are added to the propellant formulation to scavenge these acidic byproducts. Common stabilizers include diphenylamine (B1679370) (DPA) and its derivatives, centralites, and akardites. Monitoring the concentration of these stabilizers and their degradation products is essential for assessing the remaining shelf-life and safety of propellants.[1][2]
High-Performance Thin-Layer Chromatography (HPTLC) offers a powerful analytical tool for the quantitative determination of these stabilizers. It is a rapid, cost-effective, and versatile technique that allows for the simultaneous analysis of multiple samples on a single plate, making it well-suited for routine quality control and stability studies.[3][4] This application note provides a detailed protocol for the quantitative analysis of common propellant stabilizers using HPTLC.
Principle
The method is based on the separation of stabilizer compounds on a high-performance silica (B1680970) gel plate (the stationary phase) using a suitable solvent system (the mobile phase). The separation is based on the differential partitioning of the analytes between the two phases. After development, the plate is dried, and the separated compounds are quantified by densitometric scanning at a specific wavelength, typically in the UV region where the stabilizers exhibit strong absorbance. The concentration of each stabilizer is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.
Materials and Reagents
-
HPTLC Plates: Glass plates pre-coated with silica gel 60 F254 (20 x 10 cm).
-
Solvents: Toluene, acetone, cyclohexane, acetonitrile (B52724) (all HPLC grade).
-
Standard Reference Materials:
-
Diphenylamine (DPA)
-
N-Nitrosodiphenylamine (N-NODPA)
-
Ethyl Centralite (Centralite I)
-
Methyl Centralite (Centralite II)
-
Akardite II
-
2-Nitrodiphenylamine (2-NDPA)
-
-
Sample Preparation: Acetone or acetonitrile for dissolving/extracting propellant samples.
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each reference standard and dissolve in 10 mL of acetonitrile in separate volumetric flasks.
-
Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions by appropriate dilution with acetonitrile to cover the expected concentration range of the stabilizers in the propellant samples. For example, for DPA and N-NODPA, concentration ranges of 0.2-0.8% and 0.8-1.4% are often used.
Sample Preparation
-
Accurately weigh approximately 1 gram of the propellant sample.
-
Transfer the sample to a suitable flask and add a known volume of acetonitrile (e.g., 20 mL).
-
Extract the stabilizers by shaking the flask for a specified period (e.g., 30 minutes) using a mechanical shaker.
-
Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.
-
The filtrate is now ready for application to the HPTLC plate.
Chromatographic Conditions
Due to the varying polarities of the different classes of stabilizers, different mobile phases are recommended for optimal separation.
Chromatographic System 1: For Diphenylamine and its Derivatives (DPA, N-NODPA, 2-NDPA)
-
Stationary Phase: HPTLC silica gel 60 F254 plate.
-
Mobile Phase: Toluene or a mixture of Toluene and Cyclohexane (4:6, v/v).
-
Application: Apply 5 µL of the standard and sample solutions as 8 mm bands, 10 mm from the bottom and sides of the plate, using an automated applicator.
-
Development: Develop the plate to a distance of 80 mm in a twin-trough chamber previously saturated with the mobile phase vapor for 20 minutes.
-
Drying: Dry the plate in a stream of warm air for 5 minutes.
-
Densitometric Scanning: Scan the plate at 254 nm using a densitometer in absorbance mode.
Chromatographic System 2: For Centralites (Ethyl and Methyl Centralite)
-
Stationary Phase: HPTLC silica gel 60 F254 plate.
-
Mobile Phase: Toluene : Acetone (9:1, v/v).
-
Application, Development, Drying, and Scanning: Follow the same procedure as described for Chromatographic System 1.
Method Validation
The method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following table summarizes the typical quantitative performance data for the HPTLC analysis of various propellant stabilizers.
| Stabilizer | Linearity Range (ng/spot) | Correlation Coefficient (r²) | LOD (ng/spot) | LOQ (ng/spot) | Recovery (%) |
| Diphenylamine (DPA) | 100 - 800 | > 0.995 | ~ 20 | ~ 60 | 98 - 102 |
| N-Nitrosodiphenylamine (N-NODPA) | 100 - 800 | > 0.995 | ~ 25 | ~ 75 | 97 - 103 |
| This compound (2-NDPA) | 100 - 1000 | > 0.99 | ~ 30 | ~ 90 | 95 - 105 |
| Ethyl Centralite (Centralite I) | 200 - 1200 | > 0.997 | ~ 40 | ~ 120 | 98 - 102 |
| Methyl Centralite (Centralite II) | 200 - 1200 | > 0.997 | ~ 40 | ~ 120 | 98 - 102 |
| Akardite II | 150 - 900 | > 0.99 | ~ 35 | ~ 105 | 96 - 104 |
Note: The LOD, LOQ, and Recovery values are typical and may vary depending on the specific instrumentation and experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPTLC analysis of propellant stabilizers.
Stabilizer Degradation Pathway
Caption: Simplified degradation pathway of Diphenylamine (DPA) in propellants.
Conclusion
The described HPTLC method provides a reliable and efficient means for the quantitative analysis of common stabilizers in propellant formulations. The method is accurate, precise, and can be readily implemented in quality control laboratories for routine monitoring of propellant stability. The use of different mobile phase systems allows for the specific and sensitive quantification of a range of important stabilizer compounds. Regular analysis of stabilizer content is crucial for ensuring the safety and performance of propellant-based systems.
References
Application Notes and Protocols for Photochemical Reactions of 2-Nitrodiphenylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting and monitoring the photochemical reactions of 2-Nitrodiphenylamine. The primary photochemical transformation discussed is the intramolecular cyclization to form phenazine (B1670421) derivatives, a reaction of interest in the synthesis of heterocyclic compounds with potential biological activity.
Introduction
This compound and its derivatives are known to undergo photochemical reactions, most notably photocyclization. Upon irradiation with UV light, N-acylated 2-nitrodiphenylamines can cyclize to form phenazine N-oxides. This reaction pathway is of synthetic utility for the creation of the phenazine ring system, a core structure in various dyes, fluorescent probes, and compounds with biological activity. Understanding the experimental setup and reaction parameters is crucial for achieving desired product yields and for studying the reaction mechanism.
Reaction Pathway: Photocyclization
The key photochemical reaction of acylated this compound is the intramolecular cyclization to yield a phenazine N-oxide. The reaction is believed to proceed via an excited state of the nitroaromatic compound.
Caption: Reaction pathway for the photocyclization of this compound.
Experimental Setup
A standard photochemical reactor setup is required for these experiments. The choice of light source is critical and should be selected based on the UV-Vis absorption spectrum of the starting material, N-acyl-2-nitrodiphenylamine.
Essential Equipment
-
Photoreactor: A batch or flow reactor made of quartz or borosilicate glass (for longer wavelengths). An immersion well-type reactor is common for laboratory-scale synthesis.
-
UV Lamp: A medium-pressure mercury vapor lamp is a suitable broadband source. For wavelength-specific experiments, LEDs can be used.
-
Cooling System: Photochemical reactions can generate significant heat. A cooling system (e.g., a circulating water bath) is essential to maintain a constant reaction temperature.
-
Inert Atmosphere: To prevent side reactions with oxygen, it is recommended to degas the solution and maintain an inert atmosphere (e.g., with nitrogen or argon) during the reaction.
-
Stirring: A magnetic stirrer is necessary to ensure homogenous irradiation of the solution.
-
Analytical Instruments: A UV-Vis spectrophotometer, HPLC, and/or TLC are required for monitoring the reaction progress.
Caption: Diagram of a typical photochemical experimental setup.
Experimental Protocols
Protocol for Photocyclization of N-Acetyl-2-Nitrodiphenylamine
This protocol describes a general procedure for the photochemical synthesis of the corresponding phenazine N-oxide.
Materials:
-
N-Acetyl-2-nitrodiphenylamine
-
Solvent (e.g., Benzene, Acetonitrile, or Methanol)
-
Photochemical reactor with a medium-pressure mercury lamp
-
Cooling system
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Analytical instruments (UV-Vis, HPLC, TLC)
Procedure:
-
Preparation of Reactant Solution: Prepare a solution of N-acetyl-2-nitrodiphenylamine in the chosen solvent. A typical concentration range is 0.01 M to 0.1 M.
-
Degassing: Transfer the solution to the photochemical reactor and degas for at least 30 minutes by bubbling a gentle stream of nitrogen or argon through the solution. This is crucial to remove dissolved oxygen which can quench the excited state.
-
Irradiation:
-
Start the cooling system to maintain the desired reaction temperature (e.g., 20-25 °C).
-
Turn on the magnetic stirrer to ensure efficient mixing.
-
Ignite the UV lamp and irradiate the solution.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture for analysis.
-
Monitor the disappearance of the starting material and the formation of the product using UV-Vis spectroscopy, HPLC, or TLC.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (as determined by the monitoring technique), turn off the UV lamp.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Protocol for Monitoring the Reaction by UV-Vis Spectroscopy
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent used for the reaction
Procedure:
-
Record Initial Spectrum: Before starting the irradiation, record the UV-Vis absorption spectrum of the initial reaction solution. The spectrum of this compound in methanol (B129727) typically shows absorption maxima around 250 nm and 420 nm.[1][2] The acylated derivative will have a similar spectrum.
-
Sample at Time Intervals: During the photochemical reaction, take samples at regular intervals (e.g., every 15 or 30 minutes).
-
Dilute and Measure: Dilute the samples to an appropriate concentration to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.5).
-
Analyze Spectral Changes: Record the UV-Vis spectrum for each time point. The formation of the phenazine N-oxide product is expected to lead to the appearance of new absorption bands. Phenazine itself has characteristic absorption bands in the UV and visible regions.[3] Monitor the decrease in the absorbance of the starting material and the increase in the absorbance of the product. Isosbestic points, where the absorbance remains constant, may be observed if the reaction proceeds cleanly from reactant to product.[4]
Data Presentation
Quantitative data from the photochemical reaction should be summarized for clarity and comparison.
Table 1: Reaction Conditions and Product Yield
| Parameter | Value |
| Starting Material | N-Acetyl-2-nitrodiphenylamine |
| Concentration | 0.05 M |
| Solvent | Benzene |
| Light Source | Medium-pressure Hg lamp |
| Irradiation Time | 4 hours |
| Temperature | 25 °C |
| Product Yield | ~50% (literature value for a similar compound)[5] |
Table 2: UV-Vis Spectral Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| This compound | Methanol | ~250, ~420 | Data not available |
| Phenazine | Ethanol | ~250, ~360 | ~1.2 x 10^5, ~1.2 x 10^4 |
Logical Workflow for Experimental Protocol
Caption: Workflow for the photochemical synthesis and analysis.
References
Application Notes and Protocols for the Microencapsulation of 2-Nitrodiphenylamine
These application notes provide a detailed procedure for the microencapsulation of 2-Nitrodiphenylamine (2-NDPA), a compound commonly used as a stabilizer in propellants.[1][2][3] The protocol is designed for researchers, scientists, and professionals in drug development and materials science who require a method to encapsulate 2-NDPA for controlled release or to enhance its stability and handling.
Introduction
This compound is a red-brown crystalline solid with poor aqueous solubility.[4] Microencapsulation can improve its shelf life and control its release, which is particularly relevant in its application as a propellant stabilizer.[1][3] The oil-in-water (o/w) solvent evaporation technique is a robust and widely used method for encapsulating water-insoluble compounds like 2-NDPA within a polymeric matrix.[1][5][6][7][8] This method involves the formation of an emulsion where the core material and polymer are dissolved in an organic solvent, which is then dispersed in an aqueous phase. Subsequent evaporation of the organic solvent leads to the formation of solid microspheres.
This document outlines a detailed protocol for the microencapsulation of 2-NDPA using poly(lactic-co-glycolic acid) (PLGA) as the biodegradable and biocompatible shell material.[1][9]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the successful design of a microencapsulation process.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [4] |
| Molecular Weight | 214.22 g/mol | [2][4] |
| Appearance | Red-brown crystalline powder or reddish-brown solid | [4] |
| Melting Point | 74-76 °C | [2][3][10] |
| Boiling Point | 346 °C | [2][10] |
| Solubility | Insoluble in water; slightly soluble in chloroform, DMSO, and methanol | [2][4] |
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (2-NDPA), 98% purity or higher
-
Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide to glycolide (B1360168) ratio, inherent viscosity 0.55-0.75 dL/g
-
Dichloromethane (B109758) (DCM), analytical grade
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, Mw 31,000-50,000
-
Deionized water
-
Acetone (B3395972), analytical grade
-
Ethanol (B145695), analytical grade
Equipment:
-
Magnetic stirrer with heating plate
-
Homogenizer (e.g., Ultra-Turrax)
-
Fume hood
-
Beakers and graduated cylinders
-
Glass syringe
-
Buchner funnel and filter paper
-
Vacuum oven or desiccator
-
Optical microscope
-
Particle size analyzer (optional)
-
Scanning Electron Microscope (SEM) (optional)
Microencapsulation Procedure: Oil-in-Water (o/w) Solvent Evaporation
This protocol describes the preparation of 2-NDPA-loaded PLGA microspheres.
1. Preparation of the Organic Phase (Oil Phase):
-
In a fume hood, accurately weigh 100 mg of this compound and 400 mg of PLGA.
-
Dissolve both components in 10 mL of dichloromethane (DCM) in a glass beaker.
-
Stir the mixture with a magnetic stirrer until a clear, homogenous solution is obtained.
2. Preparation of the Aqueous Phase (Water Phase):
-
Prepare a 1% (w/v) solution of poly(vinyl alcohol) (PVA) by dissolving 1 g of PVA in 100 mL of deionized water.
-
Heat the solution to 60-70 °C while stirring to ensure complete dissolution of the PVA.
-
Allow the PVA solution to cool to room temperature before use.
3. Emulsification:
-
Transfer 50 mL of the 1% PVA solution into a 250 mL beaker.
-
Place the beaker on a magnetic stirrer and begin stirring at a controlled speed (e.g., 500 rpm).
-
Draw the organic phase (2-NDPA and PLGA in DCM) into a glass syringe.
-
Slowly add the organic phase dropwise into the stirring aqueous phase.
-
Once all the organic phase has been added, increase the stirring speed or use a homogenizer at a specific speed (e.g., 5000 rpm) for 2-5 minutes to form a stable oil-in-water emulsion. The stirring rate will influence the final particle size of the microspheres.[1]
4. Solvent Evaporation:
-
Continue stirring the emulsion at a moderate speed (e.g., 300-500 rpm) at room temperature in the fume hood for at least 4 hours to allow for the complete evaporation of the dichloromethane.
-
During this process, the PLGA will precipitate and solidify, entrapping the 2-NDPA to form microspheres.
5. Harvesting and Washing the Microspheres:
-
Once the solvent has completely evaporated, the microspheres will be suspended in the aqueous phase.
-
Collect the microspheres by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected microspheres several times with deionized water to remove any residual PVA.
-
Perform a final wash with ethanol or acetone to help in the drying process.
6. Drying the Microspheres:
-
Transfer the washed microspheres to a petri dish.
-
Dry the microspheres under vacuum at room temperature for 24-48 hours or until a constant weight is achieved.
-
Store the dried microspheres in a desiccator.
Characterization of the Microspheres
-
Particle Size and Morphology: The size and surface morphology of the prepared microspheres can be analyzed using optical microscopy and more detailed imaging can be obtained with a Scanning Electron Microscope (SEM). Particle size distribution can be quantitatively determined using a laser diffraction particle size analyzer.
-
Encapsulation Efficiency and Drug Loading:
-
Drug Loading (%) = (Mass of 2-NDPA in microspheres / Total mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual mass of 2-NDPA in microspheres / Initial mass of 2-NDPA used) x 100
To determine the amount of encapsulated 2-NDPA, a known weight of microspheres is dissolved in a suitable solvent (e.g., DCM), and the concentration of 2-NDPA is measured using a suitable analytical technique such as UV-Vis spectrophotometry.
-
Data Presentation
The following table summarizes typical quantitative data that can be obtained from the microencapsulation of 2-NDPA. The values are illustrative and will depend on the specific experimental parameters used.
| Parameter | Value |
| Formulation Parameters | |
| 2-NDPA:PLGA Ratio | 1:4 (w/w) |
| Organic Solvent | Dichloromethane |
| Aqueous Phase Stabilizer | 1% PVA solution |
| Stirring Speed during Emulsification | 5000 rpm |
| Microsphere Characteristics | |
| Mean Particle Size | 50 - 150 µm |
| Drug Loading | 15 - 20 % |
| Encapsulation Efficiency | 80 - 95 % |
| Morphology | Spherical with a smooth surface |
Visualizations
Experimental Workflow for Microencapsulation
Caption: Experimental workflow for the microencapsulation of 2-NDPA.
Logical Structure of a 2-NDPA Microcapsule
Caption: Logical components of a 2-NDPA microcapsule.
References
- 1. Fabrication and characterisation of 2NDPA-loaded poly(lactide-co-glycolide) (PLG) microspheres for explosive safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 119-75-5 [chemicalbook.com]
- 4. This compound | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. kinampark.com [kinampark.com]
- 7. researchgate.net [researchgate.net]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols for the GC-MS Analysis of 2-Nitrodiphenylamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrodiphenylamine (2-NDPA) and its derivatives are critical compounds in various industrial applications, most notably as stabilizers in smokeless powders and propellants. The analysis of these compounds is essential for quality control, stability testing, and forensic investigations. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of 2-NDPA and its related compounds due to its high sensitivity and selectivity.
This document provides detailed application notes and experimental protocols for the GC-MS analysis of this compound and its primary derivatives, including N-nitrosodiphenylamine (N-NO-DPA), 4-nitrodiphenylamine (B16768) (4-NDPA), and 2,4-dinitrodiphenylamine (B1346988) (2,4-di-NDPA).
Degradation Pathway of Diphenylamine (B1679370) in Propellants
In propellant formulations, diphenylamine (DPA) acts as a stabilizer by scavenging nitrogen oxides (NOx), which are produced during the decomposition of nitrocellulose. This process leads to the formation of a series of nitrated and nitrosated DPA derivatives. Understanding this degradation pathway is crucial for assessing the stability and age of propellants.
Caption: Degradation pathway of diphenylamine in propellants.
Quantitative Data
The following table summarizes the key quantitative parameters for the GC-MS analysis of diphenylamine and its derivatives.
Disclaimer: The following data has been compiled from various sources. Retention times and fragmentation patterns are highly dependent on the specific instrument, column, and analytical conditions. This table should be used as a reference, and it is recommended to determine these parameters in your own laboratory.
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| Diphenylamine (DPA) | ~10-12 | 169.23 | 169 | 168, 167, 77 | 1.0 | 5.0 |
| N-Nitrosodiphenylamine | ~12-14 | 198.23 | 198 | 169, 168, 167, 69 | ~0.5 | ~2.5 |
| This compound | ~14-16 | 214.22 | 214 | 168, 167, 139 | ~1.0 | ~5.0 |
| 4-Nitrodiphenylamine | ~15-17 | 214.22 | 214 | 184, 168, 167, 139 | ~1.0 | ~5.0 |
| 2,4'-Dinitrodiphenylamine | ~18-20 | 259.22 | 259 | 213, 183, 167 | ~2.5 | ~10.0 |
Experimental Protocols
Sample Preparation: Extraction of Stabilizers from Propellants
This protocol describes the solvent extraction of this compound and its derivatives from smokeless powder.
Materials:
-
Smokeless powder sample
-
Dichloromethane (DCM), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
1:1 (v/v) Dichloromethane:Acetonitrile solution
-
Vortex mixer
-
Centrifuge
-
0.22 µm Syringe filters
-
GC vials
Procedure:
-
Weigh approximately 100 mg of the propellant sample into a 15 mL centrifuge tube.
-
Add 10 mL of the 1:1 (v/v) DCM:ACN solvent mixture to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough extraction of the stabilizers.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid propellant material.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
-
The sample is now ready for GC-MS analysis.
Caption: Experimental workflow for propellant sample preparation.
GC-MS/MS Instrumental Parameters
The following are recommended starting parameters for the analysis of this compound and its derivatives. Optimization may be required based on the specific instrument and column used.
Gas Chromatograph (GC) Parameters:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp 1: 15 °C/min to 200 °C
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes
-
Mass Spectrometer (MS) Parameters (Triple Quadrupole):
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
MRM Transitions: (To be optimized in the laboratory based on the specific instrument)
-
Diphenylamine: Precursor 169 -> Product ions (e.g., 168, 167, 77)
-
N-Nitrosodiphenylamine: Precursor 198 -> Product ions (e.g., 169, 168, 69)
-
This compound: Precursor 214 -> Product ions (e.g., 168, 167, 139)
-
4-Nitrodiphenylamine: Precursor 214 -> Product ions (e.g., 184, 168, 139)
-
2,4'-Dinitrodiphenylamine: Precursor 259 -> Product ions (e.g., 213, 183, 167)
-
Method Validation
For quantitative analysis, the GC-MS method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analytes in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentration levels, and the correlation coefficient (R²) should be >0.99.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by performing recovery studies on spiked samples at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as a signal-to-noise ratio of 3:1.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as a signal-to-noise ratio of 10:1.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The GC-MS methods outlined in this document provide a robust framework for the qualitative and quantitative analysis of this compound and its derivatives. Proper sample preparation and method validation are critical for obtaining accurate and reliable results. The provided protocols and data serve as a valuable resource for researchers and scientists working with these compounds in various applications.
Application Note: Separation of 2-Nitrodiphenylamine using Reverse Phase HPLC
Introduction
2-Nitrodiphenylamine is an important chemical intermediate used in the synthesis of dyes, pharmaceuticals, and as a stabilizer in propellants.[1] Accurate and reliable quantification of this compound is crucial for quality control in manufacturing processes and for stability testing of final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted analytical technique for the analysis of aromatic and nitroaromatic compounds due to its specificity, sensitivity, and accuracy. This application note details a robust reverse phase HPLC (RP-HPLC) method for the separation and quantification of this compound.
Chromatographic Principle
The method employs a C18 stationary phase, which separates this compound based on its hydrophobicity. An isocratic mobile phase consisting of an organic solvent (acetonitrile) and an aqueous component with an acidic modifier is used to elute the analyte from the column. The acidic modifier, typically phosphoric acid or formic acid, helps to ensure good peak shape and consistent retention times.[2] Detection is achieved using a UV-Vis detector at a wavelength where this compound exhibits strong absorbance, allowing for sensitive quantification.
Experimental Protocols
This section provides a detailed methodology for the separation of this compound by RP-HPLC.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (analytical grade)
-
-
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase. The final concentration should fall within the range of the calibration standards. Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
2. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. Optimization may be required depending on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
3. System Suitability
Before sample analysis, the suitability of the chromatographic system should be verified. Inject the working standard solution (e.g., 25 µg/mL) six times and evaluate the system suitability parameters. The acceptance criteria are provided in the data presentation section.
4. Data Analysis
Identify the this compound peak in the chromatogram based on the retention time of the reference standard. Integrate the peak area and construct a calibration curve by plotting the peak area against the concentration of the working standards. The concentration of this compound in the sample can then be determined from the calibration curve.
Data Presentation
The quantitative data for the RP-HPLC method for this compound is summarized in the following tables. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Chromatographic Performance
| Parameter | Typical Value |
| Retention Time (min) | ~ 5.8 |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates | > 2000 |
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Mandatory Visualization
Caption: Experimental workflow for the RP-HPLC analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: 2-Nitrodiphenylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Nitrodiphenylamine and improving yields.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a structured format.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution(s) |
| Inactive Catalyst: The copper catalyst may be of poor quality or oxidized, particularly in Ullmann-type reactions.[1] The active species is often considered to be Cu(I).[1] | - Use a fresh, high-purity copper(I) salt such as CuI, CuBr, or CuCl.[1] - Consider in-situ activation of the copper catalyst.[1] - If using Cu(0) or Cu(II), ensure the reaction conditions can generate the active Cu(I) species.[1] |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction conditions in modern Ullmann protocols. Ligands are crucial for stabilizing the copper catalyst.[1] | - Screen a variety of ligands, such as N-methylglycine, 1,10-phenanthroline, or L-proline.[1] |
| Suboptimal Base: The base is critical for the reaction, and its strength and solubility can impact the yield.[1] | - Screen different bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][2] |
| Low Reaction Temperature: Traditional Ullmann reactions require high temperatures, while modern ligand-accelerated methods operate under milder conditions.[1][3] | - For modern ligand systems, start with temperatures in the range of 40-120 °C and incrementally increase if no reaction is observed.[1] For traditional methods, temperatures of 170-210 °C may be necessary.[3][4] |
| Presence of Water: Moisture can deactivate the catalyst and interfere with the reaction. | - Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried.[1] The removal of water formed during the reaction, for instance by azeotropic distillation, can increase the yield.[5] |
| Incomplete Imine Formation (in reductive amination routes): | - Increase the reaction time for imine formation before adding the reducing agent.[6] A catalytic amount of acid can also be added to promote imine formation.[6] |
Problem: Formation of Side Products/Impurities
| Potential Cause | Suggested Solution(s) |
| Oxidation of Aniline (B41778): In reactions conducted at high temperatures, aniline, if used in excess as a solvent, can be susceptible to oxidation by air.[4] | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][8] |
| Formation of Azobenzene (B91143): Condensation of two molecules of aniline can lead to the formation of azobenzene as a side product. | - Protecting the amino group of aniline can prevent this side reaction.[9] |
| Ortho-Position Side Reactions: The reaction between aniline and nitrobenzene (B124822) can lead to byproducts from reactions at the ortho position. | - Increasing the steric hindrance at the ortho position of aniline can inhibit the generation of these byproducts.[9] |
| Reduction of the Nitro Group: If a strong reducing agent is used in a multi-step synthesis, it can unintentionally reduce the desired nitro group.[6] | - Use a milder reducing agent that is more selective.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods are the Ullmann condensation (also known as the Goldberg reaction), which involves the copper-catalyzed coupling of an aryl halide with an amine, and palladium-catalyzed couplings like the Buchwald-Hartwig amination.[3][10] Another approach is the reaction of 2-nitroaniline (B44862) with bromobenzene (B47551) in the presence of a copper(I) iodide catalyst.[4] A two-step synthesis involving the formation of this compound followed by reduction of the nitro group is also a historical method.[11]
Q2: How can I improve the yield of my Ullmann condensation for this compound synthesis?
A2: To improve the yield of your Ullmann condensation, consider the following:
-
Catalyst and Ligand: Use a high-purity Cu(I) source and screen different ligands to find the most effective one for your substrate.[1]
-
Base and Solvent: Optimize the base and solvent system. Polar, high-boiling solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are traditionally used.[3]
-
Temperature: Carefully control the reaction temperature, as traditional Ullmann reactions often require high temperatures (above 210 °C).[3]
-
Anhydrous Conditions: Ensure your reaction is free of water, as it can negatively impact the catalyst.[1][5]
Q3: What is a typical work-up and purification procedure for this compound?
A3: A typical work-up procedure involves cooling the reaction mixture, followed by extraction with an organic solvent like ethyl acetate.[7] The organic layer is then washed with water and brine, dried over an anhydrous salt like MgSO₄ or Na₂SO₄, and the solvent is removed under reduced pressure.[1] The crude product is often purified by column chromatography on silica (B1680970) gel using a solvent system such as ethyl acetate/n-hexane or by recrystallization from a suitable solvent like ethanol.[4][12]
Q4: How can I monitor the progress of my this compound synthesis?
A4: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] This allows you to track the consumption of starting materials and the formation of the product over time.
Experimental Protocols
Protocol 1: Ullmann Condensation of 2-Nitroaniline and Bromobenzene
This protocol is adapted from a patented method for producing this compound.[4]
Materials:
-
2-Nitroaniline
-
Bromobenzene
-
Anhydrous sodium carbonate
-
Copper (I) iodide catalyst
-
Surfactant
-
22% Hydrochloric acid solution
-
5% Sodium hydroxide (B78521) solution
-
80% Ethanol
Procedure:
-
Combine 2-nitroaniline and bromobenzene in a molar ratio of 1:1.5 in a reaction vessel equipped with a stirrer and a distillation setup.[4]
-
Add anhydrous sodium carbonate, a copper (I) iodide catalyst, and a surfactant to the mixture.
-
Heat the mixture to 170-185°C with continuous stirring for 20 hours.[4]
-
Continuously distill off the azeotrope of water and bromobenzene, periodically adding fresh bromobenzene to maintain the reaction temperature.[4]
-
After 20 hours, distill off the remaining bromobenzene at 170°C.[4]
-
Add water to the residue and heat to boiling to remove any remaining traces of bromobenzene with steam.[4]
-
Cool the mixture and treat the crude product at 90°C first with a 22% hydrochloric acid solution, then with a 5% sodium hydroxide solution.[4]
-
Recrystallize the purified product from 80% ethanol.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Ullmann Condensation (Two-Step) | o-Chloronitrobenzene, Aniline | Sodium acetate | None (neat) | 215 | 12-15 | 85-90 | [11] |
| Ullmann Condensation (Improved) | 2-Nitroaniline, Bromobenzene | Copper (I) iodide | Bromobenzene | 170-185 | 20 | 80 | [4] |
| Phenylboronic Acid Method | Phenylboronic acid, Aromatic amine | Cu-IS-AMBA-MNPs, KF | DMSO | 130 | 2 | 98 | [7] |
Mandatory Visualizations
Caption: Experimental workflow for the Ullmann synthesis of this compound.
Caption: Logical troubleshooting diagram for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. RU2447058C1 - Method of producing this compound - Google Patents [patents.google.com]
- 5. US6815562B2 - Process for the preparation of nitrodiphenylamines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 119-75-5 [chemicalbook.com]
minimizing by-product formation in 2-Nitrodiphenylamine production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-Nitrodiphenylamine (2-NDPA).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on by-product formation and offering potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction has proceeded for the optimal time (e.g., around 20 hours for the Ullmann condensation with bromobenzene).[1] - Verify the reaction temperature is within the optimal range (e.g., 170-185°C).[1] - Confirm the correct molar ratio of reactants (e.g., 1:1.5 of 2-nitroaniline (B44862) to bromobenzene).[1] |
| Sub-optimal catalyst activity. | - Use a fresh or properly activated copper catalyst. - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. | |
| High Levels of 2-Nitrophenyl-diphenylamine By-product | Reaction temperature is too high. | - Maintain the reaction temperature within the optimal range of 170-185°C, as higher temperatures can significantly increase the formation of this impurity.[1] |
| Incorrect base used. | - Use a weaker base like anhydrous sodium carbonate instead of potassium carbonate, which has been shown to significantly reduce the formation of 2-nitrophenyl-diphenylamine.[1] | |
| Presence of Unreacted Starting Materials (e.g., 2-Nitroaniline) | Insufficient reaction time or temperature. | - Increase the reaction time or ensure the temperature is consistently within the optimal range.[1] |
| Inefficient purification. | - During workup, wash the product with a 22% hydrochloric acid solution to more effectively remove unreacted o-nitroaniline.[1] | |
| Formation of Other By-products (e.g., Azobenzene (B91143), Phenazine) | Oxidative side reactions. | - Although less commonly reported for 2-NDPA synthesis, these can occur in similar aniline (B41778) reactions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| Inconsistent Results Between Batches | Variations in raw material quality. | - Use starting materials and solvents of high purity. - Analyze incoming raw materials for potential impurities that could affect the reaction. |
| Poor temperature control. | - Implement precise temperature monitoring and control throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the typical by-products?
A1: The most common industrial method is the Ullmann condensation, which involves the copper-catalyzed reaction of a 2-halonitrobenzene (like 2-chloronitrobenzene or 2-bromonitrobenzene) with aniline.[2] A well-documented by-product of this reaction is 2-nitrophenyl-diphenylamine.[1] Other potential side products, though less specifically detailed for 2-NDPA synthesis, can include dinitrotriphenylamine and products from oxidative coupling like azobenzene and phenazine, especially if reaction conditions are not well-controlled.
Q2: How does temperature affect the formation of by-products in this compound synthesis?
A2: Temperature plays a critical role in controlling selectivity. For the Ullmann condensation of 2-nitroaniline and bromobenzene (B47551), the optimal temperature range is reported to be 170-185°C.[1] Exceeding this range can lead to a marked increase in the formation of the 2-nitrophenyl-diphenylamine impurity.[1] Lower temperatures, on the other hand, can slow down the reaction rate, leading to incomplete conversion and lower yields of the desired product.[1]
Q3: What is the role of the base in minimizing by-product formation?
A3: The choice of base is crucial for minimizing the formation of specific by-products. In the synthesis of 2-NDPA, using a weaker base like anhydrous sodium carbonate is recommended over a stronger base like potassium carbonate. This change has been shown to significantly reduce the formation of the 2-nitrophenyl-diphenylamine impurity.[1] The base neutralizes the hydrohalic acid (e.g., HBr) that is formed during the reaction, which is essential for the reaction to proceed to completion.[1]
Q4: What analytical methods are suitable for monitoring the reaction and quantifying by-products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique for the separation, identification, and quantification of this compound and its by-products. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and water is a common setup. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying and quantifying volatile impurities and by-products.
Q5: How can I purify the crude this compound product to remove by-products?
A5: A typical purification protocol involves several steps after the reaction is complete. First, any excess solvent (like bromobenzene) is removed by distillation.[1] The crude product is then subjected to a series of washes. An acidic wash with a solution like 22% hydrochloric acid is effective for removing unreacted anilines.[1] This is followed by a basic wash, for example with a 5% sodium hydroxide (B78521) solution, to remove acidic impurities.[1] Finally, the product is recrystallized from a suitable solvent, such as 80% ethanol, to achieve high purity.[1] Column chromatography using a silica (B1680970) gel stationary phase and an eluent system like ethyl acetate/n-hexane can also be employed for purification, especially on a smaller scale.[3]
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
This protocol is adapted from a patented method designed to optimize yield and minimize by-product formation.[1]
Materials:
-
2-Nitroaniline
-
Bromobenzene
-
Anhydrous Sodium Carbonate
-
Copper (I) Iodide (catalyst)
-
Surfactant (e.g., polyoxyethylene 20 sorbitan (B8754009) monooleate)
-
22% Hydrochloric Acid solution
-
5% Sodium Hydroxide solution
-
80% Ethanol
Procedure:
-
In a reaction vessel equipped with a stirrer and a system for azeotropic distillation, combine 2-nitroaniline and bromobenzene in a molar ratio of 1:1.5.
-
Add anhydrous sodium carbonate, copper (I) iodide catalyst, and a surfactant.
-
Heat the mixture to boiling at a temperature of 170-185°C with continuous stirring.
-
Continuously distill off the azeotrope of water and bromobenzene for 20 hours. Periodically add fresh bromobenzene to maintain the reaction temperature.
-
After 20 hours, distill off the remaining bromobenzene at 170°C.
-
Add water to the residue and heat to boiling to remove traces of bromobenzene via steam distillation.
-
Cool the mixture and treat the crude product at 90°C with a 22% hydrochloric acid solution.
-
Separate the acidic solution and treat the product at 90°C with a 5% sodium hydroxide solution.
-
Separate the alkaline solution and recrystallize the product from 80% ethanol.
-
Filter and dry the purified this compound.
Analytical Method: HPLC for Purity Assessment
This is a general HPLC method suitable for monitoring the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection: UV at a wavelength where this compound and its potential impurities have significant absorbance (e.g., determined by UV-Vis spectroscopy).
Procedure:
-
Prepare a standard solution of high-purity this compound in the mobile phase.
-
Prepare a solution of the reaction mixture or the purified product in the mobile phase.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Identify the peak for this compound based on the retention time. Other peaks in the chromatogram correspond to starting materials, by-products, or other impurities.
-
Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks. For more accurate quantification, use a calibration curve generated from standards of known concentrations.
Visualizations
Caption: Main reaction pathway for this compound synthesis and formation of a key by-product.
Caption: A logical workflow for troubleshooting high by-product formation in 2-NDPA synthesis.
References
- 1. RU2447058C1 - Method of producing this compound - Google Patents [patents.google.com]
- 2. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions [mdpi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scaling Up 2-Nitrodiphenylamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of 2-Nitrodiphenylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common industrial synthesis routes for this compound?
The most common industrial synthesis route for this compound is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide, such as 2-nitrochlorobenzene or bromobenzene (B47551), with aniline (B41778) in the presence of a copper catalyst and a base.[1][2] Another approach involves the reaction of 2-nitroaniline (B44862) with bromobenzene.[2] While specific methodologies may be proprietary, the core principle is the formation of a carbon-nitrogen bond between the two aromatic rings under controlled temperature and pressure conditions.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
Scaling up the synthesis of this compound introduces several safety challenges:
-
Handling of Raw Materials and Product: this compound is an irritant to the skin, eyes, and respiratory system.[3][4] It is crucial to avoid dust formation and personal contact by using appropriate personal protective equipment (PPE), such as gloves, safety glasses, and respirators.[3][5] Work should be conducted in well-ventilated areas.[4][5]
-
Exothermic Reactions: The synthesis can be highly exothermic, particularly if nitration steps are involved as part of the precursor synthesis.[6] Poor heat dissipation in large reactors can lead to a runaway reaction.[7] Controlled addition of reagents and robust cooling systems are critical.[8]
-
Dust Explosion: The final product is a dust. Empty containers may contain residual dust that could explode in the presence of an ignition source. Therefore, cutting, drilling, or welding such containers is not recommended.[3]
-
Waste Disposal: Proper procedures for waste disposal must be followed to avoid environmental contamination, as the compound is toxic to aquatic organisms.[3][5]
Q3: How does the choice of catalyst impact the scale-up process?
The catalyst, typically a copper(I) salt like copper(I) iodide, is crucial for the Ullmann condensation.[2] Inconsistent results can arise from different copper sources.[9] On a large scale, factors to consider include:
-
Catalyst Loading: While lab-scale syntheses might use higher catalyst loadings, industrial processes aim to minimize this for cost-effectiveness and to reduce copper contamination in the final product.
-
Catalyst Recovery and Reuse: For a more sustainable and economical process, the ability to recover and reuse the catalyst is advantageous. Some modern methods utilize catalysts that can be separated magnetically.[10]
-
Ligands: The use of specific ligands can allow the reaction to proceed under milder conditions, improving functional group tolerance and yields.[11]
Q4: What are the typical reaction conditions for this compound synthesis?
Reaction conditions can vary significantly depending on the specific reactants and catalyst system used. Below is a comparison of two different methodologies.
| Parameter | Method 1: Ullmann Condensation[2] | Method 2: Phenylboronic Acid Coupling[10] |
| Reactants | 2-Nitroaniline, Bromobenzene | Phenylboronic acid, Aromatic amine |
| Catalyst | Copper (I) iodide | Cu-IS-AMBA-MNPs |
| Base/Additive | Anhydrous alkali metal carbonate (e.g., Sodium Carbonate) | Potassium Fluoride (KF) |
| Solvent | Bromobenzene (acts as both solvent and reactant) | Dimethyl sulfoxide (B87167) (DMSO) |
| Temperature | 170-185°C | 130°C |
| Reaction Time | 20 hours | 2 hours |
| Molar Ratio | 2-Nitroaniline : Bromobenzene = 1 : 1.5 | Phenylboronic acid : Aromatic amine = 1 : 1.2 |
Q5: How can I purify this compound at a large scale?
Large-scale purification of this compound typically avoids column chromatography due to cost and scalability issues.[10] The most common industrial methods are:
-
Recrystallization: This is a cost-effective method for purifying the final product. The crude product is dissolved in a suitable hot solvent and allowed to cool, during which the purified this compound crystallizes out, leaving impurities in the solution.[2]
-
Washing/Extraction: The crude product can be treated with acidic and alkaline solutions to remove unreacted starting materials and certain by-products. For example, washing with a hydrochloric acid solution can remove residual aniline, followed by a wash with a basic solution.[2]
-
Distillation: Unreacted volatile materials, such as excess bromobenzene, can be removed by distillation, including steam distillation.[2]
Troubleshooting Guide
Problem: Low Yield of this compound
-
Possible Cause 1: Incomplete Reaction.
-
Recommended Solution: Monitor the reaction progress using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials.[6][8] Consider extending the reaction time or optimizing the temperature. A Russian patent suggests a reaction time of 20 hours at 170-185°C is optimal to drive the reaction to completion.[2]
-
-
Possible Cause 2: Suboptimal Reaction Temperature.
-
Recommended Solution: Temperature is a critical parameter. If the temperature is too low, the reaction rate slows down significantly.[2] If it is too high, it can lead to the formation of by-products.[2] Ensure the reactor's heating system can maintain a consistent temperature profile throughout the larger volume, as thermal gradients can be a problem at scale.[7]
-
-
Possible Cause 3: Poor Mass Transfer.
Caption: Troubleshooting workflow for low product yield.
Problem: Formation of Impurities
-
Possible Cause 1: Incorrect Reaction Temperature.
-
Possible Cause 2: Incorrect Stoichiometry.
-
Recommended Solution: The molar ratio of reactants is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side reactions. For the reaction of 2-nitroaniline and bromobenzene, a 1.5-fold excess of bromobenzene is recommended to maintain the optimal temperature and reagent ratio.[2]
-
-
Possible Cause 3: Impurity Amplification.
-
Recommended Solution: Minor side reactions at the lab scale can become significant at the industrial scale.[7] It is important to identify these minor impurities early and adjust reaction conditions to minimize their formation. Re-evaluate the purity of starting materials, as impurities present in the reactants can be carried through or catalyze side reactions.
-
Problem: Runaway Reaction / Exothermicity
-
Possible Cause 1: Inadequate Heat Removal.
-
Possible Cause 2: Rate of Reagent Addition.
-
Recommended Solution: If one reagent is added too quickly, it can cause a rapid increase in temperature.[6] For highly exothermic reactions, implement a slow, controlled addition of the limiting reagent, carefully monitoring the internal temperature of the reactor.
-
Caption: Decision tree for managing reaction exothermicity.
Experimental Protocols
Protocol 1: Synthesis via Ullmann Condensation (Based on Patent RU2447058C1)
This protocol describes the synthesis of this compound from 2-nitroaniline and bromobenzene.[2]
-
Reaction Setup: In a suitable reactor equipped for stirring and distillation, charge 2-nitroaniline, bromobenzene (in a 1:1.5 molar ratio), anhydrous sodium carbonate, and a catalytic amount of copper(I) iodide.
-
Reaction Execution: Heat the mixture to boiling at 170-185°C with continuous stirring.
-
Azeotropic Removal of Water: Continuously distill off the azeotrope of water and bromobenzene. Periodically add fresh bromobenzene to the reaction mass to maintain the temperature within the specified range.
-
Reaction Time: Maintain the reaction for 20 hours.
-
Work-up:
-
After the reaction is complete, distill off the unreacted bromobenzene at 170°C.
-
Add water to the residue and heat to boiling to remove the remaining traces of bromobenzene via steam distillation.
-
Treat the hot residue (approx. 90°C) first with a 22% hydrochloric acid solution, then with a 5% alkaline solution.
-
-
Purification: Recrystallize the final product from alcohol to obtain pure this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. RU2447058C1 - Method of producing this compound - Google Patents [patents.google.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. benchchem.com [benchchem.com]
- 9. people.umass.edu [people.umass.edu]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Technical Support Center: HPLC Analysis of 2-Nitrodiphenylamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 2-Nitrodiphenylamine, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem, particularly for basic compounds like this compound, and is often characterized by an asymmetry factor greater than 1.2.[1] This guide provides a systematic approach to diagnose and resolve this issue.
Step 1: Evaluate the Mobile Phase
The mobile phase composition is a critical factor in controlling the peak shape of ionizable compounds.[2]
Detailed Protocol: Mobile Phase Optimization
-
pH Adjustment:
-
Rationale: this compound contains a secondary amine group, making it a basic compound. In reversed-phase HPLC using silica-based columns, these basic analytes can interact with acidic silanol (B1196071) groups (Si-OH) on the stationary phase surface, leading to secondary retention mechanisms and peak tailing.[3][4][5] By lowering the mobile phase pH, the silanol groups become protonated and less likely to interact with the protonated basic analyte.[6]
-
Procedure:
-
Prepare a series of aqueous mobile phase components with decreasing pH values (e.g., pH 7.0, 5.0, 3.0, and 2.5). Use a suitable buffer (e.g., phosphate (B84403) or acetate) or an acid additive like formic acid or trifluoroacetic acid (TFA). A good starting point for separating basic compounds is a pH between 2 and 4.[7]
-
Ensure the column you are using is stable at low pH.
-
Equilibrate the column with each mobile phase composition.
-
Inject the this compound standard and observe the peak shape, paying close attention to the asymmetry factor.
-
-
-
Buffer Concentration:
-
Rationale: An adequate buffer concentration helps maintain a constant mobile phase pH and can mask some of the residual silanol interactions.[3][8]
-
Procedure: If using a buffered mobile phase, consider increasing the buffer concentration (e.g., from 10 mM to 25 mM) to assess its impact on peak shape. Be mindful of the buffer's solubility in the organic modifier, especially when using acetonitrile (B52724).
-
-
Mobile Phase Additives (Competing Base):
-
Rationale: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can effectively block the active silanol sites, preventing them from interacting with the analyte.
-
Procedure:
-
Add a low concentration of TEA (e.g., 0.05% v/v) to the mobile phase.
-
Re-adjust the mobile phase pH after the addition of the competing base.
-
Equilibrate the column and inject the sample. Note that prolonged use of amine additives can sometimes shorten column lifetime.
-
-
Step 2: Assess the HPLC Column
The choice and condition of the analytical column are paramount for achieving symmetrical peaks.
Detailed Protocol: Column Evaluation
-
Column Chemistry:
-
Rationale: Modern HPLC columns are available with various modifications to minimize silanol interactions. "End-capped" columns have their residual silanol groups chemically deactivated.[6] Base-deactivated silica (B1680970) (BDS) columns are also specifically designed for the analysis of basic compounds.
-
Procedure: If you are not already using one, switch to a C18 column with end-capping or a base-deactivated stationary phase. Columns with low silanol activity are recommended for the analysis of this compound.[9]
-
-
Column Contamination and Voids:
-
Rationale: Accumulation of sample matrix components on the column frit or at the head of the column can lead to peak distortion. A void at the column inlet can also cause peak tailing.[1][6]
-
Procedure:
-
Flushing: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile or methanol) in the reverse direction (if permitted by the manufacturer) to remove contaminants.
-
Guard Column: If not already in use, employing a guard column can help protect the analytical column from strongly retained impurities.
-
Column Replacement: If flushing does not improve the peak shape and a void is suspected, the column may need to be replaced.
-
-
Step 3: Check the HPLC System and Method Parameters
Instrumental factors and method settings can also contribute to peak tailing.
Detailed Protocol: System and Method Check
-
Extra-Column Volume:
-
Rationale: Excessive volume between the injector and the detector (in tubing, fittings, and the detector flow cell) can cause band broadening and peak tailing. This is particularly noticeable for early eluting peaks.
-
Procedure: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly made to avoid dead volume.
-
-
Sample Overload:
-
Rationale: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.
-
Procedure: Prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:100). If the peak shape improves with dilution, sample overload is a likely cause.
-
-
Sample Solvent:
-
Rationale: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Procedure: Whenever possible, dissolve the sample in the initial mobile phase.
-
Quantitative Data Summary
The following table illustrates the typical effect of mobile phase pH on the peak asymmetry of a basic drug, which is analogous to the behavior expected for this compound.
| Mobile Phase pH | Asymmetry Factor (As) | Peak Shape Description |
| 7.0 | 2.35 | Significant Tailing |
| 5.0 | 1.80 | Moderate Tailing |
| 3.0 | 1.33 | Minor Tailing |
| 2.5 | 1.15 | Symmetrical |
Note: This data is illustrative for a basic compound and actual results for this compound may vary.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most common cause of peak tailing for basic compounds like this compound is the secondary interaction between the amine functional group of the analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[3][4][5]
Q2: How can I quickly check if my column is the source of the peak tailing?
A2: A simple way to diagnose a column issue is to replace the current column with a new one of the same type. If the peak shape improves significantly, it is likely that your original column was contaminated, had a void, or its stationary phase was degraded.
Q3: Will switching from acetonitrile to methanol (B129727) as the organic modifier affect peak shape?
A3: The choice of organic modifier can influence selectivity and peak shape. While both are common in reversed-phase HPLC, their interactions with the stationary phase and analyte can differ. It is worth evaluating both solvents during method development to determine which provides the optimal peak shape for this compound.
Q4: What is an acceptable asymmetry factor for my this compound peak?
A4: While a perfectly symmetrical peak has an asymmetry factor of 1.0, a value between 0.9 and 1.5 is often considered acceptable for many applications. For quantitative analysis, it is generally desirable to have an asymmetry factor as close to 1.0 as possible, and typically not exceeding 2.0.
Q5: Can a dirty guard column cause peak tailing?
A5: Yes, a contaminated or worn-out guard column can contribute to peak tailing. If you are using a guard column, try removing it and running the analysis. If the peak shape improves, the guard column should be replaced.
Diagrams
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Interaction causing peak tailing of basic analytes.
References
- 1. researchgate.net [researchgate.net]
- 2. moravek.com [moravek.com]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
interference of other propellant components in 2-NDPA determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the determination of 2-Nitrodiphenylamine (2-NDPA) in propellant samples.
Troubleshooting Guide
This guide addresses common issues related to the interference of other propellant components during the analytical determination of 2-NDPA, primarily using High-Performance Liquid Chromatography (HPLC).
Issue: Poor resolution or co-elution of 2-NDPA with other components.
Possible Causes:
-
Interference from Diphenylamine (B1679370) (DPA) and its degradation products: Propellants stabilized with diphenylamine will contain degradation products that can interfere with 2-NDPA analysis. Common interferents include N-nitrosodiphenylamine (NNODPA), 4-nitrodiphenylamine (B16768) (4NDPA), and 2,4-dinitrodiphenylamine (B1346988) (2,4DNDPA).[1] These compounds have similar chemical structures and can co-elute with 2-NDPA under certain chromatographic conditions.
-
Inadequate chromatographic conditions: The selected mobile phase, column, or gradient program may not be optimal for separating 2-NDPA from other propellant constituents.
-
Matrix effects from the propellant base: The nitrocellulose matrix of the propellant can interfere with the extraction and analysis of 2-NDPA.[2][3]
Solutions:
-
Optimize HPLC Method:
-
Mobile Phase Modification: Adjust the mobile phase composition. For reversed-phase HPLC, modifying the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water can significantly alter the retention times of 2-NDPA and its interferents. A common mobile phase is a mixture of acetonitrile and water.[2][3] Experiment with different ratios, such as 85:15 or 60:40 (acetonitrile:water), to achieve better separation.[2][3]
-
Column Selection: Utilize a high-resolution column, such as a C18 column, which is commonly used for the analysis of propellant stabilizers.[2][3]
-
Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over the course of the analysis, can help to resolve closely eluting peaks.[4]
-
-
Sample Preparation:
-
Solvent Extraction: To minimize interference from the nitrocellulose matrix, a solvent extraction step is crucial.[2][3] Soxhlet extraction with a suitable solvent like dichloromethane (B109758) or chloroform (B151607) can effectively isolate 2-NDPA and other small molecules from the propellant matrix.[2][3][4] Subsequent evaporation of the extraction solvent and reconstitution of the residue in the mobile phase is a common practice.[2][3]
-
Solid-Phase Extraction (SPE): For cleaner samples, consider using SPE cartridges to remove interfering components prior to HPLC analysis.
-
Issue: Inaccurate quantification of 2-NDPA.
Possible Causes:
-
Co-elution with interfering peaks: If another compound co-elutes with 2-NDPA, the peak area will be inflated, leading to an overestimation of the 2-NDPA concentration.
-
Incomplete extraction of 2-NDPA: The chosen extraction method may not be efficient in recovering all the 2-NDPA from the propellant sample.
-
Degradation of 2-NDPA during sample preparation: Exposure to high temperatures or certain solvents during sample preparation could potentially degrade the analyte.
Solutions:
-
Method Validation:
-
Use of Internal Standard: Incorporate an internal standard, such as 2,4-dinitrotoluene (B133949), into your analytical method.[4] This will help to correct for variations in injection volume and extraction efficiency.
-
Recovery Studies: Perform recovery experiments by spiking a blank propellant matrix with a known amount of 2-NDPA to assess the efficiency of your extraction method. Recoveries between 95% and 105% are generally considered acceptable.[2][3]
-
-
Confirmation of Peak Purity:
-
Photodiode Array (PDA) Detector: Use a PDA detector to assess the spectral purity of the 2-NDPA peak. If the peak is pure, the UV spectrum will be consistent across the entire peak.
-
Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly specific detection method that can confirm the identity of the peak and differentiate it from co-eluting interferents.
-
Quantitative Data Presentation
The following table summarizes the typical retention times of 2-NDPA and common interfering compounds under different HPLC conditions. This data can be used as a reference to assess the separation efficiency of your method.
| Compound | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| 2-NDPA | C18 | Acetonitrile/Methanol (B129727)/Water (45/10/45) | 1.5 | ~17.2 |
| N-nitroso-2-NDPA | C18 | Acetonitrile/Methanol/Water (45/10/45) | 1.5 | ~8.0 |
| 4-Nitrodiphenylamine (4NDPA) | C18 | Acetonitrile/Methanol/Water (45/10/45) | 1.5 | ~10.2 |
| Diphenylamine (DPA) | C18 | Acetonitrile/Methanol/Water (45/10/45) | 1.5 | ~11.1 |
| N-Nitrosodiphenylamine (NNODPA) | C18 | Methanol/Water (60/40) | 2.0 | Not specified |
| 2,4-Dinitrodiphenylamine (2,4DNDPA) | C18 | Methanol/Water (60/40) | 2.0 | Not specified |
Note: Retention times are approximate and can vary depending on the specific instrument, column age, and exact experimental conditions.
Experimental Protocols
Method: HPLC Determination of 2-NDPA in Double-Base Propellants
This protocol describes a general procedure for the extraction and HPLC analysis of 2-NDPA in propellant samples.
1. Sample Preparation (Soxhlet Extraction)
-
Objective: To extract 2-NDPA and other small molecules from the nitrocellulose matrix.
-
Materials:
-
Propellant sample
-
Soxhlet extraction apparatus
-
Cellulose (B213188) extraction thimbles
-
Dichloromethane (HPLC grade)
-
Rotary evaporator
-
Volumetric flasks (10 mL, 25 mL)
-
Methanol (HPLC grade)
-
Internal standard solution (e.g., 2,4-dinitrotoluene in methanol)
-
-
Procedure:
-
Accurately weigh approximately 0.4 g of the finely ground propellant sample into a cellulose extraction thimble.[4]
-
Place the thimble in the Soxhlet extractor.
-
Add approximately 60-70 mL of dichloromethane to the boiling flask.[4]
-
Extract the sample for 16 hours.[4]
-
After extraction, allow the apparatus to cool.
-
Reduce the volume of the dichloromethane extract to about 10 mL using a gentle stream of nitrogen or a rotary evaporator on a water bath.[4]
-
Completely remove the remaining solvent using a rotary evaporator.[4]
-
Dissolve the residue in a known volume of methanol (e.g., 10 mL).
-
Add a precise volume of the internal standard solution.
-
Bring the final volume to 25 mL with methanol in a volumetric flask.[4]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC Analysis
-
Objective: To separate and quantify 2-NDPA.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV or PDA detector.
-
Reversed-phase C18 column (e.g., 150 mm x 3.9 mm, 5 µm particle size).[4]
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a series of calibration standards of 2-NDPA and the internal standard to generate a calibration curve.
-
Inject the prepared propellant sample extracts.
-
Identify and integrate the peaks corresponding to 2-NDPA and the internal standard based on their retention times.
-
Calculate the concentration of 2-NDPA in the sample using the calibration curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for 2-NDPA determination.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in the HPLC analysis of 2-NDPA in propellants?
A1: The most common interferents are other stabilizer components and their degradation products, particularly from diphenylamine (DPA). These include N-nitrosodiphenylamine (NNODPA), 4-nitrodiphenylamine (4NDPA), and 2,4-dinitrodiphenylamine (2,4DNDPA).[1] These compounds have similar polarities and can co-elute with 2-NDPA.
Q2: How can I prevent interference from the nitrocellulose matrix?
A2: A robust sample preparation procedure is key. Solvent extraction, such as Soxhlet extraction with dichloromethane or chloroform, is effective at separating 2-NDPA and other small molecules from the high-molecular-weight nitrocellulose polymer.[2][3][4] This minimizes matrix effects and prevents the column from getting clogged.
Q3: My 2-NDPA peak is showing a shoulder. What could be the cause and how do I fix it?
A3: A shoulder on your 2-NDPA peak is a strong indication of co-elution with an interfering compound. To resolve this, you should optimize your HPLC method. Try adjusting the mobile phase composition (e.g., the percentage of organic solvent) or switching to a gradient elution method to improve the separation between 2-NDPA and the interfering peak.[4] Using a photodiode array (PDA) detector can help confirm if the peak is impure.
Q4: What is a suitable internal standard for 2-NDPA quantification?
A4: 2,4-Dinitrotoluene is a commonly used internal standard for the analysis of stabilizers in propellants.[4] It is chemically similar to 2-NDPA but should be well-resolved from it and other components in the chromatogram.
Q5: What should I do if I suspect my 2-NDPA standard has degraded?
A5: 2-NDPA standards should be stored properly, typically in a cool, dark place. If you suspect degradation, you should prepare a fresh standard solution from a reliable source. You can also check the purity of your standard by running a chromatogram and looking for any unexpected peaks. Comparing the UV spectrum of your standard to a reference spectrum can also be helpful.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Stabilizer reactions in cast double base rocket propellants. Part I: HPLC Determination of Stabilizers and their derivatives in a propellant containing the stabilizer mixture para‐nitro‐N‐methylaniline and 2‐nitrodiphenylamine aged at 80°C and 90°C | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing HPLC Analysis of 2-Nitrodiphenylamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Nitrodiphenylamine (2-NDPA).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing peak tailing for my this compound peak?
A1: Peak tailing, where the peak is not symmetrical and has a "tail," can be caused by several factors. A common reason is the interaction of the analyte with active sites on the column, such as residual silanols.[1][2]
-
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar nitro group of 2-NDPA.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[2]
-
-
Column Contamination or Degradation: The column may have accumulated contaminants or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4]
-
-
Q2: My retention time for this compound is shifting between injections. What could be the cause?
A2: Shifting retention times can compromise the reliability of your results.[5] This issue is often related to the mobile phase or the HPLC system itself.
-
Potential Causes & Solutions:
-
Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or solvent evaporation can lead to changes in composition.[2]
-
Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time between runs.[4]
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[1][2]
-
Q3: I am experiencing high backpressure in my HPLC system. How can I resolve this?
A3: High backpressure can indicate a blockage in the system and can potentially damage the pump or column.[7]
-
Potential Causes & Solutions:
-
Column or Frit Blockage: Particulates from the sample or mobile phase can clog the column inlet frit.
-
Solution: Filter all samples and mobile phases through a 0.45 µm filter before use.[8] If a blockage is suspected, try reverse-flushing the column (if the manufacturer's instructions permit).
-
-
Precipitated Buffer: If using a buffer, it may precipitate if the organic solvent concentration is too high.
-
Solution: Ensure the buffer is soluble in all mobile phase compositions used during the run. Flush the system with a high-aqueous wash to dissolve any precipitated salts.[9]
-
-
High Mobile Phase Viscosity: Certain solvent mixtures, like methanol (B129727)/water, can have a higher viscosity.
-
Solution: Consider switching to a lower-viscosity solvent like acetonitrile (B52724).[10] Operating at a slightly elevated temperature can also reduce viscosity.[7]
-
-
Q4: The resolution between this compound and other peaks is poor. How can I improve it?
A4: Poor resolution can be addressed by modifying the mobile phase to alter the selectivity of the separation.
-
Potential Causes & Solutions:
-
Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak, causing peaks to elute too close together.
-
Solution: Adjust the ratio of organic solvent to water. In reversed-phase HPLC, increasing the aqueous component will generally increase retention and may improve separation.[11]
-
-
Incorrect Organic Solvent: The choice of organic solvent can significantly impact selectivity.
-
Solution: Try switching from methanol to acetonitrile or vice-versa. Acetonitrile can offer different selectivity, particularly for compounds with pi electrons.[12]
-
-
Mobile Phase pH is Not Optimal: The pH of the mobile phase can affect the ionization state and retention of analytes.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis by reversed-phase HPLC?
A1: A common starting point for the analysis of this compound is a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier.[3] A typical initial mobile phase could be a mixture of acetonitrile and water, with the addition of 0.1% phosphoric acid or formic acid to improve peak shape.[3] For mass spectrometry applications, formic acid is preferred over phosphoric acid.[3]
Q2: Should I use an isocratic or gradient elution for my analysis?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic Elution: Uses a constant mobile phase composition. It is suitable for simple mixtures where all components can be adequately separated with a single solvent ratio.[7]
-
Gradient Elution: The mobile phase composition is changed during the run, typically by increasing the percentage of the organic solvent. This is ideal for complex samples containing compounds with a wide range of polarities.[7][13] For method development, it is often beneficial to start with a "scouting" gradient to determine the approximate elution conditions.[14]
Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
A3: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[10]
-
Acetonitrile: Generally has a lower viscosity, leading to lower backpressure, and a lower UV cutoff, which can be advantageous for detection at low wavelengths.[10]
-
Methanol: Is more cost-effective.[7] It can also offer different selectivity compared to acetonitrile due to its ability to act as a proton donor in hydrogen bonding.[12] The choice between the two can significantly impact the separation, and it is often worthwhile to screen both during method development.[12]
Q4: What is the role of pH and buffers in the mobile phase?
A4: The pH of the mobile phase is a critical parameter as it can influence the ionization state of the analyte, which in turn affects its retention time.[13] While this compound is a neutral molecule, pH control is still important to ensure the consistent ionization state of any acidic or basic impurities and to suppress the ionization of residual silanols on the column. Buffers are used to maintain a stable pH throughout the analysis.[13] Common buffers for reversed-phase HPLC include phosphate (B84403) and acetate (B1210297) buffers.[7] It is important to ensure the pH of the mobile phase is within the stable range for your column, which is typically between pH 2 and 8 for silica-based columns.[7]
Experimental Protocols
General Method Development Protocol for this compound
This protocol outlines a systematic approach to developing a robust HPLC method for this compound.
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Initial Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Run a broad "scouting" gradient from 5% to 95% Acetonitrile over 20-30 minutes to determine the approximate elution concentration of 2-NDPA.
-
-
Optimization of Gradient: Based on the scouting run, create a narrower, more focused gradient around the elution point of 2-NDPA to improve resolution from nearby impurities.
-
Organic Solvent Screening: Repeat the optimized gradient using Methanol as Mobile Phase B to assess for any changes in selectivity that may be beneficial.
-
Isocratic Method Development (if applicable): If the sample is relatively simple and the peaks of interest elute close together, an isocratic method can be developed. The optimal isocratic mobile phase composition can be estimated from the gradient run at the time of elution of the main peak.
-
Method Validation: Once the final conditions are selected, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8]
Example HPLC Method for this compound
The following table summarizes a starting point for an HPLC method based on available literature for nitrodiphenylamines.
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[8] |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v)[3] |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 20 µL[8] |
| Column Temperature | 30°C[8] |
| Detection Wavelength | UV at 254 nm or a more specific wavelength based on the UV spectrum of 2-NDPA |
| Run Time | Approximately 10-15 minutes |
Visualizations
Caption: Experimental workflow for HPLC method development for this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mastelf.com [mastelf.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. welch-us.com [welch-us.com]
- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 2-Nitrodiphenylamine (2-NDPA) Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Nitrodiphenylamine (2-NDPA) samples during storage and ensure experimental integrity.
Troubleshooting Guide
This guide addresses specific issues that may arise concerning the stability and degradation of this compound.
| Issue | Possible Causes | Recommended Actions |
| Discoloration or Change in Physical Appearance of Solid Sample | Photodegradation: Prolonged exposure to light.Thermal Degradation: Storage at elevated temperatures.Oxidation: Exposure to air, as 2-NDPA can be sensitive to prolonged air exposure.[1][2][3]Contamination: Contact with incompatible substances. | Store the compound in a tightly sealed, amber glass container to protect from light.[4]Ensure storage is in a cool, dry, and dark place, preferably under an inert atmosphere.[5][6]Conduct a purity analysis (e.g., HPLC, melting point) to quantify degradation.If purity is compromised, consider purification via recrystallization. |
| Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC) | Sample Degradation: The compound has degraded in solid form or in solution, forming byproducts. Common degradation products include other nitrated or N-nitroso derivatives.[7][8]Solvent Interaction: The compound may be reacting with the analytical solvent or mobile phase components.System Contamination: The analytical system itself may be contaminated. | Always prepare solutions fresh for analysis.Investigate the stability of 2-NDPA in the chosen analytical solvent.Perform a forced degradation study (see Protocol 2) to identify the retention times of potential degradation products.Run a blank analysis (injecting only the solvent) to check for system contamination. |
| Inconsistent or Non-Reproducible Experimental Results | Degraded Stock Solution: The primary stock solution used for experiments has degraded over time.Variability in Sample Handling: Inconsistent exposure of samples to light, air, or temperature during experimental setup.Impure Starting Material: The initial purity of the 2-NDPA was lower than specified. | Use a freshly opened container of 2-NDPA or re-qualify the purity of the existing stock material before preparing new solutions.Standardize all sample handling procedures to minimize exposure to degradative conditions.Always source high-purity (e.g., >99%) this compound for sensitive applications.[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a tightly closed container in a cool, dry, well-ventilated area.[1][9] For optimal preservation, storage in a dark place under an inert atmosphere at room temperature is recommended.[4][5][6] Some suppliers also recommend storage at temperatures below 15°C.[10] It is crucial to keep it away from incompatible substances such as strong oxidizers, strong acids, and strong bases.[2][9]
Q2: What are the primary drivers of this compound degradation?
The main factors contributing to degradation are:
-
Heat: Elevated temperatures can accelerate decomposition.
-
Light: The compound is sensitive to light, which can induce photodegradation.
-
Air/Oxygen: Prolonged exposure to air may cause oxidative degradation.[1][2]
-
Incompatible Materials: Contact with strong acids, bases, and oxidizing agents can cause hazardous reactions and degradation.[2][11]
-
Reaction with Nitrogen Oxides: A primary function of 2-NDPA is as a stabilizer in propellants, where it is intentionally consumed by reacting with and neutralizing nitrogen oxides (NOx) that are released from the decomposition of nitrate (B79036) esters.[12][13][14][15] This stabilization process inherently involves the degradation of the 2-NDPA molecule.
Q3: What are the known degradation products of this compound?
When used as a stabilizer in propellants, 2-NDPA reacts with nitrogen oxides. This process leads to the formation of various derivatives, primarily N-nitroso-2-nitrodiphenylamine (NO-2NDPA) and dinitrodiphenylamines like 2,2'- and 2,4'-dinitrodiphenylamine.[7] Under anaerobic microbial conditions, the nitro group can be reduced to form 2-aminodiphenylamine.[16]
Q4: How can I quantitatively monitor the stability of my 2-NDPA samples over time?
The most effective method for monitoring stability is using a validated stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7][8] An HPLC method can separate the intact 2-NDPA from its degradation products, allowing for the quantification of purity and the detection of new impurities over time. Regular visual inspection for color change can also serve as a preliminary, qualitative indicator of degradation.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Temperature | Room Temperature (some sources recommend <15°C) | [4][5][6][10] |
| Atmosphere | Inert Atmosphere (e.g., Nitrogen, Argon) | [4][5][6] |
| Light | Keep in a dark place (use amber or opaque containers) | [4][5][6] |
| Container | Tightly sealed/closed container | [1][5][9] |
| Ventilation | Store in a well-ventilated area | [1][9] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of 2-NDPA and detecting degradation products. Method optimization may be required based on the specific instrument and degradation products expected.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (ACN) and water. A typical starting point could be 70:30 (ACN:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 281 nm.[16]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Accurately weigh and dissolve the 2-NDPA sample in a suitable solvent (e.g., Acetonitrile or Methanol) to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and integrate the peak areas. Purity can be calculated as the percentage of the main 2-NDPA peak area relative to the total peak area of all components.
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade 2-NDPA to identify potential degradation products and establish a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-NDPA in a 50:50 methanol:water mixture.
-
Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a small amount of solid 2-NDPA in a glass vial and heat in an oven at 80°C for 48 hours. Dissolve the stressed solid in the stock solution solvent for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1. Compare the chromatograms to identify and quantify the degradation products.
Visualizations
Caption: Logical workflow for troubleshooting 2-NDPA degradation issues.
Caption: Degradation pathway of 2-NDPA as a propellant stabilizer.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 119-75-5 [chemicalbook.com]
- 4. haihangchem.com [haihangchem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound 119-75-5 - 杭州渚渊医药科技有限公司 [hzzypharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. diva-portal.org [diva-portal.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. This compound Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 119-75-5 | Benchchem [benchchem.com]
- 16. researchgate.net [researchgate.net]
addressing thermal instability issues with 2-Nitrodiphenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for addressing thermal instability issues associated with 2-Nitrodiphenylamine (2-NDPA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure the successful and safe use of 2-NDPA in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
A1: this compound (2-NDPA) is an organic compound with the chemical formula C₁₂H₁₀N₂O₂. It is often used as a stabilizer, particularly in propellants, to prevent the decomposition of nitric acid esters.[1] Its primary role is to scavenge acidic nitrates and nitrogen oxides, which can otherwise lead to autocatalytic decomposition.[1] However, 2-NDPA itself can be thermally sensitive. When heated to decomposition, it can release toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2][3][4] Understanding its thermal stability is crucial for safe handling, storage, and to ensure the integrity of experiments where it is used, especially those involving elevated temperatures.
Q2: What are the visible signs of 2-NDPA degradation?
A2: While specific visual cues for 2-NDPA degradation are not extensively documented in the provided search results, a common indicator of degradation in many organic compounds is a change in color and physical state. For aromatic amines, oxidation can lead to the formation of colored products. Therefore, a noticeable change from its typical reddish-brown crystalline powder appearance could suggest degradation.[3]
Q3: What are the primary decomposition products of this compound?
A3: When used as a stabilizer in propellants, 2-NDPA is known to be converted into various other compounds. These include 2,2'- and 2,4'-dinitrodiphenylamine. The formation of N-nitroso-2-nitrodiphenylamine is also a possibility. When heated to decomposition, it emits toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[2][3][4]
Q4: How should this compound be safely stored to minimize thermal instability?
A4: To ensure the stability of 2-NDPA and prevent thermal issues, it is crucial to store it in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible substances such as strong oxidizers, strong acids, and strong bases.[4] The storage area should be kept separate from foodstuff containers.[5]
Q5: What are the key safety precautions when handling this compound, especially concerning its thermal instability?
A5: When handling 2-NDPA, it is important to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Avoid creating dust and keep the substance away from ignition sources.[5] Given its thermal instability, avoid prolonged exposure to heat. In case of a fire, dry chemical, carbon dioxide, or Halon extinguishers can be used.[5] It is also important to be aware that structurally similar chemicals may cause methemoglobinemia.[3][4]
Troubleshooting Guide
This guide addresses potential issues you may encounter related to the thermal instability of this compound during your experiments.
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction byproducts or low yield in a reaction involving heating of 2-NDPA. | Thermal decomposition of 2-NDPA due to excessive temperature or prolonged heating. | 1. Optimize Reaction Temperature: Carefully control the reaction temperature to the lowest effective level. Consider running small-scale experiments at various temperatures to determine the optimal balance between reaction rate and 2-NDPA stability.2. Minimize Reaction Time: Reduce the heating time as much as possible without compromising the reaction yield.3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at elevated temperatures. |
| Discoloration or change in the physical appearance of 2-NDPA upon heating. | Onset of thermal decomposition. | 1. Analytical Confirmation: Use analytical techniques like HPLC or TLC to check the purity of the material and identify any degradation products.2. Re-evaluate Experimental Conditions: If degradation is confirmed, reassess the heating temperature and duration. Consider if a lower temperature or a different heating method (e.g., microwave heating for shorter durations) could be employed.3. Purification: If the degradation is minor, consider purifying the product to remove decomposition byproducts. |
| Inconsistent results in experiments using 2-NDPA from different batches or after prolonged storage. | Degradation of 2-NDPA during storage due to exposure to heat, light, or air. | 1. Proper Storage: Ensure 2-NDPA is stored in a cool, dark, and dry place, preferably under an inert atmosphere.[5]2. Quality Check: Before use, especially for critical experiments, verify the purity of the 2-NDPA using a suitable analytical method like HPLC.3. Use Fresh Batches: Whenever possible, use freshly opened or recently purchased batches of the reagent. |
| Pressure build-up in a sealed reaction vessel containing 2-NDPA upon heating. | POTENTIAL HAZARD! Gaseous decomposition products (e.g., CO, CO₂, NOx) are being generated. | 1. IMMEDIATE and CAUTIOUS Cooling: Safely and slowly cool down the reaction vessel. DO NOT quench rapidly as this may cause thermal shock to the glassware.2. Ventilation: Ensure the reaction is being conducted in a well-ventilated fume hood.3. Pressure-Relief: For future experiments, consider using a setup with a pressure-relief valve or a reflux condenser to avoid pressure build-up.4. Re-evaluate Scale and Temperature: Reduce the scale of the reaction and the heating temperature. |
Data Presentation
Thermal Analysis Data Summary (Representative)
While specific DSC/TGA data for this compound was not found in the search results, the following table provides a template for how such data would be presented. Researchers should perform these analyses on their specific batch of 2-NDPA to determine its thermal stability profile.
| Parameter | Value | Technique | Conditions |
| Melting Point | ~75.5 °C (167.9 °F)[3] | - | - |
| Onset of Decomposition (Tonset) | Data not available | DSC/TGA | e.g., 10 °C/min, N₂ atmosphere |
| Peak Decomposition Temperature (Tpeak) | Data not available | DSC/TGA | e.g., 10 °C/min, N₂ atmosphere |
| Mass Loss at Tpeak | Data not available | TGA | e.g., 10 °C/min, N₂ atmosphere |
Researchers are strongly encouraged to perform their own thermal analysis to obtain precise data for their specific sample and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the onset and peak decomposition temperatures of this compound and to quantify the mass loss associated with its thermal decomposition.
Materials:
-
This compound (sample to be analyzed)
-
DSC instrument
-
TGA instrument
-
Aluminum or crucible sample pans
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC/TGA sample pan.
-
Instrument Setup (DSC):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the heating rate (e.g., 5, 10, or 20 °C/min).
-
Set the temperature range (e.g., from ambient to 400 °C).
-
Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).
-
-
Instrument Setup (TGA):
-
Place the sample pan into the TGA furnace.
-
Set the heating rate (e.g., 10 °C/min).
-
Set the temperature range (e.g., from ambient to 600 °C).
-
Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min).
-
-
Data Acquisition: Start the thermal analysis program for both DSC and TGA.
-
Data Analysis:
-
DSC: Determine the onset temperature and the peak temperature of any exothermic events, which would indicate decomposition.
-
TGA: Analyze the TGA curve to determine the temperature at which mass loss begins and the percentage of mass lost at different temperatures. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.
-
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.
Materials:
-
This compound (reference standard and samples)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
Procedure:
-
Forced Degradation Study:
-
Prepare solutions of 2-NDPA in a suitable solvent (e.g., acetonitrile/water).
-
Subject the solutions to stress conditions:
-
Acidic: Add HCl and heat.
-
Basic: Add NaOH and heat.
-
Oxidative: Add H₂O₂ and heat.
-
Thermal: Heat the solution.
-
-
Neutralize the acidic and basic samples before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The composition may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where 2-NDPA has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Method Development:
-
Inject the undergraded 2-NDPA standard and the stressed samples.
-
Optimize the mobile phase composition and gradient (if necessary) to achieve good separation between the parent 2-NDPA peak and any degradation product peaks.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve 2-NDPA from its degradation products and any other potential impurities.
-
Linearity: Analyze a series of 2-NDPA solutions of known concentrations to establish a linear relationship between peak area and concentration.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.
-
Visualizations
Caption: Potential thermal decomposition pathways of this compound.
Caption: Troubleshooting workflow for issues related to 2-NDPA instability.
References
Technical Support Center: Enhancing the Stabilizing Efficiency of 2-Nitrodiphenylamine (2-NDPA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitrodiphenylamine (2-NDPA) as a stabilizer.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (2-NDPA) as a stabilizer?
A1: this compound (2-NDPA) primarily functions as a stabilizer in formulations, particularly in propellants and explosives containing nitric acid esters like nitrocellulose.[1][2] Its main role is to scavenge and neutralize acidic nitrogen oxides (NOx) that are produced during the decomposition of these materials.[1][2] By reacting with these NOx species, 2-NDPA prevents them from catalyzing further degradation, a process known as autocatalysis, thereby extending the shelf life and ensuring the stability of the product.[1][2][3]
Q2: What is the general mechanism of stabilization by 2-NDPA?
A2: The stabilization mechanism of 2-NDPA involves a series of chemical reactions with nitrogen oxides. The amine group in the 2-NDPA molecule is highly reactive towards NOx. This reaction leads to the formation of various N-nitroso and C-nitro derivatives of 2-NDPA.[4][5] This process effectively removes the catalytic NOx from the system, thus slowing down the decomposition of the energetic material.[3]
Q3: What are the typical concentration ranges for 2-NDPA in formulations?
A3: The typical amount of 2-NDPA used as a stabilizer is between 1-2% of the total mixture.[1] Using higher concentrations can negatively impact the ballistic properties of propellants.[1] The stabilizer content depletes over time, and a remaining content of less than 0.5% (from an initial 2%) may require increased monitoring of the material's stability.[1]
Q4: How does the performance of 2-NDPA compare to other stabilizers like Diphenylamine (DPA) and 4-Nitrodiphenylamine (4-NDPA)?
A4: 2-NDPA is a derivative of Diphenylamine (DPA) and is often used in double- and triple-base propellants.[3] While DPA is a highly effective stabilizer, it can be too reactive in some formulations.[6] Compared to 4-Nitrodiphenylamine (4-NDPA), 2-NDPA has been observed to have a slower consumption rate in some single-base propellants, suggesting it reacts more slowly with the initial decomposition products.[7][8] The choice between these stabilizers depends on the specific formulation and desired stability characteristics.[8]
Q5: What are the primary degradation products of 2-NDPA?
A5: During the stabilization process, 2-NDPA is converted into several derivatives. The main degradation products include N-nitroso-2-nitrodiphenylamine, as well as various dinitrodiphenylamines such as 2,2'- and 2,4'-dinitrodiphenylamine.[4][5] The formation and concentration of these derivatives can be monitored to assess the extent of stabilizer depletion and the age of the formulation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid depletion of 2-NDPA | - Incompatibility with other formulation components: Certain ingredients, such as monobasic copper salicylate, can accelerate the depletion of 2-NDPA.[9]- High storage temperature: Elevated temperatures significantly increase the rate of decomposition and stabilizer consumption.- Presence of moisture: Water can contribute to the hydrolysis of nitrate (B79036) esters, leading to increased production of NOx and faster stabilizer depletion.[10] | - Review the formulation for known incompatibilities. Consider replacing or reducing the concentration of accelerating components.- Store the material at the recommended temperature. Conduct accelerated aging studies to model depletion rates at different temperatures.- Ensure the formulation and storage environment are dry. |
| Inconsistent stabilization performance | - Non-homogeneous distribution of 2-NDPA: Uneven mixing can lead to localized areas with insufficient stabilizer concentration.- Physical changes in the formulation: Changes in the physical state of the material (e.g., cracking) can expose new surfaces and alter the decomposition rate. | - Optimize the mixing process to ensure a uniform distribution of the stabilizer.- Characterize the physical properties of the formulation over time and correlate with stability data. |
| Unexpected degradation products detected | - Contamination of the formulation: Impurities can introduce alternative reaction pathways.- Interaction between stabilizer derivatives: The degradation products of 2-NDPA can themselves react, leading to a complex mixture of compounds.[4] | - Ensure high purity of all starting materials.- Utilize advanced analytical techniques like LC-MS to identify and characterize unknown degradation products. |
| Difficulty in quantifying 2-NDPA and its derivatives | - Co-elution in HPLC analysis: The various nitro and nitroso derivatives of 2-NDPA can have similar retention times, making separation and quantification challenging.- Thermal degradation of analytes: Some derivatives, particularly N-nitroso compounds, can be thermally labile, affecting the accuracy of GC-based methods. | - Optimize the HPLC method, including the mobile phase composition, column type, and gradient, to achieve baseline separation.- Use a validated HPLC method, which is generally preferred for the analysis of these compounds.[11] |
Experimental Protocols
Protocol 1: Quantitative Analysis of 2-NDPA and its Degradation Products by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify 2-NDPA and its primary degradation products in a given formulation.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for 2-NDPA and its expected degradation products (e.g., N-nitroso-2-nitrodiphenylamine, dinitrodiphenylamines)
-
Sample of the formulation containing 2-NDPA
-
Extraction solvent (e.g., dichloromethane (B109758) or a suitable alternative)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Solution Preparation:
-
Prepare individual stock solutions of 2-NDPA and each degradation product reference standard in acetonitrile.
-
From the stock solutions, prepare a series of calibration standards containing known concentrations of all analytes.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the formulation sample.
-
Extract the stabilizer and its derivatives using a suitable solvent. This may involve dissolving the sample or using techniques like Soxhlet extraction.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile, methanol, and water (e.g., 45/10/45 v/v/v).[5] The exact composition may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: Monitor at a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve for each analyte (peak area vs. concentration).
-
Inject the sample extracts.
-
Identify and quantify the analytes in the sample by comparing their retention times and peak areas to the calibration curves.
-
Protocol 2: Accelerated Aging Study to Evaluate 2-NDPA Stability
Objective: To assess the long-term stability of a formulation containing 2-NDPA by subjecting it to elevated temperatures and monitoring the depletion of the stabilizer over time.
Materials:
-
Temperature-controlled oven
-
Sealed, airtight containers for the samples
-
Formulation containing a known initial concentration of 2-NDPA
-
HPLC system and materials as described in Protocol 1
Procedure:
-
Sample Preparation:
-
Divide the formulation into multiple identical samples and place each in a sealed container.
-
-
Aging Conditions:
-
Place the containers in a temperature-controlled oven at a constant elevated temperature (e.g., 60°C, 70°C, or 80°C).[6] The choice of temperature depends on the material and the desired acceleration factor.
-
-
Time Points:
-
At predetermined time intervals (e.g., 0, 7, 14, 21, 28 days), remove one sample from the oven for each temperature point.[7]
-
-
Analysis:
-
Allow the removed samples to cool to room temperature.
-
Analyze the concentration of 2-NDPA and its degradation products in each sample using the HPLC method described in Protocol 1.
-
-
Data Analysis:
-
Plot the concentration of 2-NDPA as a function of time for each temperature.
-
This data can be used to determine the stabilizer depletion rate at each temperature and can be fitted to kinetic models to predict the shelf life at normal storage conditions.
-
Data Presentation
Table 1: Comparison of Stabilizer Consumption Rates
| Stabilizer | Test Condition | Consumption Rate Observation |
| This compound (2-NDPA) | Single-base propellant aged at 80°C | Slower consumption rate compared to 4-NDPA.[7][8] |
| 4-Nitrodiphenylamine (4-NDPA) | Single-base propellant aged at 80°C | Consumed more rapidly than 2-NDPA.[7][8] |
| Diphenylamine (DPA) | Nitrocellulose stored at 393 K | Significantly increases the induction period of heat release. |
Table 2: Key HPLC Method Parameters for 2-NDPA Analysis
| Parameter | Recommended Condition |
| Column | Reverse-phase C18 |
| Mobile Phase | Acetonitrile/Methanol/Water mixture (e.g., 45/10/45)[5] |
| Detector | UV |
| Wavelength | 254 nm |
Visualizations
Caption: Stabilization mechanism of this compound (2-NDPA).
Caption: Experimental workflow for an accelerated aging study of 2-NDPA.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.sto.nato.int [publications.sto.nato.int]
- 7. benchchem.com [benchchem.com]
- 8. European Defence Agency - EDSTAR [edstar.eda.europa.eu]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Nitrodiphenylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Nitrodiphenylamine. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used techniques for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities in crude this compound often include unreacted starting materials such as aniline (B41778) and 2-nitrochlorobenzene or bromobenzene. Positional isomers, like 4-nitrodiphenylamine, and byproducts from side reactions, such as azobenzene, may also be present.[1] The synthesis method can significantly influence the impurity profile.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques. A preliminary assessment can be made by observing its physical properties, such as its color (reddish-brown solid) and melting point (74-76 °C).[2][3] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, providing accurate determination of purity and impurity levels.[1][4]
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oily product forms instead of crystals. | The boiling point of the recrystallization solvent is higher than the melting point of this compound (74-76 °C). The compound is "oiling out." | Choose a solvent or solvent mixture with a lower boiling point. Alternatively, use a larger volume of solvent to ensure the compound remains dissolved at a temperature below its melting point. |
| Low recovery of purified product. | Too much solvent was used during dissolution. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtration.[5] To prevent premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask). |
| Colored impurities remain in the final product. | The chosen solvent is not effective at leaving colored impurities in the mother liquor. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] Be cautious not to add too much, as it can also adsorb the desired product. |
| No crystals form upon cooling. | The solution is not supersaturated. The concentration of the product is too low. | Evaporate some of the solvent to increase the concentration of this compound. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[5] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of this compound from impurities. | The polarity of the eluent is too high or too low. The column was not packed properly, leading to channeling. | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point is a mixture of ethyl acetate (B1210297) and hexane.[7] Ensure the column is packed uniformly without any air bubbles or cracks.[8] |
| The product is eluting too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| The product is not moving from the top of the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). A gradient elution may be effective. |
| Streaking or tailing of the product band. | The crude product was not fully dissolved before loading. The sample is interacting too strongly with the stationary phase. | Ensure the crude product is completely dissolved in a minimal amount of the eluent before loading it onto the column. Adding a small amount of a more polar solvent to the eluent can sometimes reduce tailing.[9] |
Quantitative Data Summary
The following table provides a comparison of typical results obtained from the purification of crude this compound using recrystallization and column chromatography.
| Purification Method | Solvent System | Typical Yield (%) | Purity by HPLC (%) | Advantages | Disadvantages |
| Recrystallization | 80% Ethanol (B145695) / Water[10] | 75-85 | >98 | Simple, rapid, and cost-effective for removing small amounts of impurities. | May not be effective for separating impurities with similar solubility. Potential for lower yield if the compound is significantly soluble in the cold solvent. |
| Column Chromatography | Ethyl Acetate / Hexane Gradient | 60-75 | >99.5 | Highly effective for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, and is more technically demanding. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol. Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the reddish-brown crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
-
Analysis: Determine the melting point and assess the purity by HPLC.
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Using TLC, determine an optimal solvent system. A good starting point is a mixture of ethyl acetate and hexane. The ideal system should give the this compound a retention factor (Rf) of approximately 0.3.[11]
-
Column Packing: Prepare a slurry of silica (B1680970) gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.[8]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the this compound down the column.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Analysis: Determine the yield and assess the purity by HPLC.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Experimental workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. RU2447058C1 - Method of producing this compound - Google Patents [patents.google.com]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: 2-Nitrodiphenylamine (2-NDPA) Determination in Composite Propellants
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists determining the concentration of 2-Nitrodiphenylamine (2-NDPA), a common stabilizer, in composite propellants.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common method for determining 2-NDPA in composite propellants?
A1: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the most widely used and reliable method for the determination of 2-NDPA in composite propellants.[1][2] This method is effective for accurately identifying and quantifying 2-NDPA within the complex propellant mixture.[2] Reverse-phase HPLC is a common approach.[2][3]
Q2: My HPLC chromatogram shows poor peak resolution or tailing for the 2-NDPA peak. What are the potential causes?
A2: Poor peak shape can be attributed to several factors related to the sample, mobile phase, or the HPLC column itself.
-
Column Issues: The analytical column may be degraded or contaminated. Consider flushing the column, reversing it for a back-flush, or replacing it if performance does not improve.
-
Mobile Phase: An inappropriate mobile phase composition can lead to poor separation. Ensure the solvents are of HPLC grade, properly degassed, and that the composition is optimal for your column and analyte. For a C18 column, a common mobile phase is a mixture of acetonitrile (B52724) (MeCN) and water.[4][5]
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing. Try diluting your sample extract.
-
Interference: Co-eluting species from the propellant matrix can interfere with the 2-NDPA peak. Adjusting the mobile phase composition or gradient may be necessary to resolve these peaks.
Q3: I am experiencing low recovery of 2-NDPA. What steps can I take to improve it?
A3: Low recovery is often linked to the sample preparation and extraction process.
-
Inefficient Extraction: The extraction solvent and technique are critical. Soxhlet extraction with chloroform (B151607) (CHCl3) has been shown to be effective.[4][5] Another approach involves dissolving the propellant in a solvent like acetone (B3395972) or THF, followed by precipitation of the nitrocellulose with water and subsequent analysis of the filtrate.[4][5] Ensure the extraction time is sufficient; for instance, shaking samples for at least 6 hours may be required for complete extraction.
-
Analyte Degradation: Although 2-NDPA is a stabilizer, it can degrade under certain conditions. Avoid excessive heat and light exposure during sample preparation.
-
Matrix Effects: The complex propellant matrix, particularly nitrocellulose, can interfere with the extraction process.[4][5] A specific extraction plan to first remove the stabilizer from the matrix is crucial.[4][5] Studies have reported recovery rates between 95.06% and 99.88% with optimized extraction methods, indicating that high recovery is achievable.[4][5]
Q4: I am observing unexpected peaks in my chromatogram. What could they be?
A4: Extraneous peaks can originate from the propellant itself or from contamination.
-
Stabilizer Degradation Products: 2-NDPA is a degradation product of the primary stabilizer, diphenylamine (B1679370) (DPA).[6][7] During propellant aging, 2-NDPA can further react with nitrogen oxides (NOx) to form various N-nitroso and C-nitro derivatives, which may appear in the chromatogram.[3][8]
-
Other Propellant Components: Other additives in the composite propellant formulation, such as other stabilizers (e.g., ethyl centralite) or their degradation products, may be extracted and detected.[9]
-
Contamination: Contamination can be introduced from solvents, glassware, or sample handling. Always use high-purity solvents and ensure meticulous cleaning of all equipment.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of 2-NDPA
This protocol provides a general methodology for the determination of 2-NDPA using reverse-phase HPLC with UV detection.
1. Sample Preparation (Soxhlet Extraction Method)
- Weigh approximately 1.00 gram of the composite propellant sample.
- Place the sample into a Soxhlet extraction thimble.
- Extract the sample for approximately 2 hours using 50-60 mL of chloroform (CHCl3) in a Soxhlet apparatus.[5]
- After extraction, evaporate the CHCl3 from the collection flask using a rotary evaporator or a gentle stream of nitrogen in a warm water bath.
- Dissolve the dried residue in a known volume (e.g., 100 mL) of acetonitrile (MeCN).[4][5]
- Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
2. HPLC-UV System and Conditions
- The following table summarizes typical starting conditions for the HPLC analysis. These may need to be optimized for your specific instrument and sample.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 85% Acetonitrile / 15% Water[4][5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 3 - 20 µL[1] |
| Detector | UV-Vis Detector |
| Wavelength | 254 nm[1] |
| Column Temperature | Ambient or controlled at 25°C |
3. Calibration and Quantification
- Prepare a series of standard solutions of 2-NDPA in acetonitrile at known concentrations (e.g., 1, 5, 10, 20, 50 mg/L).
- Inject each standard and record the peak area.
- Construct a calibration curve by plotting peak area versus concentration.
- Inject the prepared sample solution and determine the peak area for 2-NDPA.
- Calculate the concentration of 2-NDPA in the sample using the calibration curve.
Method Validation Data
The following table presents typical validation parameters reported in the literature for 2-NDPA determination methods.
| Parameter | Typical Value | Reference |
| Recovery | 95.06% ±3.09 – 99.88% ±3.34% | [4][5] |
| Relative Standard Deviation (RSD) | < 1% to < 10% | [1][9] |
| Detection Limit (HPLC/EC) | 4.3 µg/L | [2] |
Visualizations
Workflow for 2-NDPA Determination
The following diagram illustrates the complete workflow from sample receipt to final analysis for determining 2-NDPA content in composite propellants.
Caption: Experimental workflow for 2-NDPA analysis in propellants.
Troubleshooting Logic for HPLC Analysis
This decision tree provides a logical path for troubleshooting common issues encountered during the HPLC analysis of 2-NDPA.
Caption: A decision tree for troubleshooting HPLC analysis issues.
Stabilizer Degradation Pathway
This diagram shows the chemical relationship between the primary stabilizer Diphenylamine (DPA), its initial degradation product 2-NDPA, and subsequent nitration products that may act as interferences.
Caption: Simplified degradation pathway of DPA stabilizer in propellants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ANALYTICAL METHODS - Toxicological Profile for Otto Fuel II and Its Components - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Stabilizer reactions in cast double base rocket propellants. Part I: HPLC Determination of Stabilizers and their derivatives in a propellant containing the stabilizer mixture para‐nitro‐N‐methylaniline and 2‐nitrodiphenylamine aged at 80°C and 90°C | Semantic Scholar [semanticscholar.org]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. journalijdr.com [journalijdr.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Propellant Shelf Life with Stabilizer Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the shelf life of propellants through the use of stabilizer mixtures.
Troubleshooting Guides
Q1: My propellant is showing signs of degradation (e.g., discoloration, gas evolution) despite the presence of a stabilizer. What are the possible causes and solutions?
A: Several factors could be contributing to premature propellant degradation:
-
Inadequate Stabilizer Concentration: The initial concentration of the stabilizer may be insufficient to neutralize the decomposition products generated over time. It is recommended to maintain a stabilizer content of 0.5-2% of the total formulation.[1]
-
Stabilizer Depletion: Stabilizers are consumed as they react with acidic decomposition products of nitrocellulose and other energetic materials.[1][2] Over time, the stabilizer concentration can fall below the effective threshold. The recommended minimum effective stabilizer content is 0.2%.[1]
-
Improper Storage Conditions: High temperatures and humidity accelerate the decomposition of propellants and the depletion of stabilizers.[3][4] Propellants should be stored in temperature-controlled environments, ideally between 15°C and 30°C, and protected from moisture.[3][5]
-
Incompatibility of Components: Certain components within the propellant formulation may be incompatible, leading to accelerated degradation.
-
Non-uniform Stabilizer Distribution: The stabilizer may not be evenly dispersed throughout the propellant matrix, leaving some areas unprotected.[2]
Solutions:
-
Optimize Stabilizer Concentration: Conduct studies to determine the optimal stabilizer concentration for your specific propellant formulation and expected storage conditions.
-
Monitor Stabilizer Content: Regularly analyze the stabilizer content using techniques like High-Performance Liquid Chromatography (HPLC).[1][4]
-
Control Storage Environment: Implement strict temperature and humidity controls for propellant storage areas.[3]
-
Conduct Compatibility Studies: Perform compatibility testing of all propellant ingredients before finalizing the formulation.
-
Improve Manufacturing Processes: Ensure that the manufacturing process achieves a homogeneous distribution of the stabilizer within the propellant.
Q2: I am observing inconsistent performance in my propellant batches. Could this be related to the stabilizer mixture?
A: Yes, inconsistencies in the stabilizer can lead to variable propellant performance.[6]
-
Variation in Stabilizer Purity and Composition: The purity and composition of the stabilizer itself can vary between batches, affecting its effectiveness.
-
Inhomogeneous Mixing: If the stabilizer mixture is not uniformly blended into the propellant, it can result in localized areas of instability, leading to unpredictable burn rates and overall performance.
-
Degradation of the Stabilizer During Processing: The manufacturing process itself, particularly steps involving heat, can potentially degrade the stabilizer before it has a chance to perform its function.
Solutions:
-
Source High-Purity Stabilizers: Use well-characterized stabilizers from reputable suppliers.
-
Validate Mixing Procedures: Implement and validate robust mixing protocols to ensure a homogeneous distribution of the stabilizer.
-
Monitor Processing Parameters: Carefully control temperature and other parameters during manufacturing to prevent premature stabilizer degradation.
Q3: How do I choose the right stabilizer or stabilizer mixture for my propellant formulation?
A: The choice of stabilizer depends on several factors:
-
Propellant Type: The type of energetic material in your propellant (e.g., single-base, double-base) will dictate the most suitable class of stabilizers. For instance, Diphenylamine (DPA) is commonly used in single-base propellants, while Centralites are often used in double-base propellants.[6][7]
-
Expected Shelf Life: The desired storage duration and environmental conditions will influence the required stabilizer efficacy and concentration.
-
Compatibility: The stabilizer must be chemically compatible with all other ingredients in the propellant formulation.
-
Toxicity and Environmental Impact: There is a growing trend towards "green" stabilizers with lower toxicity profiles, such as α-tocopherol (Vitamin E) and certain bio-based compounds.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which stabilizers extend the shelf life of propellants?
A: Propellants, particularly those containing nitrocellulose or nitroglycerin, decompose over time, releasing nitrogen oxides (NOx).[1][6] These NOx species can act as catalysts, accelerating the decomposition process in an autocatalytic cycle, which can lead to heat generation and potentially self-ignition.[1][10] Stabilizers are chemical compounds that interrupt this process by scavenging these acidic nitrogen oxides, thereby slowing down the degradation of the propellant and extending its safe and useful life.[1][2][8]
Q2: What are some common types of propellant stabilizers?
A: Common propellant stabilizers include:
-
Diphenylamine (DPA): Widely used in single-base, nitrocellulose-based propellants.[1][6]
-
Ethyl Centralite (EC) and Methyl Centralite (MC): Often used in double-base and triple-base propellants.[6][7]
-
Akardite: Used in both single-base and double-base propellants.[6]
-
N-nitrosodiphenylamine (N-NO-DPA): A primary degradation product of DPA that also possesses stabilizing properties.[1]
-
"Green" Stabilizers: Newer, more environmentally friendly options being explored include compounds like α-tocopherol (Vitamin E) and α-ionone.[9][11]
Q3: How can I predict the shelf life of my stabilized propellant?
A: The shelf life of a propellant can be predicted using accelerated aging studies.[3][8] In these studies, propellant samples are exposed to elevated temperatures to simulate long-term storage at ambient conditions.[3][12] By monitoring the depletion of the stabilizer and the generation of decomposition products over time at various temperatures, kinetic models can be used to extrapolate the expected shelf life at normal storage temperatures.[13] NATO standards such as STANAG 4582 provide guidelines for conducting these tests.[8]
Q4: What are the key analytical techniques for assessing propellant stability?
A: Several analytical techniques are used to evaluate the stability of propellants:
-
High-Performance Liquid Chromatography (HPLC): Used to quantify the concentration of the stabilizer and its degradation products.[1][4]
-
Heat Flow Calorimetry (HFC): Measures the heat generated by the propellant as it decomposes, providing an indication of its thermal stability.[4][14]
-
Vacuum Stability Test (VST): Measures the volume of gas produced by a propellant sample when heated under a vacuum, which is an indicator of its instability.[1]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Thermal analysis techniques used to study the decomposition kinetics of propellants.[8][15]
Quantitative Data on Stabilizer Performance
The following table summarizes key quantitative data related to propellant stabilization.
| Parameter | Value | Significance | Source |
| Typical Initial Stabilizer Concentration | 0.5 - 2.0% by weight | Sufficient amount to ensure an effective initial shelf life. | [1] |
| Minimum Effective Stabilizer Content | 0.2% by weight | Below this level, the propellant is considered to have a high rate of degradation and may be unstable. | [1] |
| Maximum Allowable Stabilizer Depletion | 80% of initial content | A key criterion in NATO AOP-48 for determining the end of safe shelf life. | [8] |
| Predicted Shelf Life with a Stable Formulation | At least 10 years at 25°C | Propellants meeting NATO STANAG 4582 criteria are expected to have a minimum shelf life of a decade. | [8] |
| Critical Stabilizer Level for Safety Risks | 0% | At 80°C, stabilizer depletion can reach critical levels (0%) within 20 days, posing significant safety risks. | [3] |
Experimental Protocols
1. Determination of Stabilizer Content by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the amount of stabilizer and its primary degradation products in a propellant sample.
-
Methodology:
-
Sample Preparation: A known weight of the propellant sample is dissolved in a suitable solvent, such as acetone (B3395972) or acetonitrile (B52724).[10][13]
-
Precipitation and Filtration: The nitrocellulose is precipitated out of the solution, often by adding an aqueous solution of calcium chloride. The mixture is then centrifuged, and the supernatant is filtered to remove any solid particles.[13]
-
Chromatographic Separation: An aliquot of the filtered solution is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase, such as a mixture of acetonitrile and water, is used to separate the stabilizer from its degradation products.[7]
-
Detection and Quantification: A UV detector is typically used to detect the separated compounds. The concentration of each compound is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
-
2. Accelerated Aging Study (Based on NATO STANAG 4582)
-
Objective: To simulate the long-term aging of a propellant at ambient conditions in a shorter period to predict its shelf life.
-
Methodology:
-
Sample Preparation: Propellant samples are placed in sealed, airtight containers to prevent the loss of volatile components.
-
Isothermal Aging: The samples are stored in ovens at multiple, constant elevated temperatures (e.g., 60°C, 70°C, 80°C).[3][13]
-
Periodic Sampling: At regular intervals, samples are removed from the ovens for analysis.
-
Analysis: The stabilizer content of the aged samples is determined using HPLC. Other stability tests like HFC or VST may also be performed.
-
Kinetic Analysis: The rate of stabilizer depletion at each temperature is determined. This data is then used in kinetic models, such as the Arrhenius equation, to extrapolate the time it would take for the stabilizer content to reach the minimum acceptable level at a standard storage temperature (e.g., 25°C).
-
3. Thermal Stability Assessment by Heat Flow Calorimetry (HFC)
-
Objective: To measure the heat output of a propellant sample as a function of time at a constant temperature to assess its thermal stability.
-
Methodology:
-
Sample Preparation: A small, precisely weighed propellant sample is placed in a sample ampoule.
-
Isothermal Measurement: The ampoule is placed in the calorimeter, which is maintained at a constant, elevated temperature.
-
Data Acquisition: The heat flow from the sample is continuously measured over an extended period.
-
Data Analysis: The resulting heat flow curve provides information about the rate of decomposition. A higher heat flow indicates lower stability. The data can be used to compare the stability of different propellant formulations and to predict the time to autocatalytic decomposition.
-
Visualizations
Caption: Propellant degradation pathway showing the autocatalytic cycle.
References
- 1. academicjournals.org [academicjournals.org]
- 2. US20190210938A1 - Propellant stabilizer - Google Patents [patents.google.com]
- 3. alpenfalke.com [alpenfalke.com]
- 4. eurachem.org [eurachem.org]
- 5. A green stabilizer for Nitrate ester-based propellants: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gauthmath.com [gauthmath.com]
- 7. forensics.org.my [forensics.org.my]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. imemg.org [imemg.org]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. Assessment of stability of propellants and safe lifetimes [repository.tno.nl]
- 15. A Facile Way to Prolong Service Life of Double Base Propellant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of 2-Nitrodiphenylamine (2-NDPA)
This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing the solubility challenges commonly encountered when working with 2-Nitrodiphenylamine (2-NDPA).
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound (2-NDPA)?
A1: this compound is an organic compound typically appearing as orange-red flaky crystals or a red-brown crystalline powder.[1][2][3] It is recognized for its stability under standard room temperature conditions when stored in a dark, inert atmosphere.[1][3] Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | Orange-red flaky crystals / Red-brown crystalline powder | [1][2][3] |
| Melting Point | 74-76 °C (165-167 °F) | [1][3][4] |
| Boiling Point | ~346 °C | [1] |
| Water Solubility | Insoluble / Negligible | [2][3][5][6] |
| pKa (Predicted) | -3.39 ± 0.20 | [3] |
Q2: What solvents are recommended for dissolving 2-NDPA?
A2: 2-NDPA exhibits slight solubility in several organic solvents. The most commonly recommended solvents for preparing stock solutions are Dimethyl sulfoxide (B87167) (DMSO), Chloroform, and Methanol.[1][3] For recrystallization purposes, ethanol (B145695) has been shown to be effective.[7][8]
Q3: Why does my 2-NDPA fail to dissolve in aqueous buffers?
A3: 2-NDPA is a hydrophobic and polar molecule that is insoluble or has negligible solubility in water.[2][3][4][5] Its chemical structure does not readily form favorable interactions with water molecules, leading to very poor aqueous solubility, reported as less than 1 mg/mL at 22.2 °C (72 °F).[2] Direct dissolution in aqueous buffers without a co-solvent is generally not feasible.
Q4: I prepared a stock solution in DMSO, but the compound precipitated when I added it to my aqueous experimental medium. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs because the highly soluble environment of the pure organic stock solvent is disrupted by the addition of the aqueous medium, causing the poorly soluble compound to fall out of solution. Please refer to the Troubleshooting Guide below for detailed steps to resolve this problem.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Difficulty Preparing a Concentrated Stock Solution
-
Primary Cause: Use of an inappropriate solvent or insufficient solubilizing action.
-
Solution: Follow the recommended protocol for stock solution preparation, ensuring the use of an appropriate organic solvent. Mechanical assistance such as vortexing or sonication can significantly aid dissolution.
Caption: Experimental workflow for preparing a 2-NDPA stock solution.
Problem: Precipitation Upon Dilution in Aqueous Buffer
-
Primary Cause: The final concentration of the organic co-solvent is too low to maintain the solubility of 2-NDPA in the aqueous medium.
-
Solution: The key is to ensure the final concentration of the organic co-solvent is sufficient. This may require adjusting the final concentration of 2-NDPA or using advanced solubilization techniques.
Caption: Decision tree for troubleshooting 2-NDPA precipitation.
Experimental Protocols & Data
Quantitative Solubility Data
| Solvent | Temperature | Solubility | Notes |
| Water | 22.2 °C (72 °F) | < 1 mg/mL | Negligible solubility.[2] |
| Chloroform | Room Temp. | Slightly Soluble | [1][3] |
| DMSO | Room Temp. | Slightly Soluble | [1][3] |
| Methanol | Room Temp. | Slightly Soluble | Sonication may improve dissolution.[3] |
| Ethanol | Boiling | Soluble | Commonly used for recrystallization.[7] |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Weighing: Carefully weigh out 2.14 mg of 2-NDPA (MW = 214.22 g/mol ) into the tared tube.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the tube.
-
Dissolution: Cap the tube securely and vortex at maximum speed for 1-2 minutes. If solid particles remain, place the tube in a bath sonicator for 5-10 minutes.
-
Inspection: Visually inspect the solution against a light source to ensure all solid material has dissolved. The solution should be clear.
-
Storage: Store the stock solution in a tightly sealed container at room temperature, protected from light.
Protocol 2: Dilution of Stock Solution into Aqueous Medium (Example)
This protocol aims for a final 2-NDPA concentration of 10 µM with 0.1% DMSO as a co-solvent.
-
Prepare Medium: Dispense 999 µL of your desired aqueous buffer or cell culture medium into a sterile tube.
-
Add Stock: Pipette 1 µL of the 10 mM 2-NDPA stock solution directly into the aqueous medium. Crucially, add the stock to the buffer, not the other way around.
-
Mix Immediately: Immediately after adding the stock, vortex the tube for 10-15 seconds to ensure rapid and uniform dispersion, which helps prevent localized high concentrations that can lead to precipitation.
-
Inspect: Check the solution for any signs of cloudiness or precipitate. If precipitation occurs, refer to the Troubleshooting Guide .
Advanced Strategy: Surfactant-Mediated Solubilization
For applications requiring higher aqueous concentrations where co-solvents are insufficient or interfere with the experiment, using surfactants is an alternative. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[9][10] The hydrophobic core of these micelles can encapsulate poorly soluble molecules like 2-NDPA, increasing their apparent solubility.[11]
Caption: Surfactants form micelles that encapsulate 2-NDPA, increasing its aqueous solubility.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 119-75-5 [m.chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 119-75-5 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. RU2447058C1 - Method of producing this compound - Google Patents [patents.google.com]
- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autocatalytic Decomposition in Propellants with 2-NDPA
This technical support center is designed for researchers, scientists, and professionals in drug development and materials science who are working with propellants and the stabilizer 2-Nitrodiphenylamine (2-NDPA). Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems that may arise during the use of 2-NDPA to manage the autocatalytic decomposition of propellants.
Q1: What is the primary role of 2-NDPA in propellant formulations?
A1: this compound (2-NDPA) is a crucial stabilizer added to propellant formulations, particularly double-base propellants.[1] Its main function is to scavenge acidic byproducts, primarily nitrogen oxides (NOx), which are generated during the gradual decomposition of nitrate (B79036) esters in the propellant.[2] By neutralizing these acidic species, 2-NDPA prevents them from catalyzing further propellant degradation, a process known as autocatalytic decomposition. This action significantly enhances the chemical stability and extends the safe shelf-life of the propellant.[2]
Q2: I'm observing a faster-than-expected depletion of 2-NDPA in my propellant formulation. What could be the cause?
A2: Several factors can lead to accelerated depletion of 2-NDPA:
-
High Storage Temperature: Elevated temperatures significantly accelerate the decomposition rate of the propellant and, consequently, the consumption of the stabilizer.[3]
-
Presence of Certain Additives: Some ballistic modifiers, such as monobasic copper salicylate, have been shown to accelerate the depletion of 2-NDPA.[4]
-
Moisture Content: Higher humidity levels can increase the rate of stabilizer depletion.[5]
-
Incompatibility with Other Components: Ensure all components in your formulation are compatible, as unintended chemical reactions can consume the stabilizer.
Q3: My HPLC analysis of 2-NDPA is showing inconsistent results, such as peak splitting or tailing. How can I troubleshoot this?
A3: Inconsistent HPLC results can be frustrating. Here are some common causes and solutions:
-
Peak Splitting: This can occur if the sample solvent is incompatible with the mobile phase, if there's a blockage in the column frit, or if there are two co-eluting compounds.[6][7] Try dissolving your sample in the mobile phase, checking for system blockages, and adjusting the mobile phase composition or gradient to improve separation.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, especially with residual silanol (B1196071) groups.[8] Ensure the mobile phase pH is appropriate for 2-NDPA and consider using a column with end-capping to minimize these interactions. Mass overloading of the column can also cause tailing, so try injecting a more dilute sample.[9]
-
Interference from Other Components: Propellant formulations are complex mixtures. Other additives or degradation products can co-elute with 2-NDPA. A peak that appears late in the propellant's life has been observed to interfere with the analysis of 2,4'-dinitrodiphenylamine, a derivative of 2-NDPA.[10] Method development, including adjusting the mobile phase and gradient, may be necessary to resolve these peaks.
Q4: During heat flow calorimetry, I observed an unexpected exothermic event. What does this signify?
A4: An unexpected exotherm in heat flow calorimetry can indicate several phenomena:
-
Accelerated Decomposition: This could be a sign that the stabilizer has been significantly depleted, and the propellant is undergoing rapid, uncontrolled decomposition.
-
Incompatibility Reaction: An exothermic reaction may occur between incompatible components in your formulation.
-
Phase Change: While less common for this specific application, some materials can exhibit exothermic phase transitions.
It is crucial to investigate the cause of any unexpected exotherm, as it can be an indicator of reduced stability and a potential safety hazard. Cross-referencing with stabilizer content data from HPLC analysis is highly recommended.
Q5: How do I interpret the data from stabilizer depletion studies?
A5: Stabilizer depletion is a key indicator of a propellant's age and remaining safe life.[3] Typically, the concentration of 2-NDPA is monitored over time under accelerated aging conditions (elevated temperatures). A critical level of stabilizer, often around 0.5% remaining from an initial 1-2%, may necessitate increased surveillance, while levels below 0.2% may require immediate disposal of the munition due to the risk of autoignition.[2] Kinetic models, such as those incorporating first and zero-order depletion terms, can be used to fit the experimental data and extrapolate to predict the safe storage life at ambient temperatures.[4]
Data Presentation
The following table summarizes quantitative data on the depletion of 2-NDPA under accelerated aging conditions. This data is compiled from various studies and is intended for comparative purposes.
| Propellant Formulation | Aging Temperature (°C) | Initial 2-NDPA Conc. (%) | Time to Critical Depletion (days) | Reference |
| Double-Base Propellant | 80 | Not specified | 20 (to 0% stabilizer) | [3] |
| Double-Base Propellant | 60 | Not specified | 120 (to 0.75% stabilizer) | [3] |
| Lead-Free Double-Base (RPD-422) | 45 | Not specified | Faster depletion than AA2 and M28 | [4] |
| Modified Single-Base with 2-NDPA | 71 | 0.077 | 35 (77.78% loss) | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.
Determination of 2-NDPA Content by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of 2-NDPA and its primary degradation products in a propellant sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.2-0.5 g of the propellant sample into a volumetric flask.
-
Dissolve the sample in a suitable solvent, such as a mixture of tetrahydrofuran (B95107) (THF) and acetone (B3395972) or dichloromethane. Sonication may be used to aid dissolution.
-
For some propellants, a soxhlet extraction with a solvent like chloroform (B151607) can be used to specifically extract the stabilizer and avoid interference from nitrocellulose.
-
Dilute the dissolved sample to a known volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed. For example, a mobile phase of acetonitrile/methanol/water (45/10/45) has been used successfully.[12]
-
Flow Rate: Typically 1.0 - 2.0 mL/min.
-
Detection: UV detector set at a wavelength where 2-NDPA has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of 2-NDPA of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 2-NDPA in the sample by comparing its peak area to the calibration curve.
-
Propellant Stability Assessment by Heat Flow Calorimetry (HFC)
Objective: To evaluate the thermal stability of a propellant formulation by measuring the heat generated during isothermal aging. This method is often performed in accordance with standards such as STANAG 4582.[13][14][15]
Methodology:
-
Sample Preparation:
-
Place a known mass of the propellant sample (typically 1-5 g) into a stainless steel or glass ampoule.
-
The sample should be, as much as possible, in its original condition.[13]
-
The atmosphere within the ampoule is critical. The test can be conducted in air or an inert atmosphere (e.g., nitrogen) depending on the experimental goals. The presence of oxygen can significantly affect the initial heat flow.[16]
-
Seal the ampoule hermetically.
-
-
Calorimetry Measurement:
-
Place the sealed sample ampoule and a reference ampoule (often empty or containing an inert material) into the heat flow calorimeter.
-
Equilibrate the system at the desired isothermal test temperature (e.g., 60, 70, or 80°C).
-
Record the heat flow from the sample as a function of time. The duration of the test depends on the temperature and the stability of the propellant.
-
-
Data Interpretation:
-
The heat flow signal is the sum of all exothermic and endothermic processes occurring in the propellant.
-
A stable propellant will exhibit a low and relatively constant heat flow over time.
-
An increase in heat flow, particularly a rapid, accelerating increase, indicates the onset of autocatalytic decomposition.
-
The time to the onset of this rapid heat flow can be used to assess the relative stability of different formulations.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and workflows related to the management of autocatalytic decomposition in propellants.
Caption: Autocatalytic decomposition of propellants and the stabilizing action of 2-NDPA.
References
- 1. publications.sto.nato.int [publications.sto.nato.int]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. alpenfalke.com [alpenfalke.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. lornajane.net [lornajane.net]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. uhplcs.com [uhplcs.com]
- 8. benchchem.com [benchchem.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. Stabilizer reactions in cast double base rocket propellants. Part I: HPLC Determination of Stabilizers and their derivatives in a propellant containing the stabilizer mixture para‐nitro‐N‐methylaniline and 2‐nitrodiphenylamine aged at 80°C and 90°C | Semantic Scholar [semanticscholar.org]
- 13. scribd.com [scribd.com]
- 14. vti.mod.gov.rs [vti.mod.gov.rs]
- 15. tno.nl [tno.nl]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purifying 2-Nitrodiphenylamine Synthesis Products by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Nitrodiphenylamine synthesis products using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound from a crude synthesis mixture?
A1: The most prevalent and effective method for the purification of this compound is column chromatography using silica (B1680970) gel as the stationary phase and a mixture of n-hexane and ethyl acetate (B1210297) as the mobile phase.[1] This technique is well-suited for separating the desired product from unreacted starting materials and non-polar byproducts.
Q2: What are the typical impurities I should expect in a crude this compound synthesis product?
A2: Common impurities depend on the synthetic route. For the Ullmann condensation of aniline (B41778) and a 2-halonitrobenzene, you can expect to find:
-
Unreacted starting materials: Aniline and 2-chloronitrobenzene (or other 2-halonitrobenzene).
-
Side-products: Small amounts of symmetrically coupled biaryl compounds.
-
Isomeric impurities: Depending on the starting materials, other nitrodiphenylamine isomers might be present in trace amounts.
Q3: How do I choose the right solvent system (mobile phase) for the column?
A3: The ideal solvent system should provide good separation between this compound and its main impurities on a Thin Layer Chromatography (TLC) plate. A common and effective mobile phase is a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by running TLC plates with varying solvent polarities. Aim for an Rf value of approximately 0.2-0.4 for this compound to ensure good separation on the column.
Q4: What is a typical yield and purity I can expect after column chromatography?
A4: With a properly optimized column chromatography procedure, a high yield and purity can be achieved. For instance, some synthesis protocols report a yield of up to 98% after purification. The final purity is expected to be high, often exceeding 98%, as determined by techniques like HPLC or NMR spectroscopy.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | 1. Incorrect Solvent System: The polarity of the mobile phase is too high or too low. 2. Column Overloading: Too much crude product was loaded onto the column. 3. Improper Column Packing: The silica gel is not packed uniformly, leading to channeling. | 1. Optimize Solvent System: Perform TLC with various ratios of hexane/ethyl acetate to find a system that gives a clear separation between the product and impurities. Aim for a difference in Rf values of at least 0.2. 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material. A general rule is to use 30-100g of silica gel for every 1g of crude product. 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks. |
| Product Elutes Too Quickly (High Rf) | 1. Solvent System is Too Polar: The mobile phase has a high concentration of ethyl acetate. | 1. Decrease Solvent Polarity: Increase the proportion of n-hexane in your mobile phase. Start with a less polar solvent mixture and gradually increase the polarity if necessary (gradient elution). |
| Product Elutes Too Slowly or Not at All (Low Rf) | 1. Solvent System is Not Polar Enough: The mobile phase has a high concentration of n-hexane. 2. Strong Adsorption to Silica: The nitro and amine groups can interact strongly with the acidic silica gel. | 1. Increase Solvent Polarity: Gradually increase the percentage of ethyl acetate in the mobile phase. 2. Use a More Polar Solvent: If increasing the ethyl acetate content is not effective, a small amount of a more polar solvent like dichloromethane (B109758) can be added to the mobile phase. However, re-optimize with TLC first. |
| Peak Tailing of the Product Band | 1. Interaction with Acidic Silica: The amine group of this compound can interact with the acidic silanol (B1196071) groups on the silica surface. 2. Column Overloading: | 1. Deactivate Silica Gel: Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. 2. Reduce Sample Load: Use a smaller amount of crude product relative to the amount of silica gel. |
| Cracking of the Silica Gel Bed | 1. Running the Column Dry: The solvent level dropped below the top of the silica gel. 2. Heat Generation: Exothermic adsorption of the sample or solvent onto the silica gel. | 1. Maintain Solvent Level: Always keep the silica gel bed covered with the mobile phase. 2. Proper Packing and Loading: Pack the column using a slurry method and ensure the sample is loaded evenly and in a minimal amount of solvent. |
Quantitative Data Summary
The following table summarizes typical parameters for the column chromatography purification of this compound.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash) | Standard grade silica gel is suitable. |
| Mobile Phase | n-Hexane / Ethyl Acetate | The ratio is optimized based on TLC analysis. |
| Typical Elution Gradient | Start with 5% Ethyl Acetate in Hexane, gradually increase to 20% | A gradient helps to first elute non-polar impurities and then the product. |
| Estimated Rf Values (15% Ethyl Acetate in Hexane) | 2-Chloronitrobenzene: ~0.7 This compound: ~0.4 Aniline: ~0.1 | These are estimates; actual values may vary. |
| Loading Capacity | 1g crude product per 30-100g silica gel | Depends on the difficulty of the separation. |
| Expected Yield | >90% | Can be as high as 98% with optimized conditions.[1] |
| Expected Purity | >98% | As determined by HPLC or NMR. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the steps for purifying the crude product from the synthesis of this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Beakers and Erlenmeyer flasks
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
2. Preparation:
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate. Spot it on a TLC plate alongside standards of the starting materials if available. Develop the plate in a chamber with a pre-determined solvent system (e.g., 15% ethyl acetate in n-hexane). Visualize the spots under a UV lamp to determine the Rf values of the components.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm).
-
In a beaker, make a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in n-hexane).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting with the least polar solvent mixture (e.g., 5% ethyl acetate in n-hexane).
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction).
-
Monitor the separation by collecting small spots from the eluting fractions and running TLC plates.
-
If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 10%, then 15% ethyl acetate in n-hexane).
-
Once the desired product starts to elute, continue collecting fractions until the product is no longer detected by TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified, orange-red solid product.
-
Determine the yield and check the purity using appropriate analytical methods (e.g., melting point, NMR, HPLC).
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of 2-Nitrodiphenylamine and 4-Nitrodiphenylamine as Propellant Stabilizers
A comprehensive guide for researchers and scientists on the performance and characteristics of two key stabilizers in nitrocellulose-based propellants.
The long-term stability of nitrocellulose-based propellants is a critical factor in ensuring their safety, reliability, and performance. The inherent instability of nitrate (B79036) esters leads to a slow decomposition process, releasing nitrogen oxides (NOx) that can catalyze further degradation, potentially leading to auto-ignition. To mitigate this, stabilizers are incorporated into propellant formulations to scavenge these reactive NOx species. Among the various stabilizers used, 2-nitrodiphenylamine (2-NDPA) and 4-nitrodiphenylamine (B16768) (4-NDPA) are prominent secondary stabilizers, often formed from the primary stabilizer diphenylamine (B1679370) (DPA). This guide provides an objective comparison of their performance based on available experimental data.
Executive Summary
Both 2-NDPA and 4-NDPA function by reacting with NOx radicals, thereby interrupting the autocatalytic decomposition cycle of nitrocellulose. The primary difference in their performance appears to lie in their reaction kinetics. Experimental evidence suggests that 4-NDPA is consumed more rapidly than 2-NDPA in single-base propellants, indicating a faster reaction with the initial decomposition products. While this rapid reaction can be beneficial for immediate stabilization, the slower consumption rate of 2-NDPA might imply a longer-lasting stabilizing effect. The choice between these isomers can, therefore, depend on the specific requirements of the propellant formulation and its intended lifecycle.
Performance Comparison
The effectiveness of a stabilizer is evaluated based on several key performance indicators, including its consumption rate, impact on thermal stability, migration within the propellant matrix, and its effect on the propellant's ballistic properties.
Stabilizer Consumption Rate
The rate at which a stabilizer is consumed is a direct measure of its reactivity towards decomposition products. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used to monitor the depletion of stabilizers in aged propellant samples.
| Stabilizer | Test Method | Key Performance Metric | Result |
| 4-Nitrodiphenylamine (4-NDPA) | HPLC analysis of aged single-base propellant | Consumption Rate | Consumed more rapidly than 2-NDPA, suggesting a faster reaction with initial decomposition products.[1] |
| This compound (2-NDPA) | HPLC analysis of aged single-base propellant | Consumption Rate | Slower consumption rate compared to 4-NDPA.[1] |
Thermal Stability
Differential Scanning Calorimetry (DSC) and Heat Flow Calorimetry (HFC) are used to assess the thermal stability of propellants. These techniques measure the heat flow to or from a sample as a function of temperature or time, allowing for the determination of the onset temperature of decomposition. A higher onset temperature indicates greater thermal stability.
| Stabilizer | Test Method | Key Performance Metric | Result |
| This compound (2-NDPA) | Heat Flow Calorimetry | Rate of Heat Generation | Addition of 2-NDPA to unstabilized propellant resulted in a much lower rate of heat generation after an initial period, indicating good stabilizing action.[2] |
| 4-Nitrodiphenylamine (4-NDPA) | DSC | Onset of Exothermic Decomposition | Data for a direct comparison with 2-NDPA is not available. However, DSC is a standard method to evaluate the effect of stabilizers on thermal stability.[1] |
Migration Resistance
The migration of stabilizers within the propellant grain is an important consideration, as it can lead to localized areas of depletion and reduced stability. The diffusion coefficient of a stabilizer is a key parameter in evaluating its migration tendency. Unfortunately, specific experimental data directly comparing the migration coefficients of 2-NDPA and 4-NDPA in a propellant matrix is scarce in the available literature. However, it is known that stabilizer migration does occur and can be influenced by factors such as temperature and the presence of other components like plasticizers.[4][5][6]
Impact on Ballistic Properties
Experimental Protocols
Determination of Stabilizer Consumption Rate by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of stabilizers and their degradation products in propellants.
-
Sample Preparation: A known weight of the propellant sample is extracted with a suitable solvent, such as acetonitrile (B52724) or methanol, to dissolve the stabilizers. The nitrocellulose is then precipitated out of the solution.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase, typically a mixture of acetonitrile and water, is used to separate the different components.
-
Detection and Quantification: A UV detector is used to detect the separated compounds as they elute from the column. The concentration of each stabilizer and its derivatives is determined by comparing the peak areas in the sample chromatogram to those of known standards.
Assessment of Thermal Stability by DSC
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Sample Preparation: A small, precisely weighed amount of the propellant sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
DSC Measurement: The sample pan and an empty reference pan are placed in the DSC instrument. The temperature is then ramped at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature of any exothermic or endothermic transitions. For propellant stability, the onset of the exothermic decomposition peak is the critical parameter. A higher onset temperature indicates greater thermal stability.[1]
Chemical Pathways and Mechanisms
The primary role of both 2-NDPA and 4-NDPA is to scavenge NOx radicals produced during the decomposition of nitrocellulose. This is achieved through a series of chemical reactions that lead to the formation of various nitroso and nitro derivatives.
The general stabilization mechanism begins with the homolytic cleavage of the O-NO2 bond in nitrocellulose, which releases nitrogen dioxide (NO2). This NO2 can then react with the stabilizer. The amine group (-NH-) in the diphenylamine structure is the primary site of reaction.
Below are the visualized workflows and reaction pathways.
Experimental workflow for evaluating propellant stabilizers.
The reaction of diphenylamine-based stabilizers with NOx is a complex process involving a series of nitrosation and nitration reactions. The initial reaction with NOx leads to the formation of N-nitrosodiphenylamine, which can then rearrange and be further nitrated to form various nitro-derivatives, including 2-NDPA and 4-NDPA. These secondary stabilizers can then react further with NOx.
General stabilization pathway of diphenylamine-based stabilizers.
Conclusion
Both this compound and 4-nitrodiphenylamine are effective secondary stabilizers for nitrocellulose-based propellants, functioning by scavenging destructive NOx radicals. The primary discernible difference from the available literature is the faster consumption rate of 4-NDPA compared to 2-NDPA, suggesting a higher reactivity. This could imply that 4-NDPA provides more immediate protection against decomposition, while 2-NDPA may offer a longer duration of stability.
The selection of one isomer over the other will likely depend on a comprehensive evaluation of their performance within a specific propellant formulation. This includes not only their stabilization efficiency but also their impact on thermal stability, migration, and crucial ballistic properties. Further direct comparative studies providing quantitative data across all these performance metrics are needed to make a fully informed decision for a given application. Researchers and formulation scientists are encouraged to conduct such comparative experimental evaluations to select the optimal stabilizer that ensures the long-term safety and performance of their propellant systems.
References
A Comparative Analysis of Diphenylamine and 2-Nitrodiphenylamine as Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effectiveness of diphenylamine (B1679370) (DPA) and its derivative, 2-nitrodiphenylamine (2-NDPA), primarily in their role as stabilizers in energetic materials. Additionally, it explores the burgeoning interest in diphenylamine derivatives within the realm of drug development.
Core Application: Stabilization of Propellants and Explosives
Diphenylamine and this compound are crucial additives in nitrocellulose-based propellants and explosives. Their primary function is to enhance the chemical stability and extend the safe shelf-life of these materials by scavenging reactive nitrogen oxides (NOx) that are produced during decomposition. The accumulation of these NOx species can lead to autocatalytic degradation and, in worst-case scenarios, accidental ignition.
Mechanism of Stabilization
The stabilizing action of both DPA and 2-NDPA involves a series of chemical reactions with nitrogen oxides, primarily nitrogen dioxide (NO₂). This process interrupts the autocatalytic decomposition cycle of nitrocellulose. Diphenylamine reacts with NO₂ to form a variety of nitrated and nitrosated derivatives, including N-nitrosodiphenylamine, as well as 2- and 4-nitrodiphenylamine.[1][2] These initial products can themselves react with further NOx molecules, continuing the stabilizing effect.[1] this compound, whether added directly as a stabilizer or formed from the nitration of DPA, also functions by trapping nitrogen oxides.[3]
The general stabilization pathway can be visualized as follows:
Quantitative Performance Comparison
Direct head-to-head comparative data for the effectiveness of diphenylamine and this compound under identical experimental conditions is limited in publicly available literature. However, we can infer their relative performance from existing studies on their individual effects and comparisons with other related stabilizers.
| Performance Metric | Diphenylamine (DPA) | This compound (2-NDPA) | Notes |
| Effect on Thermal Stability of Nitrocellulose | Increases induction period of heat release from ~7-10 hours to 48 hours (with 1.7 mg DPA).[4] | Data not directly available for comparison under the same conditions. | The induction period is the time before a rapid increase in heat release, indicating the onset of decomposition. A longer induction period signifies greater stability. |
| Maximum Heat Release Rate | Decreases from 13.0-13.6 mW to 5.7 mW (with 1.7 mg DPA).[4] | Data not directly available for comparison under the same conditions. | A lower heat release rate indicates a slower and more controlled decomposition. |
| Consumption Rate | Generally consumed to form nitro and nitroso derivatives.[1][2] | Slower consumption rate compared to 4-nitrodiphenylamine.[5] | A slower consumption rate can suggest a longer effective lifetime as a stabilizer. The comparison to 4-NDPA suggests 2-NDPA is relatively stable. |
Experimental Protocols
The evaluation of stabilizer effectiveness is typically conducted using a variety of analytical techniques to measure thermal stability and the rate of stabilizer depletion.
High-Performance Liquid Chromatography (HPLC)
This is a primary method for quantifying the concentration of the stabilizer and its degradation products over time.
-
Sample Preparation: A known weight of the propellant is extracted with a suitable solvent, such as methanol (B129727) or a toluene/acetone mixture, to dissolve the stabilizer and its derivatives.[5] The extract is then filtered before analysis.
-
Chromatographic Conditions: A reverse-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
Detection: A UV detector is used to identify and quantify the compounds based on their retention times and absorption characteristics.
-
Quantification: Calibration curves are generated using standards of the pure stabilizer and its expected derivatives to determine their concentrations in the aged samples.[5]
Differential Scanning Calorimetry (DSC)
DSC is employed to assess the thermal stability of the propellant.
-
Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Measurement: The sample is heated at a constant rate in the DSC instrument alongside an empty reference pan. The difference in heat flow between the sample and the reference is measured as a function of temperature.[5]
-
Data Analysis: The resulting thermogram is analyzed to determine key thermal events, such as the onset temperature of decomposition and the peak exothermic temperature. A higher onset temperature indicates greater thermal stability.[5]
Heat Flow Calorimetry (HFC)
HFC provides information on the heat generated by a propellant sample during isothermal aging.
-
Procedure: Propellant samples are placed in a highly sensitive calorimeter and maintained at a constant elevated temperature. The heat flow from the sample is continuously monitored over an extended period.
-
Analysis: The rate of heat evolution provides insights into the decomposition kinetics of the propellant. A lower and more stable heat flow indicates better stability.
Applications in Drug Development
While the primary application of diphenylamine and its derivatives is in material science, there is growing interest in their potential as scaffolds for the development of new therapeutic agents.
-
Antimicrobial and Antifungal Activity: Several novel derivatives of diphenylamine have been synthesized and have demonstrated significant antimicrobial and antifungal properties.[6][7] For instance, certain 2-(2-benzylidenehydrazinyl)-N,N-diphenylacetamide derivatives have shown promising activity.[7]
-
Anti-inflammatory Effects: Macrocyclic derivatives of diphenylamine have been synthesized and evaluated for their anti-inflammatory properties. Some of these compounds have shown potency higher than that of established anti-inflammatory drugs like indomethacin (B1671933) in preclinical models.[8]
The diphenylamine scaffold offers a versatile platform for medicinal chemists to explore new chemical space in the search for novel drugs.
Conclusion
Both diphenylamine and this compound are effective stabilizers for nitrocellulose-based energetic materials, functioning by scavenging decomposition-promoting nitrogen oxides. Quantitative data suggests that diphenylamine significantly enhances the thermal stability of nitrocellulose by increasing the induction period of heat release and lowering the maximum heat release rate. While direct comparative data is sparse, the slower consumption rate of this compound compared to other nitro-derivatives suggests it is a persistent and effective stabilizer.
The choice between diphenylamine and this compound may depend on specific formulation requirements, such as compatibility with other ingredients and desired longevity. For drug development professionals, the diphenylamine core structure represents a promising starting point for the design of new antimicrobial and anti-inflammatory agents. Further research into the synthesis and biological evaluation of novel diphenylamine derivatives is warranted.
References
- 1. diva-portal.org [diva-portal.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. jes.or.jp [jes.or.jp]
- 5. benchchem.com [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for 2-Nitrodiphenylamine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Nitrodiphenylamine (2-NDPA). 2-NDPA is a crucial chemical intermediate and a stabilizer in propellants, making its accurate quantification essential for quality control and stability studies.[1] This document summarizes key performance data from various HPLC methods and provides detailed experimental protocols to assist researchers in selecting and implementing a suitable analytical technique.
Comparative Analysis of HPLC Method Performance
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of validation parameters for different HPLC methods reported for the quantification of this compound.
Table 1: Comparison of Validation Parameters for this compound Quantification by HPLC
| Validation Parameter | HPLC-DAD Method[2] | HPLC-EC Method | HPLC-UV Method |
| Linearity (Range) | Not explicitly stated | Not available | Not available |
| Correlation Coefficient (r²) | Not explicitly stated | Not available | Not available |
| Accuracy (% Recovery) | Not available | Not available | 95.06% - 99.88% |
| Precision (% RSD) | Not available | 1.0% - 2.0% | Not available |
| Limit of Detection (LOD) | Determined, but value not stated | 4.3 µg/L | Not available |
| Limit of Quantitation (LOQ) | Determined, but value not stated | Not available | Not available |
| Specificity | Method is for simultaneous analysis | More selective than HPLC-UV | Not available |
| Robustness | Not available | Not available | Not available |
Note: The available data for validated HPLC methods for this compound is fragmented. This table represents the currently available information from the cited sources. "Not available" indicates that the data was not found in the reviewed literature.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and reliability of analytical results. The following sections describe the experimental protocols for the HPLC methods mentioned above.
HPLC-DAD Method for Simultaneous Analysis
This method is suitable for the simultaneous determination of diphenylamine (B1679370) and its derivatives, including this compound, in propellants.[2]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (specific column details not provided).
-
Mobile Phase: A mixture of Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), and Water (H₂O) in a ratio of 5:60:35 (v/v/v).
-
Flow Rate: Not specified.
-
Detection: Diode Array Detector (wavelength not specified).
-
Injection Volume: Not specified.
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to prepare working standards for constructing a calibration curve.
-
Sample Preparation (Propellants): A suitable extraction method is required to isolate the stabilizers from the propellant matrix before analysis.
-
HPLC-EC Method
This method offers high selectivity and sensitivity for the determination of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph coupled with an Electrochemical Detector (EC).
-
-
Chromatographic Conditions:
-
Column: Reversed-phase column.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Detection: Electrochemical Detector.
-
-
Validation:
-
The method has a reported Limit of Detection (LOD) of 4.3 µg/L and a Relative Standard Deviation (RSD) ranging from 1.0% to 2.0%.
-
HPLC-UV Method for Propellant Analysis
This method has been used for the quantification of this compound in complex propellant mixtures.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
-
Chromatographic Conditions:
-
Column: ODS-3 C18 column (4.6 x 150 mm).
-
Mobile Phase: Isocratic elution with 85% Acetonitrile (MeCN) and 15% Water (H₂O).
-
Flow Rate: Not specified.
-
Detection: UV-Vis Detector (wavelength not specified).
-
-
Sample Preparation:
-
A soxhlet extraction with chloroform (B151607) (CHCl₃) can be used to extract the stabilizer from the propellant. The extract is then evaporated, and the residue is dissolved in acetonitrile for HPLC analysis.
-
-
Validation:
-
Recovery was reported to be between 95.06% ± 3.09% and 99.88% ± 3.34%.
-
Methodology Visualization
The following diagrams illustrate the logical workflow of HPLC method validation and a typical experimental workflow for this compound quantification.
Caption: General workflow for HPLC method validation.
References
Comparative Analysis of 2-NDPA and Centralite Stabilizers in Propellant Formulations
A technical review for researchers, scientists, and drug development professionals.
The long-term stability of nitrocellulose-based propellants is a critical factor in ensuring their safety, reliability, and shelf-life. This stability is achieved through the addition of chemical stabilizers that counteract the autocatalytic decomposition of nitrate (B79036) esters. Among the most widely used stabilizers are 2-Nitrodiphenylamine (2-NDPA) and Centralites (typically Ethyl Centralite or Methyl Centralite). This guide provides an objective comparative analysis of their performance, supported by experimental data and detailed methodologies, to assist researchers in the selection and evaluation of these critical propellant components.
Executive Summary
Both 2-NDPA and Centralite function by scavenging reactive nitrogen oxides (NOx), which are byproducts of nitrocellulose degradation and catalysts for further decomposition.[1][2] While both are effective, their chemical nature, reaction pathways, and performance characteristics exhibit notable differences. 2-NDPA, an aromatic amine, and its derivatives act through a complex series of nitration and nitrosation reactions.[1][3] Centralites, which are urea (B33335) derivatives, also react with NOx but can offer additional functionalities such as plasticization.[1] The selection between these stabilizers often depends on the specific propellant formulation, desired ballistic properties, and long-term stability requirements.
Quantitative Performance Data
The following tables summarize key performance metrics for 2-NDPA and Ethyl Centralite (Centralite I), derived from thermal analysis and accelerated aging studies. Direct comparison is challenging as data is often generated in different studies under varying conditions. However, the presented data provides representative values for evaluating their stabilizing efficacy.
Table 1: Thermal Stability Analysis via Heat Flow Calorimetry (HFC)
| Parameter | Propellant with 2-NDPA | Propellant with Ethyl Centralite | Test Condition | Reference |
| Heat Flow (µW/g) | < 114 (for aged propellant) | < 5 J/g total heat (pass criterion) | Isothermal at 90°C for 3.43 days | [4] |
| Activation Energy (Ea) of Decomposition | 133 ± 4 kJ/mol (in presence of water) | ~197-198 kJ/mol (general value for stabilized propellants) | Isothermal Aging (70-100°C) | [3][5] |
Note: Lower heat flow indicates greater stability. Higher activation energy suggests a greater energy barrier to decomposition, indicating better thermal stability.
Table 2: Stabilizer Depletion Analysis via High-Performance Liquid Chromatography (HPLC)
| Parameter | Propellant with 2-NDPA | Propellant with Ethyl Centralite | Test Condition | Reference |
| Typical Initial Concentration | 1-2% | ~1-3% | By weight of propellant | [5][6] |
| Consumption Rate | Slower than 4-NDPA, faster than Centralite | Slower than Diphenylamine (DPA) and Triphenylamine (TPA) | Accelerated aging at elevated temperatures (e.g., 80°C) | [1][7] |
| Safe Depletion Limit | < 0.2% remaining requires disposal | AOP-48: max 80% depletion, min 0.2% remaining | Standard surveillance protocols | [6][8] |
Stabilization Mechanisms
The primary role of both stabilizers is to interrupt the autocatalytic decomposition cycle of nitrocellulose. This cycle is initiated by the cleavage of the O-NO2 bond, releasing NOx gases.[9]
This compound (2-NDPA) Signaling Pathway
2-NDPA and its subsequent reaction products neutralize NOx through a multi-stage process involving nitrosation and nitration of the aromatic rings. The secondary products formed often retain stabilizing properties.[3]
Centralite Signaling Pathway
Ethyl Centralite reacts with NOx, leading to the formation of N-nitroso derivatives and C-nitro derivatives on the phenyl rings. The reaction can also lead to hydrolysis products like N-ethylaniline, which can be further nitrated.[10][11]
Experimental Protocols
Accurate comparison of stabilizer performance relies on standardized experimental procedures. The following sections detail the methodologies for key analytical techniques.
Heat Flow Calorimetry (HFC)
This method, standardized by STANAG 4582 , is used to assess the long-term chemical stability of nitrocellulose-based propellants by measuring their heat output under isothermal conditions.[12][13][14]
Methodology:
-
Sample Preparation: A precisely weighed sample of the propellant (typically 1-5 grams) is placed into a hermetically sealed glass or stainless steel ampoule. The sample should be representative of the batch, often ground to a specific particle size to ensure uniformity.[4]
-
Instrumentation: A sensitive heat flow microcalorimeter (e.g., TAM III) is used. The instrument is calibrated electrically before the measurement.[4]
-
Test Conditions: The sealed ampoule is placed in the calorimeter and held at a constant elevated temperature (e.g., 70, 80, or 90°C). The duration of the test is calculated to be equivalent to 10 years of storage at 25°C. For example, a test at 90°C lasts for 3.43 days.[4][8]
-
Data Acquisition: The heat flow (in µW/g) from the sample is continuously recorded throughout the test period.
-
Acceptance Criteria: The propellant is considered stable if the measured heat flow does not exceed a specified limit (e.g., for some applications, a total heat release of 5 J/g) during the test period.[4][12]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantifying the depletion of stabilizers and the formation of their derivatives over time, as specified in procedures like AOP-48 .[8][15]
Methodology:
-
Sample Preparation (Extraction):
-
A known mass of the propellant sample (e.g., 1 gram) is weighed.
-
The stabilizer and its derivatives are extracted using a suitable solvent. Common methods include Soxhlet extraction with chloroform (B151607) or dissolution in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile, followed by precipitation of the nitrocellulose with water.[16][17]
-
The resulting solution is filtered through a syringe filter (e.g., 0.45 µm PTFE) into an HPLC vial.
-
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD) is used.
-
Chromatographic Conditions (Typical):
-
Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water. A common starting point is a mixture like acetonitrile/methanol/water (45/10/45 v/v/v).[18][19]
-
Flow Rate: 1.0 - 1.5 mL/min.[20]
-
Detection Wavelength: 254 nm is commonly used for aromatic stabilizers.[6]
-
Column Temperature: Maintained at a constant temperature, e.g., 25-30°C.[20]
-
-
Quantification: External standard calibration curves are generated for the primary stabilizer (2-NDPA or Centralite) and its known derivatives. The concentration in the propellant sample is calculated based on the peak areas from the chromatogram.
Conclusion
-
2-NDPA is a highly effective stabilizer, particularly in double- and triple-base propellants. Its stabilization mechanism is complex, involving the formation of numerous secondary products that also contribute to stability.[1]
-
Centralite (particularly Ethyl Centralite) is also a very effective stabilizer and has the added benefit of acting as a plasticizer, which can be advantageous in certain formulations. However, its decomposition can generate N-nitroso-alkylanilines, which have been noted for higher toxicity compared to the N-nitroso-DPA formed from DPA-family stabilizers like 2-NDPA.[1] Furthermore, the gaseous products from its stabilization reaction may have poor solubility and diffusivity, making it less suitable for propellant grains with a large web thickness.[1]
The choice between 2-NDPA and Centralite is not straightforward and requires careful consideration of the propellant's composition, intended application, and required safety and performance characteristics. The experimental protocols outlined provide a framework for conducting rigorous comparative studies to determine the optimal stabilizer for a given system.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. A green stabilizer for Nitrate ester-based propellants: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vti.mod.gov.rs [vti.mod.gov.rs]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. scribd.com [scribd.com]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. intertekinform.com [intertekinform.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Stabilizer reactions in cast double base rocket propellants. Part I: HPLC Determination of Stabilizers and their derivatives in a propellant containing the stabilizer mixture para‐nitro‐N‐methylaniline and 2‐nitrodiphenylamine aged at 80°C and 90°C | Semantic Scholar [semanticscholar.org]
- 19. journalijdr.com [journalijdr.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Propellant Stabilizers: 2-Nitrodiphenylamine vs. Triphenylamine
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of nitrocellulose-based propellants is a critical factor in ensuring their safety, reliability, and performance. This guide provides a detailed comparison of two key chemical stabilizers: the conventional 2-Nitrodiphenylamine (2-NDPA) and the more contemporary alternative, Triphenylamine (TPA). This comparison is based on their chemical properties, mechanism of action, and performance data derived from experimental studies.
Executive Summary
This compound is a well-established and effective stabilizer for nitrocellulose-based propellants, particularly in double-base formulations. Its primary function is to scavenge acidic byproducts, such as nitrogen oxides (NOx), that are generated during the decomposition of the propellant's energetic components. This action prevents the autocatalytic breakdown of the propellant, thereby extending its shelf life.
Triphenylamine has emerged as a viable alternative stabilizer, with a significant advantage in that it does not form carcinogenic N-nitrosamine derivatives, a concern with traditional stabilizers like diphenylamine (B1679370). While TPA demonstrates effective stabilization properties, particularly in single-base propellants, studies indicate that it is consumed at a faster rate than 2-NDPA in double-base formulations. The stabilizing activity of TPA's primary decomposition products is also reported to be low.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these stabilizers is essential for evaluating their suitability in propellant formulations.
| Property | This compound | Triphenylamine |
| Chemical Formula | C₁₂H₁₀N₂O₂ | C₁₈H₁₅N |
| Molecular Weight | 214.22 g/mol | 245.33 g/mol |
| Appearance | Reddish-brown crystalline powder or flakes[1] | Off-white to light yellow crystalline solid |
| Melting Point | 74-76 °C | 127 °C |
| Boiling Point | 346 °C | 365 °C |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in benzene, ether, and hot ethanol |
Performance Comparison
The effectiveness of a propellant stabilizer is determined by its ability to prolong the chemical stability of the propellant, which is often assessed through accelerated aging studies that measure the depletion of the stabilizer and the evolution of decomposition products.
| Performance Metric | This compound | Triphenylamine |
| Stabilization Efficacy | Well-established effectiveness, particularly in double-base propellants. | Effective, with performance comparable to or slightly better than diphenylamine in single-base propellants in terms of mass loss. |
| Consumption Rate | Slower consumption rate in double-base propellants. | Consumed faster than 2-NDPA, centralite I, and akardite II in double-base propellants.[2] |
| Byproduct Formation | Forms various nitrated and nitrosated derivatives. | Does not form carcinogenic N-nitrosamine byproducts.[3] |
| Consecutive Product Activity | Some degradation products continue to act as stabilizers. | The stabilizing activity of its primary consecutive products (4-NO₂-TPA and 4,4'-diNO₂-TPA) is low.[2] |
Mechanism of Stabilization
The primary role of both 2-NDPA and TPA is to interrupt the autocatalytic decomposition cycle of nitrocellulose and other nitrate (B79036) esters in the propellant. This process is initiated by the cleavage of O-NO₂ bonds, which releases nitrogen oxides (NOx). These NOx species, in the presence of moisture, can form nitric and nitrous acids, which further accelerate the decomposition of the propellant.
The stabilization mechanism involves the reaction of the amine groups in the stabilizer molecules with these reactive NOx species. This effectively neutralizes the catalysts for decomposition, thereby slowing down the degradation of the propellant.
Below is a generalized workflow for the stabilization process:
Caption: General workflow of propellant stabilization.
Experimental Protocols
The evaluation of propellant stabilizer effectiveness typically involves accelerated aging followed by chemical analysis to quantify the depletion of the stabilizer and the formation of its degradation products. A representative experimental protocol using High-Performance Liquid Chromatography (HPLC) is outlined below.
Objective:
To compare the rate of consumption of this compound and Triphenylamine in a double-base propellant formulation under accelerated aging conditions.
Materials and Equipment:
-
Double-base propellant samples containing a known concentration (e.g., 1-2% by weight) of 2-NDPA and TPA, respectively.
-
Control propellant sample with no stabilizer.
-
Forced-air laboratory oven capable of maintaining a constant temperature (e.g., 65.5°C).
-
Soxhlet extraction apparatus.
-
Dichloromethane (B109758) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade).
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector and a C18 reverse-phase column.
-
Analytical standards for 2-NDPA, TPA, and their expected degradation products.
Procedure:
-
Accelerated Aging:
-
Place accurately weighed propellant samples in loosely capped glass vials.
-
Age the samples in the laboratory oven at a constant temperature (e.g., 65.5°C) for a predetermined period (e.g., 0, 10, 20, 30, and 40 days).
-
At each time point, remove a set of samples for analysis.
-
-
Sample Preparation (Extraction):
-
Grind the aged propellant sample to a fine powder.
-
Accurately weigh approximately 1 gram of the powdered sample.
-
Extract the stabilizer and its derivatives using a Soxhlet extractor with dichloromethane for a minimum of 4 hours.
-
Evaporate the solvent and redissolve the residue in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Prepare a calibration curve using the analytical standards of the stabilizers and their derivatives.
-
Set up the HPLC system with a suitable mobile phase (e.g., a gradient of methanol and water) and a flow rate of 1 mL/min.
-
Inject the prepared sample extracts into the HPLC system.
-
Monitor the elution of the compounds using the UV detector at an appropriate wavelength.
-
Identify and quantify the concentration of the parent stabilizer and its degradation products by comparing the peak areas with the calibration curve.
-
-
Data Analysis:
-
Plot the concentration of the remaining stabilizer as a function of aging time for both 2-NDPA and TPA.
-
Determine the consumption rate for each stabilizer under the specified aging conditions.
-
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for stabilizer evaluation.
Conclusion
The choice between this compound and Triphenylamine as a propellant stabilizer involves a trade-off between established performance and the avoidance of potentially carcinogenic byproducts. 2-NDPA has a long history of effective use and a slower consumption rate in double-base propellants. Triphenylamine offers a significant safety advantage by not forming N-nitrosamines, making it an attractive alternative. However, its faster consumption in double-base propellants and the low stabilizing activity of its degradation products are important considerations for long-term applications. The selection of the optimal stabilizer will ultimately depend on the specific requirements of the propellant formulation, including the desired shelf life, operational environment, and regulatory considerations. Further direct comparative studies under identical conditions are warranted to provide more precise quantitative data to guide formulation scientists.
References
A Comparative Guide to High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Nitrodiphenylamine
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Nitrodiphenylamine, a crucial stabilizer in propellants and an intermediate in various chemical syntheses, is of paramount importance. The choice of analytical technique is critical for ensuring product quality, stability, and safety. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, supported by established methodologies and validation parameters.
While both HPTLC and HPLC are mainstays in analytical laboratories, they offer distinct advantages. HPLC is a well-established method renowned for its high resolution and sensitivity. In contrast, HPTLC provides a high-throughput and cost-effective alternative, particularly beneficial for routine quality control of a large number of samples, with reduced solvent consumption. The selection between these two robust methods often hinges on the specific analytical requirements, such as the number of samples, the complexity of the sample matrix, and the desired level of sensitivity.
Experimental Protocols
Reproducible and reliable results are contingent on detailed and validated methodologies. The following protocols for HPTLC and HPLC analysis of this compound are based on standard practices for aromatic amines and related compounds.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a sophisticated form of thin-layer chromatography that offers enhanced separation efficiency and lower limits of detection.
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve a concentration range suitable for calibration (e.g., 100-1000 ng/band).
-
Sample Solution: Dissolve the sample containing this compound in methanol to obtain a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 (20 x 10 cm).
-
Sample Application: Apply 5 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate using an automated sample applicator.
-
Mobile Phase: A mixture of Toluene:Acetone (9:1, v/v).[1][2]
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes at room temperature (25 ± 2°C) up to a distance of 80 mm.
-
Densitometric Analysis: After drying the plate, scan it using a TLC scanner in absorbance mode at 254 nm.[1][2]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient separation technique that provides excellent resolution and quantitative accuracy.
-
Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to obtain working standards in the concentration range of 1-100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A degassed mixture of Acetonitrile and Water (70:30, v/v).[3] For mass spectrometry applications, formic acid can be used instead of phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 254 nm.[4]
-
Column Temperature: Ambient (25 ± 2°C).
-
Data Presentation: Comparison of Validation Parameters
The performance of both HPTLC and HPLC methods must be validated to ensure they are fit for their intended purpose. The following table summarizes typical validation parameters for the quantitative analysis of aromatic amines like this compound, providing a basis for comparison.
| Validation Parameter | HPTLC | HPLC |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (RSD %) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | ≤ 1.5% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~10-50 ng/band | ~0.1-0.5 µg/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/band | ~0.5-1.5 µg/mL |
| Robustness | Unaffected by minor changes in mobile phase composition, development distance, and temperature. | Unaffected by minor changes in mobile phase composition, flow rate, and column temperature. |
Mandatory Visualization: Cross-Validation Workflow
To ensure the interchangeability of results between HPTLC and HPLC, a cross-validation study is essential. The following diagram illustrates a logical workflow for such a study.
Caption: Workflow for the cross-validation of HPTLC and HPLC methods.
Conclusion
Both HPTLC and HPLC are suitable and reliable techniques for the quantitative analysis of this compound. The choice between the two often comes down to practical considerations. HPLC is generally preferred for its higher separation efficiency and sensitivity, making it ideal for the analysis of complex mixtures and trace impurities. HPTLC, with its high sample throughput and lower operational cost, presents an excellent alternative for routine quality control and screening purposes. A cross-validation study, as outlined in this guide, is essential to ensure the interchangeability and reliability of the data generated by either technique. Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific application, considering factors such as the required level of sensitivity, sample complexity, and available resources.
References
performance comparison of stabilizers for nitrocellulose-based propellants
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of nitrocellulose-based propellants is a critical factor in their safety, reliability, and performance. The inherent instability of nitrocellulose, an energetic polymer, necessitates the inclusion of stabilizing agents to counteract decomposition reactions. This guide provides an objective comparison of the performance of common stabilizers, supported by experimental data, to assist researchers in the selection of appropriate stabilizing agents for their specific applications.
Introduction to Propellant Stabilization
Nitrocellulose, the primary energetic component in many propellants, undergoes autocatalytic decomposition over time, a process accelerated by heat and moisture. This degradation is initiated by the cleavage of the O-NO2 bond, which releases nitrogen oxides (NOx). These NOx species then catalyze further decomposition, leading to a dangerous cycle of escalating degradation that can result in pressure buildup, auto-ignition, and catastrophic failure.
Stabilizers are chemical compounds added to propellant formulations to interrupt this autocatalytic cycle. They function by scavenging the initial NOx products, thereby preventing them from fueling further decomposition. The effectiveness of a stabilizer is determined by its reactivity towards NOx, the stability of its reaction products, and its compatibility with the other propellant ingredients. This guide focuses on a comparative analysis of some of the most widely used stabilizers: Diphenylamine (DPA), 2-Nitrodiphenylamine (2-NDPA), Ethyl Centralite (EC), and Akardite II.
Performance Comparison of Stabilizers
The selection of a stabilizer is a critical aspect of propellant formulation, directly impacting the shelf-life and safety of the energetic material. The following table summarizes the performance of common stabilizers based on data from various experimental techniques.
| Stabilizer | Chemical Structure | Key Performance Characteristics |
| Diphenylamine (DPA) | C₁₂H₁₁N | - Widely used primary stabilizer. - Its degradation products, such as 2-NDPA and 4-NDPA, also act as stabilizers. |
| This compound (2-NDPA) | C₁₂H₁₀N₂O₂ | - A primary degradation product of DPA and also used as a primary stabilizer. - Slower consumption rate compared to 4-Nitrodiphenylamine. |
| Ethyl Centralite (EC) | C₁₇H₂₀N₂O | - Generally shows better performance in terms of reduced impact of artificial aging compared to DPA.[1] |
| Akardite II | C₁₅H₁₆N₂O | - Demonstrates good stability, with compositions being less affected by artificial aging compared to DPA.[1] |
Quantitative Performance Data
The following table presents a summary of quantitative data from comparative studies on propellant stabilizers. Direct comparison is challenging due to variations in propellant formulations and experimental conditions across different studies. However, the data provides valuable insights into the relative performance of these stabilizers.
| Stabilizer | Test Method | Performance Metric | Result |
| Diphenylamine (DPA) | Heat Flow Calorimetry (HFC) | Heat Generation Rate | Propellants stabilized with DPA generally show a higher heat generation rate during aging compared to those with EC and Akardite II, indicating a faster decomposition process.[1] |
| Ethyl Centralite (EC) | Heat Flow Calorimetry (HFC) | Heat Generation Rate | Propellants stabilized with EC exhibit a lower heat generation rate compared to DPA, suggesting better long-term stability.[1] |
| Akardite II | Heat Flow Calorimetry (HFC) | Heat Generation Rate | Similar to EC, propellants with Akardite II show a lower heat generation rate than DPA-stabilized propellants.[1] One study on granules with 13.3% N nitrocellulose showed the following order of decreasing heat generation rate: Centralite I > Centralite II > Akardite II > Triphenylamine.[2] |
| Diphenylamine (DPA) | High-Performance Liquid Chromatography (HPLC) | Stabilizer Consumption | DPA is consumed during the stabilization process, forming various nitrated and nitrosated derivatives. |
| This compound (2-NDPA) | High-Performance Liquid Chromatography (HPLC) | Stabilizer Consumption | Slower consumption rate compared to 4-Nitrodiphenylamine. |
| Ethyl Centralite (EC) | High-Performance Liquid Chromatography (HPLC) | Stabilizer Consumption | Compositions with EC are less affected by artificial aging than those with DPA.[1] |
| Akardite II | High-Performance Liquid Chromatography (HPLC) | Stabilizer Consumption | Compositions with Akardite II are less affected by artificial aging than those with DPA.[1] |
Experimental Protocols
Accurate and reproducible assessment of stabilizer performance relies on standardized experimental methodologies. The following sections detail the protocols for key analytical techniques used in the evaluation of nitrocellulose-based propellants.
High-Performance Liquid Chromatography (HPLC) for Stabilizer Consumption
Objective: To quantify the concentration of the primary stabilizer and its degradation products over time during accelerated aging.
Methodology:
-
Sample Preparation:
-
A known mass of the propellant sample (typically 1 gram) is accurately weighed.
-
The stabilizer and its derivatives are extracted from the propellant matrix using a suitable solvent. A common method involves soaking the sample in methanol (B129727), allowing it to soften, and then homogenizing the mixture. Alternatively, a Soxhlet extraction with methylene (B1212753) chloride can be performed for exhaustive extraction. For double-based propellants, where nitrocellulose can interfere, a specific extraction with chloroform (B151607) followed by dissolution in acetonitrile (B52724) can be employed.[1]
-
The extract is filtered through a suitable syringe filter (e.g., 0.45 µm) into an HPLC vial.[3]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of methanol and water is a common mobile phase. The exact ratio (e.g., 60/40 methanol/water) may be adjusted based on the specific column and analytes. For some applications, a gradient elution may be necessary to separate a wide range of degradation products.[4] For 2-NDPA analysis, an isocratic mobile phase of 85% acetonitrile and 15% water has been used.[1]
-
Flow Rate: A typical flow rate is 1-2 mL/min.
-
Detection: A UV-Vis detector is commonly used, with the wavelength set to an absorbance maximum for the compounds of interest (e.g., 254 nm for DPA and its derivatives).
-
-
Quantification:
-
Calibration standards of the primary stabilizer and its known degradation products are prepared and injected to create a calibration curve.
-
The peak areas of the analytes in the sample chromatogram are compared to the calibration curve to determine their concentrations.
-
The consumption of the primary stabilizer and the formation of daughter products are monitored over the course of the accelerated aging study.
-
Heat Flow Calorimetry (HFC) - STANAG 4582
Objective: To measure the heat generated by a propellant sample under isothermal conditions as an indicator of its chemical stability.
Methodology:
-
Apparatus: A high-sensitivity heat flow calorimeter, such as a Thermal Activity Monitor (TAM), is required.[5]
-
Sample Preparation:
-
Test Conditions:
-
The sample is held at a constant elevated temperature (e.g., 60°C, 70°C, 80°C, or 90°C).[5][7]
-
The duration of the test is determined by the temperature, with higher temperatures requiring shorter test times to simulate a 10-year storage period at 25°C. For example, at 90°C, the test duration is approximately 3.43 days.[7]
-
-
Data Acquisition and Interpretation:
-
The heat flow from the sample is continuously measured in microwatts per gram (µW/g).[7]
-
The total heat produced over the test period is calculated.
-
According to STANAG 4582, if the heat flow remains below a specified limit for the given temperature and duration, the propellant is considered stable for at least ten years of storage at 25°C.[9] For example, the maximum allowable heat flow for a test at 90°C is 350 µW/g.[2]
-
Vacuum Stability Test
Objective: To measure the volume of gas evolved from a propellant sample when heated under vacuum as a measure of its stability.
Methodology:
-
Apparatus: A vacuum stability test apparatus (e.g., STABIL 20) is used, which consists of a heating block, glass test tubes connected to pressure transducers, and a vacuum system.[10]
-
Sample Preparation:
-
Test Procedure:
-
The test tube containing the sample is evacuated to a low pressure.
-
The sample is then heated to a constant temperature (e.g., 100°C for single-base propellants, 90°C for double-base propellants) for a specified duration (typically 40 hours).[10]
-
The pressure increase inside the test tube due to the evolution of gaseous decomposition products is continuously monitored by the pressure transducer.[10]
-
-
Data Calculation and Interpretation:
-
The final pressure reading is used to calculate the total volume of gas evolved per gram of the sample (mL/g), corrected to standard temperature and pressure (STP).[11]
-
A higher volume of evolved gas indicates lower stability. Propellants are typically considered unstable if the volume of evolved gas exceeds a certain limit (e.g., 2 mL/g).[12]
-
Signaling Pathways and Experimental Workflows
To visualize the complex chemical processes involved in propellant degradation and stabilization, as well as the logical flow of experimental analysis, the following diagrams are provided in the DOT language for Graphviz.
Caption: Nitrocellulose degradation is an autocatalytic process initiated by the release of NOx, which is interrupted by stabilizers.
Caption: A typical workflow for evaluating stabilizer performance involves accelerated aging followed by various analytical techniques.
Conclusion
The selection of an appropriate stabilizer is paramount for ensuring the long-term safety and performance of nitrocellulose-based propellants. Experimental evidence suggests that while Diphenylamine is a widely used and effective stabilizer, alternatives such as Ethyl Centralite and Akardite II may offer superior performance in terms of mitigating the effects of aging, as indicated by lower heat generation rates in calorimetric studies. The choice of stabilizer should be based on a thorough evaluation of its performance characteristics within the specific propellant formulation and intended application. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the development of stable and reliable energetic materials. Further research into novel and "green" stabilizers continues to be an active area of investigation, aiming to enhance performance while minimizing environmental and health concerns.[13]
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. stk-online.ch [stk-online.ch]
- 6. scribd.com [scribd.com]
- 7. vti.mod.gov.rs [vti.mod.gov.rs]
- 8. researchgate.net [researchgate.net]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. vti.mod.gov.rs [vti.mod.gov.rs]
- 11. library.sciencemadness.org [library.sciencemadness.org]
- 12. academicjournals.org [academicjournals.org]
- 13. Assessment of the Stability of Propellants Modified with Eco-Friendly Plasticizers [mdpi.com]
A Comparative Guide to the Relative Stability of Nitrodiphenylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative stability of nitrodiphenylamine isomers, crucial compounds in propellant technology and chemical synthesis. Due to the limited availability of direct experimental data for a complete isomeric series, this guide synthesizes established chemical principles with a robust computational framework to assess their intrinsic stability. Detailed experimental protocols for validation are also provided.
Introduction to Nitrodiphenylamine Stability
Nitrodiphenylamines are a class of aromatic amines that play a significant role as stabilizers in nitrocellulose-based propellants and explosives. Their primary function is to scavenge reactive nitrogen oxides (NOx) that are liberated during the decomposition of the energetic material, thereby preventing autocatalytic degradation and extending the safe storage life of the material.[1] The position of the nitro group(s) on the diphenylamine (B1679370) backbone significantly influences the molecule's electronic structure, steric environment, and ultimately, its intrinsic stability and reactivity. Understanding the relative stability of these isomers is paramount for selecting the most effective stabilizer and for predicting the long-term behavior of energetic formulations.
This guide focuses on the mono- and di-nitro isomers of diphenylamine, with a particular emphasis on the 2-, 3-, and 4-mononitroisomers, as well as the prominent 2,4-dinitrodiphenylamine.
Performance Comparison of Nitrodiphenylamine Isomers
The stability of nitrodiphenylamine isomers can be evaluated through several key metrics, including their gas-phase enthalpy of formation (a measure of thermodynamic stability) and the bond dissociation energy (BDE) of the C-NO2 bond, which is indicative of the energy required to initiate decomposition. While extensive experimental data is not available, computational chemistry provides reliable estimates for these properties.
Table 1: Calculated Thermochemical Properties of Nitrodiphenylamine Isomers
| Isomer | Gas-Phase Enthalpy of Formation (kJ/mol) | C-NO2 Bond Dissociation Energy (kJ/mol) | Relative Stability Ranking |
| 2-Nitrodiphenylamine | Value not available in search results | Value not available in search results | Least Stable |
| 3-Nitrodiphenylamine | Value not available in search results | Value not available in search results | More Stable |
| 4-Nitrodiphenylamine | Value not available in search results | Value not available in search results | Most Stable |
| 2,4-Dinitrodiphenylamine | Value not available in search results | Value not available in search results | Less Stable than Mononitro Isomers |
Note: Specific calculated values are not available in the provided search results. The stability ranking is a qualitative prediction based on general principles of aromatic substitution and steric hindrance.
Interpretation of Data:
The relative stability of the mononitro isomers is expected to follow the trend 4-nitro > 3-nitro > 2-nitro.
-
4-Nitrodiphenylamine (para-isomer): The nitro group is positioned opposite to the amino group, minimizing steric hindrance and allowing for effective resonance stabilization. This configuration generally leads to the highest thermodynamic stability.
-
3-Nitrodiphenylamine (meta-isomer): The nitro group is at the meta position, resulting in less steric strain than the ortho-isomer.
-
This compound (ortho-isomer): The close proximity of the nitro group to the amino group and the adjacent phenyl ring introduces significant steric hindrance. This steric strain can weaken the C-N bond and decrease the overall stability of the molecule.
-
2,4-Dinitrodiphenylamine: The presence of a second nitro group generally decreases the overall stability of the molecule compared to the mononitro isomers due to the electron-withdrawing nature of the nitro groups.
Experimental and Computational Protocols
To obtain the quantitative data presented in Table 1 and to validate these findings, a combination of computational and experimental techniques is employed.
Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method for predicting the thermochemical properties of molecules with a good balance of accuracy and computational cost.
Protocol for DFT Calculations:
-
Structure Optimization: The 3D molecular structure of each nitrodiphenylamine isomer is generated and its geometry is optimized to find the lowest energy conformation. A widely used functional for such calculations is B3LYP, paired with a basis set such as 6-311+G(d,p).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an isodesmic reaction approach. This method involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.
-
Bond Dissociation Energy (BDE) Calculation: The C-NO2 bond dissociation energy is calculated as the enthalpy change of the homolytic cleavage of the C-N bond to form the diphenylaminyl radical and a nitrogen dioxide radical.
Caption: A generalized workflow for determining the relative stability of nitrodiphenylamine isomers using Density Functional Theory.
Experimental Validation: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is a valuable tool for determining the thermal stability and decomposition characteristics of energetic materials.
Protocol for DSC Analysis:
-
Sample Preparation: A small, precisely weighed amount of the nitrodiphenylamine isomer (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 50 °C to 400 °C).
-
Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting DSC thermogram is analyzed to determine the onset temperature of decomposition and the peak exothermic temperature. A higher onset temperature of decomposition indicates greater thermal stability.
Caption: A typical experimental workflow for assessing the thermal stability of nitrodiphenylamine isomers using Differential Scanning Calorimetry.
Structure-Stability Relationship
The stability of nitrodiphenylamine isomers is intrinsically linked to their molecular structure. The interplay of electronic and steric effects dictates the strength of the chemical bonds and the overall energy of the molecule.
Caption: The logical relationship between the molecular structure of nitrodiphenylamine isomers and their relative stability.
Conclusion
The assessment of the relative stability of nitrodiphenylamine isomers is a critical aspect of their application as stabilizers in energetic materials. While experimental data is not comprehensively available, computational methods like Density Functional Theory provide a reliable means to predict key stability indicators such as enthalpy of formation and bond dissociation energies. The predicted trend in stability for mononitro isomers is 4-nitro > 3-nitro > 2-nitro, with the ortho-isomer being the least stable due to steric hindrance. Experimental validation of these computational predictions using techniques like Differential Scanning Calorimetry is essential for a complete understanding. This integrated approach of computational analysis and experimental verification provides a robust framework for the selection and development of effective stabilizers for a wide range of applications.
References
A Comparative Guide to the Reaction Kinetics of 2-Nitrodiphenylamine and Other Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of 2-Nitrodiphenylamine (2-NDPA) with other commonly used stabilizers, supported by experimental data. The primary function of these stabilizers, particularly in nitrocellulose-based propellants, is to scavenge reactive nitrogen species (NOx) generated during the decomposition of the energetic material, thereby preventing autocatalytic degradation and extending the material's safe shelf-life.[1][2]
Executive Summary
This compound (2-NDPA) is a widely utilized stabilizer in double- and triple-base propellants.[2] Its kinetic behavior, along with that of other stabilizers, is crucial for predicting the long-term stability of energetic materials. This guide presents a comparative analysis of the reaction kinetics of 2-NDPA against other key stabilizers, including diphenylamine (B1679370) (DPA), 4-nitrodiphenylamine (B16768) (4-NDPA), ethyl centralite (EC), and akardite II. The comparison is based on available data for consumption rates and activation energies. Experimental protocols for determining these kinetic parameters are also detailed to provide a comprehensive resource for researchers in the field.
Comparative Analysis of Reaction Kinetics
The efficacy of a stabilizer is primarily determined by its rate of reaction with the decomposition products of the energetic material. This is often quantified by the stabilizer's consumption rate and the activation energy of the stabilization reaction.
Stabilizer Consumption Rates
The rate at which a stabilizer is consumed is a direct measure of its reactivity towards degrading species. Comparative studies have shown that the consumption rates of diphenylamine-based stabilizers vary depending on their specific chemical structure. For instance, 4-Nitrodiphenylamine (4-NDPA) is consumed more rapidly than this compound (2-NDPA), suggesting a faster initial reaction with decomposition products.[3] Furthermore, Triphenylamine (B166846) (TPA) has been observed to be consumed faster than centralite I, akardite II, and 2-NDPA.[4] In a comparative study of triple base propellants, compositions stabilized with Ethyl Centralite (EC) and Akardite II were found to be less affected by artificial aging than those stabilized with Diphenylamine (DPA) and N-Methyl-p-Nitroaniline (MNA), indicating a slower consumption rate for EC and Akardite II under those conditions.[5][6]
Activation Energies
The activation energy (Ea) provides insight into the energy barrier that must be overcome for the stabilization reaction to occur. A lower activation energy generally implies a faster reaction rate at a given temperature. The activation energy for the consumption of triphenylamine has been reported to be in the range of 129–133 kJ/mol.[2] For propellant decomposition reactions catalyzed by water in the presence of stabilizers, an activation energy of 133 ± 4 kJ/mol has been reported.[7]
Table 1: Comparison of Kinetic Parameters for Various Stabilizers
| Stabilizer | Relative Consumption Rate | Activation Energy (Ea) (kJ/mol) | Notes |
| This compound (2-NDPA) | Slower than 4-NDPA and TPA | Data not readily available for direct comparison | Widely used in double- and triple-base propellants.[2] |
| Diphenylamine (DPA) | Generally faster consumption than EC and Akardite II in some formulations | Data not readily available for direct comparison | A primary stabilizer that forms 2-NDPA and 4-NDPA as reaction products. |
| 4-Nitrodiphenylamine (4-NDPA) | Faster than 2-NDPA | Data not readily available for direct comparison | Suggests a high reactivity with initial decomposition products.[3] |
| Triphenylamine (TPA) | Faster than Centralite I, Akardite II, and 2-NDPA | 129–133 | Shows effective stabilization, in some cases superior to DPA.[2][4] |
| Ethyl Centralite (EC) | Slower consumption than DPA and MNA in some formulations | Data not readily available for direct comparison | Less affected by artificial aging in certain propellants.[5][6] |
| Akardite II | Slower consumption than DPA and MNA in some formulations | Data not readily available for direct comparison | Shows good stability during artificial aging.[5][6] |
Stabilization Mechanisms
The primary stabilization mechanism for diphenylamine and its derivatives involves a series of nitrosation and nitration reactions with nitrogen oxides (NOx) produced during the decomposition of nitrocellulose.[8] Diphenylamine (DPA) initially reacts to form N-nitrosodiphenylamine (N-NO-DPA), which can then be converted to various nitrated derivatives, including 2-NDPA and 4-NDPA. These derivatives are also capable of reacting with NOx, thus contributing to the overall stabilization of the propellant.[2]
Caption: General Stabilization Pathway of Diphenylamine.
Experimental Protocols
The kinetic data presented in this guide are primarily obtained through accelerated aging studies where the depletion of the stabilizer is monitored over time at elevated temperatures. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
General Experimental Workflow for Stabilizer Depletion Studies
The following workflow outlines the typical steps involved in determining the reaction kinetics of stabilizers in energetic materials.
Caption: Experimental Workflow for Stabilizer Kinetic Studies.
Detailed HPLC Method for Analysis of Diphenylamine and its Derivatives
Objective: To quantify the concentration of DPA and its primary derivatives (N-NO-DPA, 2-NDPA, 4-NDPA) in a propellant sample over time.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Standards of DPA, N-NO-DPA, 2-NDPA, and 4-NDPA
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the propellant sample.
-
Extract the stabilizer from the propellant using a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) for a specified duration (e.g., 24-48 hours).
-
Filter the extract and dilute to a known volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and water. A common starting point is a ratio of 45:10:45 (v/v/v).[4] Another reported mobile phase is a gradient of acetonitrile and water.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: 254 nm or a specific wavelength optimized for the analytes of interest.[9]
-
Injection Volume: 10 - 20 µL.
-
-
Calibration:
-
Prepare a series of standard solutions of DPA and its derivatives of known concentrations.
-
Inject the standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration for each analyte.
-
-
Sample Analysis:
-
Inject the prepared sample extracts into the HPLC system.
-
Identify and quantify the stabilizer and its derivatives by comparing their retention times and peak areas to the calibration standards.
-
-
Kinetic Analysis:
-
Plot the concentration of the stabilizer as a function of time at a given aging temperature.
-
Fit the data to a suitable kinetic model (e.g., pseudo-first-order) to determine the reaction rate constant (k).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Conclusion
The selection of an appropriate stabilizer is critical for ensuring the safety and reliability of energetic materials. This guide provides a comparative overview of the reaction kinetics of this compound and other common stabilizers. While direct quantitative comparisons of reaction rate constants under identical conditions are limited in the literature, the available data on consumption rates and activation energies offer valuable insights into the relative performance of these stabilizers. The detailed experimental protocols provided herein serve as a practical resource for researchers conducting kinetic studies in this field. Further research is warranted to establish a more comprehensive and directly comparable dataset of kinetic parameters for a wider range of stabilizers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lifetime prediction of EC, DPA, Akardite II and MNA stabilized triple base propellants, comparison of heat generation rate and stabilizer consumption [repository.tno.nl]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of 2-Nitrodiphenylamine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices involved in an inter-laboratory comparison for the analysis of 2-Nitrodiphenylamine (2-NDPA). While specific, publicly available inter-laboratory comparison reports for 2-NDPA are not readily found, this document synthesizes the established methodologies for such studies and presents hypothetical, yet realistic, comparative data for common analytical techniques. The aim is to illustrate the expected performance and variability of these methods when implemented across different laboratories, thereby guiding researchers in their own validation and quality control efforts.
This compound is a chemical compound used as a stabilizer in propellants, and its accurate quantification is crucial for quality control and safety assessment. Inter-laboratory comparisons are essential for validating analytical methods, ensuring they are robust, reproducible, and transferable between different facilities.[1][2][3]
Principles of Inter-Laboratory Comparison
An inter-laboratory comparison (ILC), also known as a proficiency test or round-robin test, is a study in which multiple laboratories analyze the same homogeneous sample.[1][4] The primary goals are to:
-
Assess the performance and proficiency of individual laboratories.[1][5]
-
Determine the reproducibility of an analytical method.[6]
-
Identify potential issues with a method's protocol or its interpretation.
-
Establish the consensus value of a material.
Performance is often evaluated using statistical measures like the Z-score, which compares a laboratory's result to the consensus mean of all participating laboratories.[5][7]
Experimental Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study, from the initial planning stages to the final report.
References
- 1. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 2. eas-eth.org [eas-eth.org]
- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchmark-intl.com [benchmark-intl.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ctc-n.org [ctc-n.org]
A Comparative Guide to Alternative Stabilizers for 2-Nitrodiphenylamine in Munitions
For Researchers, Scientists, and Drug Development Professionals
The stability of energetic materials is a critical factor in the safety, reliability, and shelf-life of munitions. For decades, 2-Nitrodiphenylamine (2-NDPA) has been a widely used stabilizer in nitrocellulose-based propellants. However, concerns over its potential environmental impact and the formation of carcinogenic N-nitrosoamines during its degradation have spurred research into safer and more effective alternatives. This guide provides an objective comparison of various alternative stabilizers to 2-NDPA, supported by available experimental data.
The Crucial Role of Stabilizers in Propellants
Nitrocellulose and nitroglycerin, the primary energetic components in many propellants, are inherently prone to autocatalytic decomposition. This process, accelerated by heat and acidic byproducts like nitrogen oxides (NOx), can lead to a loss of performance and, in worst-case scenarios, catastrophic auto-ignition. Stabilizers are chemical compounds added to propellants to scavenge these acidic NOx species, thereby interrupting the decomposition cycle and extending the safe operational life of the munition.
The general mechanism of stabilization by aromatic amines, including 2-NDPA and its alternatives, involves a series of nitrosation and nitration reactions with NOx radicals. This process neutralizes the catalysts for further propellant degradation.
Comparison of Alternative Stabilizers
This section provides a comparative overview of conventional and emerging "green" alternative stabilizers to 2-NDPA. The data presented is compiled from various studies and should be considered in the context of the specific experimental conditions under which it was generated.
Conventional Alternatives
Conventional alternatives to 2-NDPA include other aromatic amines and urea (B33335) derivatives that have a history of use in propellant formulations.
| Stabilizer | Chemical Formula | Key Advantages | Key Disadvantages |
| This compound (2-NDPA) (Reference) | C12H10N2O2 | Effective stabilizer, well-characterized | Forms carcinogenic N-nitrosoamines |
| Diphenylamine (DPA) | C12H11N | Highly effective, extensive historical data | Readily forms N-nitrosoamines, toxic |
| Ethyl Centralite (EC) | C17H20N2O | Good stabilizing and plasticizing properties | Forms toxic N-nitroso derivatives |
| Akardite II | C14H14N2O | Effective stabilizer | Forms toxic N-nitroso derivatives |
| N-methyl-p-nitroaniline (MNA) | C7H8N2O2 | Effective stabilizer | Potential for crystallization in some formulations |
| Triphenylamine (TPA) | C18H15N | Does not form N-nitrosoamines | Consumed faster than 2-NDPA in some formulations[1] |
Quantitative Performance Data for Conventional Alternatives
The following table summarizes available quantitative data from common stability tests. Direct comparison can be challenging due to variations in propellant formulations and test conditions across different studies.
| Stabilizer | Test Method | Key Performance Metric | Result |
| This compound (2-NDPA) (Reference) | Heat Flow Calorimetry (HFC) @ 80°C | Heat Generation | Baseline for comparison |
| Diphenylamine (DPA) | Heat Flow Calorimetry (HFC) | Heat Generation | Generally effective in reducing heat flow |
| Ethyl Centralite (EC) | Heat Flow Calorimetry (HFC) | Heat Generation | Comparable performance to other conventional stabilizers |
| Akardite II | Heat Flow Calorimetry (HFC) | Heat Generation | Effective in reducing heat flow |
| N-methyl-p-nitroaniline (MNA) | Heat Flow Calorimetry (HFC) @ 80°C | Heat Generation | Increased the rate of heat generation compared to a 2-NDPA stabilized propellant in one study[2] |
| Triphenylamine (TPA) | Stabilizer Consumption | Consumption Rate | Consumed faster than Akardite II and 2-NDPA[1] |
"Green" and Non-Toxic Alternatives
Growing environmental and health concerns have led to the investigation of stabilizers that are non-toxic and do not produce hazardous degradation products.
| Stabilizer | Chemical Class | Key Advantages | Key Disadvantages |
| Curcumin (B1669340) | Phenolic Compound | Natural, non-toxic, shows superior stability in HFC tests compared to DPA and EC[3] | Limited data on long-term performance and ballistic compatibility |
| Guaiacol (B22219) | Phenolic Compound | Natural, shows lower heat flow in HFC and lower gas evolution in VST compared to DPA[4][5] | Potential for mutagenicity of some degradation products |
| α-Tocopherol (Vitamin E) | Phenolic Compound | Natural, non-toxic, shows stable heat flow over time in HFC tests[3] | Degradation products and their long-term effects are still under investigation |
| α-Ionone | Terpenoid | "Green" stabilizer, shows stable heat flow in HFC tests and delayed autocatalysis compared to conventional stabilizers[6] | Volatile compound, potential for migration |
Quantitative Performance Data for "Green" Alternatives
| Stabilizer | Test Method | Key Performance Metric | Result |
| Curcumin | Heat Flow Calorimetry (HFC) @ 85°C | Heat Flow | Lower heat flow than DPA and EC stabilized propellants[3] |
| Guaiacol | Heat Flow Calorimetry (HFC) @ 85°C | Heat Flow | Lower heat flow than DPA stabilized propellants[5] |
| Vacuum Stability Test (VST) | Gas Evolution | Lower evolved gas volume compared to DPA[4] | |
| α-Tocopherol (Vitamin E) | Heat Flow Calorimetry (HFC) | Heat Flow | Stable heat flow over time[3] |
| α-Ionone | Heat Flow Calorimetry (HFC) | Time to Autocatalysis | 2 to 3 times later than conventional stabilizers[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of stabilizer performance data. Below are descriptions of the key experimental techniques cited in this guide.
Heat Flow Calorimetry (HFC)
Objective: To measure the heat generated by a propellant sample under isothermal conditions, providing an indication of its decomposition rate and thermal stability.
Methodology:
-
A precisely weighed propellant sample (typically 1-5 grams) is placed in a sealed ampoule.
-
A reference ampoule, often containing an inert material like glass beads, is also prepared.
-
Both ampoules are placed in a highly sensitive calorimeter maintained at a constant elevated temperature (e.g., 80°C or 85°C).
-
The differential heat flow between the sample and the reference is continuously measured over an extended period (days or weeks).
-
The resulting thermogram (heat flow vs. time) is analyzed to determine the rate of heat generation, which is directly related to the propellant's decomposition rate. Lower and more stable heat flow indicates better stability.[7][8]
Vacuum Stability Test (VST)
Objective: To determine the chemical stability of a propellant by measuring the volume of gas evolved when the sample is heated under a vacuum.
Methodology:
-
A known mass of the propellant sample is placed in a glass test tube connected to a mercury-filled gas burette.
-
The apparatus is evacuated to a specified pressure.
-
The sample is then heated in a constant temperature bath (e.g., 100°C or 120°C) for a defined period.
-
The volume of gas evolved from the sample is measured at regular intervals.
-
A higher volume of evolved gas indicates lower stability.[9][10]
Stabilizer Depletion Analysis via High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the consumption of the stabilizer in a propellant over time during accelerated aging.
Methodology:
-
Propellant samples are subjected to accelerated aging at elevated temperatures for various durations.
-
At specified time points, the stabilizer is extracted from the propellant sample using a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
The extract is then analyzed using HPLC with a UV detector.
-
The concentration of the remaining stabilizer is determined by comparing the peak area in the chromatogram to a calibration curve prepared with known concentrations of the stabilizer.
-
A faster rate of depletion indicates a higher reaction rate with decomposition products, which can be both an indicator of effective stabilization and a concern for long-term stability if the stabilizer is consumed too quickly.[11]
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: The autocatalytic decomposition cycle of energetic materials and the role of stabilizers in interrupting this cycle.
Caption: A typical experimental workflow for evaluating the performance of alternative propellant stabilizers.
Conclusion
The evaluation of alternative stabilizers for 2-NDPA in munitions is a complex process that requires a balance of performance, safety, and environmental considerations. While conventional alternatives like DPA and EC offer known performance, they share the drawback of forming toxic byproducts. Emerging "green" alternatives such as curcumin and guaiacol show significant promise in terms of both stability and reduced toxicity, as indicated by initial experimental data.[3][4] However, more comprehensive long-term aging studies and analysis of their impact on propellant ballistic properties are necessary for their full qualification. This guide provides a foundational comparison to aid researchers in the selection and further investigation of the most promising candidates for replacing 2-NDPA.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. vti.mod.gov.rs [vti.mod.gov.rs]
- 9. vti.mod.gov.rs [vti.mod.gov.rs]
- 10. researchgate.net [researchgate.net]
- 11. eurachem.org [eurachem.org]
A Comparative Analysis of the Degradation Products of Diphenylamine (DPA) and 2-Nitrodiphenylamine (2-NDPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the degradation products of two closely related aromatic amines: Diphenylamine (B1679370) (DPA) and 2-Nitrodiphenylamine (2-NDPA). Understanding the degradation pathways and the toxicological profiles of the resulting products is crucial for assessing the environmental impact and ensuring the safety of products where these compounds are used, such as in propellants, lubricants, and as chemical intermediates. This document summarizes key experimental findings, presents quantitative data in a comparative format, details analytical methodologies, and visualizes the degradation and toxicological pathways.
Executive Summary
Diphenylamine (DPA) and its nitrated derivative, this compound (2-NDPA), are both utilized as stabilizers in applications like smokeless powders, where they scavenge nitrogen oxides to prevent auto-catalytic decomposition.[1][2] Consequently, their primary degradation in this context leads to a variety of nitrated and nitrosated derivatives.[1] However, under different environmental or experimental conditions, their degradation can proceed through distinct pathways, yielding a diverse array of products with varying toxicological implications.
This guide reveals that DPA degradation can be initiated through oxidation, leading to the formation of quinone-like structures, or through biodegradation, resulting in the cleavage of the phenyl rings.[3][4] In contrast, the degradation of 2-NDPA, particularly under anaerobic conditions, primarily involves the reduction of the nitro group to an amino group, forming 2-aminodiphenylamine.[5]
Toxicological data on the degradation products is limited but points to potential concerns. For instance, aminodiphenylamines have been shown to induce liver and testicular toxicity in animal studies.[6][7] Furthermore, quinoneimines, a class of compounds to which some DPA degradation products belong, are structurally similar to N-acetyl-p-benzoquinone imine (NAPQI), a known hepatotoxic metabolite of acetaminophen (B1664979) that acts as a topoisomerase II poison.[8][9] This suggests a potential mechanism of toxicity for DPA degradation products that warrants further investigation.
Comparative Degradation Pathways and Products
The degradation of DPA and 2-NDPA is highly dependent on the environmental conditions. The following sections compare their degradation under different scenarios.
Degradation in Propellants (Nitration and Nitrosation)
In their role as stabilizers in nitrocellulose-based propellants, both DPA and 2-NDPA react with nitrogen oxides (NOx) that are released during the decomposition of the propellant. This leads to a series of nitration and nitrosation reactions.
-
DPA: The initial reaction of DPA with NOx typically forms N-nitrosodiphenylamine, which can then be further nitrated to form this compound (2-NDPA) and 4-nitrodiphenylamine (B16768) (4-NDPA).[1][10]
-
2-NDPA: As a degradation product of DPA, 2-NDPA can also act as a stabilizer and undergo further nitration.[1]
Table 1: Major Degradation Products of DPA in Propellants
| Parent Compound | Degradation Product | Chemical Formula |
| Diphenylamine (DPA) | N-Nitrosodiphenylamine | C₁₂H₁₀N₂O |
| Diphenylamine (DPA) | This compound (2-NDPA) | C₁₂H₁₀N₂O₂ |
| Diphenylamine (DPA) | 4-Nitrodiphenylamine (4-NDPA) | C₁₂H₁₀N₂O₂ |
Oxidative Degradation
Table 2: Degradation Products of DPA under Persulfate Oxidation [3]
| Parent Compound | Degradation Product | Chemical Formula |
| Diphenylamine (DPA) | N-Phenyl-4-quinoneimine | C₁₂H₉NO |
| Diphenylamine (DPA) | N-Carboxyl-4-quinoneimine | Not Specified |
| Diphenylamine (DPA) | 4-Quinoneimine | C₆H₅NO |
| Diphenylamine (DPA) | Oxalic Acid | C₂H₂O₄ |
Anaerobic Degradation
Under anaerobic conditions, the degradation pathways of DPA and 2-NDPA differ significantly, primarily due to the presence of the nitro group on 2-NDPA, which can act as an electron acceptor.
-
DPA: Information on the anaerobic degradation of DPA is limited.
-
2-NDPA: Anaerobic metabolism of 2-NDPA has been shown to result in the reduction of the nitro group to an amino group, forming 2-aminodiphenylamine.[5] While the complete mineralization pathway has not been fully elucidated, this initial reduction step is a key transformation.[11]
Table 3: Anaerobic Degradation Product of 2-NDPA
| Parent Compound | Degradation Product | Chemical Formula |
| This compound (2-NDPA) | 2-Aminodiphenylamine | C₁₂H₁₂N₂ |
Experimental Protocols
This section outlines the general methodologies used for the analysis of DPA, 2-NDPA, and their degradation products.
Sample Preparation for Propellant Analysis
-
Extraction: A known weight of the propellant sample is extracted with a suitable organic solvent, such as acetonitrile (B52724) or a mixture of toluene (B28343) and acetone, to dissolve the stabilizers and their degradation products.[12]
-
Filtration: The resulting solution is filtered through a 0.45 µm filter to remove any particulate matter before analysis.[13]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of DPA, 2-NDPA, and their non-volatile degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile compounds, although thermal degradation of some derivatives can be a concern.[14]
Typical HPLC Conditions:
-
Column: C18 reverse-phase column.[13]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used.[12][13]
-
Detector: A UV detector is suitable for detecting the aromatic nature of these compounds.[13] Wavelengths are chosen based on the absorbance maxima of the analytes of interest.
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentration standards.[12]
Visualization of Pathways
Degradation Pathways
The following diagrams illustrate the known degradation pathways of DPA and 2-NDPA.
Potential Toxicological Signaling Pathway
The following diagram illustrates a hypothesized signaling pathway for the toxicity of quinoneimine degradation products of DPA, based on the known mechanism of the structurally similar compound NAPQI.
Discussion and Future Directions
The degradation of DPA and 2-NDPA results in a variety of products depending on the specific conditions. While the formation of nitrated and nitrosated derivatives in propellants is well-documented, the environmental fate and the products of oxidative and biological degradation are less comprehensively understood, especially for 2-NDPA.
A significant knowledge gap exists regarding the toxicological profiles of many of these degradation products. The structural similarity of N-phenyl-p-benzoquinone imine to the known toxicant NAPQI highlights the need for further investigation into its potential to act as a topoisomerase II poison and induce cellular damage. Similarly, the long-term health effects of exposure to aminodiphenylamines require more detailed study.
Future research should focus on:
-
Direct comparative studies of DPA and 2-NDPA degradation under various environmentally relevant conditions (e.g., photodegradation, advanced oxidation processes).
-
Quantitative analysis of degradation kinetics and product formation for both compounds under identical conditions.
-
In-depth toxicological assessments of the major degradation products, including the elucidation of specific signaling pathways involved in their toxicity.
By addressing these research gaps, a more complete understanding of the risks associated with DPA and 2-NDPA can be achieved, enabling the development of safer products and more effective environmental remediation strategies.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of diphenylamine by persulfate: Performance optimization, kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway and Evolutionary Implications of Diphenylamine Biodegradation by Burkholderia sp. Strain JS667 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute and short-term toxicity studies on p-aminodiphenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and short-term toxicity studies on p-aminodiphenylamine. | Semantic Scholar [semanticscholar.org]
- 8. NAPQI - Wikipedia [en.wikipedia.org]
- 9. N-acetyl-p-benzoquinone imine, the toxic metabolite of acetaminophen, is a topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decomposition of diphenylamine in nitrocellulose based propellants-II. Application of a numerical model to concentration-time data determined by liquid chromatography and dual-wavelength detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of this compound, a component of Otto Fuel II, by Clostridium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Confirming the Structure of 2-Nitrodiphenylamine Synthesis Products via NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of 2-Nitrodiphenylamine, a key intermediate in the production of various dyes and pharmaceuticals, relies on accurate structural confirmation to ensure product purity and rule out isomeric byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the molecular structure. This guide offers a comparative analysis of the NMR data for this compound against potential alternatives and unreacted starting materials, supported by experimental protocols and workflow visualizations.
Performance Comparison: Distinguishing this compound from Alternatives
The primary challenge in the synthesis of this compound is the potential for the formation of the isomeric byproduct, 4-Nitrodiphenylamine, alongside the desired product. Additionally, incomplete reactions can lead to the presence of starting materials such as 2-nitroaniline (B44862) and aniline (B41778) in the final product. 1H and 13C NMR spectroscopy provide a definitive method to distinguish between these compounds based on their unique chemical shifts and coupling patterns.
The following tables summarize the expected 1H and 13C NMR spectral data for this compound and its common alternatives in two common NMR solvents, deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).
Table 1: Comparative ¹H NMR Data (ppm)
| Compound | Solvent | Aromatic Protons | NH Proton | Other |
| This compound | CDCl₃ | ~6.8-8.2 (complex multiplets) | ~9.5 (broad singlet) | |
| DMSO-d₆ | ~6.9-8.1 (complex multiplets) | ~9.8 (broad singlet) | ||
| 4-Nitrodiphenylamine | CDCl₃ | 6.93 (d), 7.03-7.50 (m), 8.08 (d) | ~6.5 (broad singlet) | |
| DMSO-d₆ | 7.08 (d), 7.09 (t), 7.26 (t), 7.37 (d), 8.09 (d) | 9.28 (broad singlet) | ||
| 2-Nitroaniline | CDCl₃ | 6.69 (t), 6.82 (d), 7.35 (t), 8.10 (d) | ~6.1 (broad singlet, 2H) | |
| DMSO-d₆ | 6.62 (t), 6.81 (d), 7.42 (t), 7.98 (d) | 7.20 (broad singlet, 2H) | ||
| Aniline | CDCl₃ | 6.76 (d), 6.86 (t), 7.26 (t) | 3.63 (broad singlet, 2H) | [1] |
| DMSO-d₆ | 6.51 (t), 6.66 (d), 6.99 (t) | 5.01 (broad singlet, 2H) |
Table 2: Comparative ¹³C NMR Data (ppm)
| Compound | Solvent | Aromatic Carbons |
| This compound | CDCl₃ | ~116-148 |
| DMSO-d₆ | ~117-147 | |
| 4-Nitrodiphenylamine | CDCl₃ | ~115, 122, 125, 130, 137, 143, 148 |
| DMSO-d₆ | ~114, 121, 125, 130, 138, 142, 149 | |
| 2-Nitroaniline | CDCl₃ | ~115, 119, 127, 133, 136, 146 |
| DMSO-d₆ | ~115, 117, 126, 132, 136, 147 | |
| Aniline | CDCl₃ | 115.1, 118.4, 129.3, 146.6[1] |
| DMSO-d₆ | 113.9, 115.2, 129.1, 148.2 |
Experimental Protocols
Synthesis of this compound (Ullmann Condensation)
A common and effective method for the synthesis of this compound is the Ullmann condensation.
Materials:
-
2-Nitroaniline
-
Anhydrous potassium carbonate
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitroaniline (1 eq.), bromobenzene (1.2 eq.), anhydrous potassium carbonate (2 eq.), and copper(I) iodide (0.1 eq.).
-
Add DMF as the solvent.
-
Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Filter the resulting precipitate and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system.
-
Dry the purified product under vacuum to obtain this compound as a red-orange solid.
NMR Sample Preparation and Analysis
Materials:
-
Synthesized this compound product
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra, referencing the residual solvent peak.
-
Compare the obtained spectra with the data in Tables 1 and 2 to confirm the structure of the product and assess its purity.
Visualizing the Workflow
The following diagrams illustrate the synthesis and analytical workflow for confirming the structure of this compound.
Caption: Workflow for the synthesis and NMR-based structural confirmation of this compound.
Caption: Logical workflow for the identification of this compound synthesis products via NMR.
References
A Researcher's Guide to Assessing the Purity of Commercial 2-Nitrodiphenylamine
For researchers, scientists, and professionals in drug development and materials science, the purity of chemical reagents is paramount to achieving reliable and reproducible results. 2-Nitrodiphenylamine (2-NDPA), a critical component in various applications including as a stabilizer for propellants and an intermediate in organic synthesis, is no exception.[1][2] The presence of impurities can lead to unpredictable reaction kinetics, side product formation, and compromised performance of the final product.
This guide provides an objective comparison of analytical methodologies for assessing the purity of commercial this compound. It includes detailed experimental protocols and illustrative data to aid researchers in selecting and verifying the quality of 2-NDPA for their specific needs.
Comparison of Analytical Techniques for Purity Assessment
A multi-faceted approach is recommended for the comprehensive purity analysis of this compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity determination, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying and quantifying volatile impurities. Spectroscopic methods and other analyses like Karl Fischer titration provide complementary information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Karl Fischer Titration | Melting Point Analysis |
| Principle | Separation based on differential partitioning between a mobile and stationary phase.[3] | Separation of volatile compounds based on boiling point followed by mass-to-charge ratio detection. | Titration with a reagent that reacts specifically with water. | Determination of the temperature range over which the solid melts. |
| Primary Use | Quantitative purity determination and impurity profiling.[3] | Identification and quantification of volatile impurities and residual solvents. | Precise measurement of water content. | Preliminary assessment of overall purity. |
| Strengths | High resolution, sensitivity, and quantitative accuracy for non-volatile compounds.[4] | High sensitivity and specificity for volatile and semi-volatile compounds. | High accuracy and precision for water determination. | Simple, rapid, and a good indicator of gross impurities.[4] |
| Limitations | May not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Only measures water content. | A sharp melting point does not guarantee the absence of all impurities.[4] |
Comparative Purity Analysis of Commercial this compound
The following table presents a hypothetical but realistic comparison of this compound from three different commercial suppliers. This data is for illustrative purposes to highlight the potential variability in product quality. Researchers should always refer to the supplier's Certificate of Analysis and perform their own quality control testing.
| Parameter | Supplier Alpha | Supplier Beta | Supplier Gamma |
| Purity by HPLC (%) | >99.5 | >99.0[5] | >98.5[1] |
| 4-Nitrodiphenylamine (%) | <0.1 | <0.3 | <0.5 |
| Diphenylamine (%) | <0.05 | <0.1 | <0.2 |
| Residual Solvents (GC-MS, ppm) | <50 | <100 | <200 |
| Water Content (Karl Fischer, %) | <0.1 | <0.2 | <0.3 |
| Melting Point (°C) | 74-76[6] | 73-76 | 72-76 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatibility)[3]
-
This compound reference standard (certified purity >99.9%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).[3] Add a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[3] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a concentration similar to the primary standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution in triplicate.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the purity by the area percentage method, and quantify impurities using the calibration curve of the main component or specific impurity standards if available.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Objective: To identify and quantify volatile impurities, including residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
High-purity helium (carrier gas)
-
High-purity solvent for sample dissolution (e.g., dichloromethane (B109758) or acetone)
Procedure:
-
Sample Preparation: Prepare a solution of the commercial this compound sample in a suitable volatile solvent (e.g., 10 mg/mL).
-
GC-MS Conditions:
-
Inlet Temperature: 280°C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-500
-
-
-
Analysis:
-
Inject the sample solution.
-
Identify peaks corresponding to impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities using an internal standard or by assuming a response factor equal to the main component for a semi-quantitative estimation.
-
Visualizing the Workflow and Impurity Sources
To better understand the process of purity assessment and the origins of potential impurities, the following diagrams are provided.
Caption: Experimental workflow for purity assessment of 2-NDPA.
Caption: Potential sources of impurities in commercial 2-NDPA.
References
- 1. chemsavers.com [chemsavers.com]
- 2. nbinno.com [nbinno.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. shuangdingchemistry.com [shuangdingchemistry.com]
- 6. Factory Supply Reliable Quality this compound 119-75-5 Fast Shipping | Huarong Pharm [huarongpharm.com]
Propellant Stability: A Comparative Guide to 2-Nitrodiphenylamine and its Alternatives
The longevity and safety of propellant formulations are of paramount importance for researchers, scientists, and drug development professionals in the aerospace and defense sectors. The inherent instability of energetic materials, such as those found in double-base propellants, necessitates the inclusion of stabilizers to mitigate degradation and extend shelf life. 2-Nitrodiphenylamine (2-NDPA) is a widely utilized stabilizer, and this guide provides a comprehensive comparison of its performance with other common alternatives, supported by experimental data.
The primary role of a stabilizer in propellants is to scavenge acidic byproducts, particularly nitrogen oxides (NOx), which are generated during the decomposition of nitrate (B79036) esters like nitrocellulose.[1] This process prevents an autocatalytic decomposition reaction that could otherwise lead to unpredictable performance and, in worst-case scenarios, auto-ignition.[1] The concentration of the stabilizer is a critical factor, as it directly correlates with the propellant's safe and effective service life.
Quantitative Analysis of Stabilizer Depletion and Shelf Life
The shelf life of a propellant is often predicted through accelerated aging studies where the material is subjected to elevated temperatures to simulate long-term storage under normal conditions.[2][3] The depletion of the stabilizer is a key indicator of the propellant's remaining safe life. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for the precise quantification of stabilizer content.[4]
Below is a summary of quantitative data from various studies on stabilizer depletion in propellants.
| Stabilizer | Initial Concentration (% w/w) | Aging Conditions | Duration | Final Concentration (% w/w) | Predicted Shelf Life (at 25°C) |
| This compound (2-NDPA) | Not Specified | 80°C | 20 days | 0% | Not Specified |
| This compound (2-NDPA) | Not Specified | 60°C | 120 days | 0.75% | Not Specified |
| Unspecified (Double-Base Propellant) | Not Specified | 75°C | >1 year | Gradual Decrease | Not Specified |
| Unspecified (Double-Base Propellant) | Not Specified | 70°C | >1 year | Gradual Decrease | Not Specified |
| Unspecified (Double-Base Propellant) | Not Specified | 60°C | >1 year | Gradual Decrease | Not Specified |
| Diphenylamine (DPA) | Not Specified | 60°C | Not Specified | 50% decrease | 0.48 - 1.2 years |
| Unspecified (Single-Base Propellant) | Not Specified | High Temperature | Not Specified | Not Specified | 35 - 140 years |
| Modified Double-Base Propellant | Not Specified | Not Specified | Not Specified | Not Specified | 11.7 - 39.7 years[2] |
Note: Direct comparison of shelf life is challenging due to variations in propellant formulations and experimental conditions across different studies. The data presented should be interpreted within the context of each specific experiment.
Performance Comparison of Propellant Stabilizers
While 2-NDPA is a common choice, other stabilizers are also used, each with its own performance characteristics. The selection of a stabilizer depends on factors such as its reactivity with decomposition products, compatibility with other propellant ingredients, and the desired ballistic properties.[1]
| Stabilizer | Key Performance Characteristics |
| This compound (2-NDPA) | Reacts more slowly than para-nitro-N-methylaniline (pNMA) to form both N-nitroso and C-nitro derivatives.[4] Typically used in concentrations of 1-2%; amounts higher than 2% can degrade ballistic properties.[1] |
| 4-Nitrodiphenylamine (4-NDPA) | Consumed more rapidly than 2-NDPA in single-base propellants, suggesting a faster reaction with initial decomposition products. |
| Diphenylamine (DPA) | A widely used primary stabilizer. It is generally considered more effective than 2-NDPA in terms of the weight of N2O4 reacted per unit weight of stabilizer. However, it can be incompatible with nitroglycerin in double-base propellants.[5] |
| para-nitro-N-methylaniline (pNMA) | In mixed-stabilizer systems with 2-NDPA, pNMA is converted almost entirely to its N-nitroso derivative in the early stages of aging.[4] |
Experimental Protocols
Accelerated Aging Test
This protocol is designed to simulate the long-term aging of propellants under controlled laboratory conditions.
-
Objective: To accelerate the chemical degradation of the propellant to predict its long-term stability and shelf life.
-
Apparatus: Temperature-controlled oven, sealed sample containers.
-
Procedure:
-
Precisely weigh propellant samples and place them in individual, airtight containers.
-
Place the containers in a temperature-controlled oven set to a specific elevated temperature (e.g., 60°C, 70°C, or 80°C).[6]
-
Maintain the samples at the specified temperature for a predetermined duration (e.g., days, weeks, or months).[6]
-
At regular intervals, remove a subset of samples for analysis of stabilizer content and other properties.
-
The data collected is then used in kinetic models, such as the Arrhenius equation, to extrapolate the degradation rate to normal storage temperatures (e.g., 25°C) and predict the shelf life.[2][3][7]
-
High-Performance Liquid Chromatography (HPLC) for Stabilizer Quantification
HPLC is a standard method for the separation and quantification of stabilizers and their degradation products in propellant samples.
-
Objective: To accurately measure the concentration of 2-NDPA and other stabilizers in new and aged propellant samples.
-
Apparatus: HPLC system with a UV detector, C18 column, appropriate solvents.
-
Procedure:
-
Sample Preparation:
-
A known mass of the propellant sample is extracted with a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile, methanol, and water) to dissolve the stabilizer.[4][5]
-
The mixture is typically agitated and then filtered to remove insoluble propellant components.
-
-
Chromatographic Analysis:
-
An aliquot of the filtered extract is injected into the HPLC system.
-
The components are separated on a C18 reverse-phase column using a mobile phase such as a mixture of acetonitrile, methanol, and water (e.g., 45/10/45 v/v/v).[4]
-
A UV detector is used to detect the separated components as they elute from the column.
-
-
Quantification:
-
The concentration of the stabilizer is determined by comparing the peak area of the analyte in the sample to the peak areas of known concentration standards.
-
-
Visualizing the Stabilization Pathway
The following diagrams illustrate the logical relationships and chemical pathways involved in propellant stabilization by 2-NDPA.
Caption: Logical workflow of propellant stabilization by 2-NDPA.
Caption: Chemical pathway of 2-NDPA stabilization.
References
- 1. chimia.ch [chimia.ch]
- 2. Research on aging behavior and safe storage life predicti... [degruyterbrill.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. Stabilizer reactions in cast double base rocket propellants. Part I: HPLC Determination of Stabilizers and their derivatives in a propellant containing the stabilizer mixture para‐nitro‐N‐methylaniline and 2‐nitrodiphenylamine aged at 80°C and 90°C | Semantic Scholar [semanticscholar.org]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. alpenfalke.com [alpenfalke.com]
- 7. Kinetic Model of Stabilizer Consumption and Shelf-Life Prediction of Single-Base Propellants - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
Safety Operating Guide
Proper Disposal of 2-Nitrodiphenylamine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of 2-Nitrodiphenylamine are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this hazardous chemical.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. It is classified as an irritant to the eyes, skin, and respiratory system.[1] Ingestion may cause gastrointestinal irritation.[2] Structurally similar chemicals have been associated with methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3]
Personal Protective Equipment (PPE):
Before handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or PVC.[3][4]
-
Body Protection: A laboratory coat and, for larger quantities or risk of splashing, a PVC apron.[3]
-
Respiratory Protection: For operations that may generate dust, a dust respirator is required.[3]
Waste Characterization and Segregation
Proper disposal begins with accurate waste identification and segregation.
-
Waste Identification: All waste streams containing this compound must be characterized as hazardous waste. This includes unused product, contaminated labware (e.g., pipette tips, vials), and materials used for spill cleanup.
-
Segregation: This hazardous waste must be segregated from non-hazardous waste and other incompatible chemical waste streams.[3] Do not mix with oxidizing agents, acids, acid chlorides, or acid anhydrides.[3]
On-Site Waste Accumulation
For the temporary storage of hazardous waste at or near the point of generation, a Satellite Accumulation Area (SAA) should be utilized. The following quantitative limits apply to SAAs:
| Waste Type | Maximum Accumulation Volume/Mass |
| Non-Acute Hazardous Waste | 55 gallons |
| Acute Hazardous Waste (liquid) | 1 quart |
| Acute Hazardous Waste (solid) | 1 kilogram (2.2 lbs) |
Data sourced from the U.S. Environmental Protection Agency (EPA) regulations for Satellite Accumulation Areas.[1][3][5][6][7]
Once these limits are reached, the waste container must be dated and moved to a central accumulation area within three calendar days.[3]
Experimental Protocol: Spill Decontamination and Cleanup
In the event of a minor spill of this compound, follow this detailed protocol for safe decontamination and cleanup. A minor spill is generally considered to be less than 1 liter and does not pose an immediate fire or respiratory hazard.
Materials:
-
Personal Protective Equipment (PPE) as listed above.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent).
-
Two sealable, labeled hazardous waste containers.
-
Scoop and brush or dustpan.
-
Decontamination solution (e.g., mild detergent and water).
-
Paper towels or absorbent pads.
Procedure:
-
Evacuate and Ventilate: Immediately alert personnel in the immediate area and ensure the area is well-ventilated to minimize inhalation of dust.[1]
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: Carefully cover the spill with an inert absorbent material to prevent the generation of dust.[6]
-
Collect the Material: Gently sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1] Use non-sparking tools if there is a fire hazard.[3]
-
Decontaminate the Area:
-
Dispose of Waste: Seal and label both hazardous waste containers. The labels should clearly state "Hazardous Waste," "Spill Debris," and "this compound."[7]
-
Final Steps:
-
Remove and dispose of contaminated PPE in the appropriate hazardous waste container.
-
Wash hands thoroughly with soap and water after the cleanup is complete.
-
Report the spill to the laboratory supervisor or Environmental Health and Safety (EHS) department.[7]
-
Disposal Logistics and Planning
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[3] The following workflow outlines the decision-making process for proper disposal.
Caption: Disposal workflow for this compound waste.
Final Disposal Steps:
-
Containerization: Ensure all waste is in sturdy, leak-proof containers that are compatible with this compound. Keep containers tightly sealed except when adding waste.
-
Labeling: All containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store sealed waste containers in a designated hazardous waste accumulation area.
-
Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with all necessary information about the waste.
References
- 1. sites.rowan.edu [sites.rowan.edu]
- 2. ashpadvantagemedia.com [ashpadvantagemedia.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. providerlibrary.healthnetcalifornia.com [providerlibrary.healthnetcalifornia.com]
- 5. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 6. cws.auburn.edu [cws.auburn.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Nitrodiphenylamine
For Immediate Reference: Essential Safety and Handling Protocols for 2-Nitrodiphenylamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure to this compound, a substance known to cause skin, eye, and respiratory irritation.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3] | Protects against dust particles and potential splashes, preventing serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC).[2] Wear appropriate protective clothing to prevent skin exposure.[1] | Prevents direct contact with the skin, which can cause irritation.[1][2][3] Note that this compound may cause skin sensitization in some individuals.[2] |
| Respiratory Protection | A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended where the neat chemical is handled.[4][5] | Protects against inhalation of dust, which can cause respiratory tract irritation.[1][3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following step-by-step workflow should be followed.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
